molecular formula C7H8ClNO B1266489 O-[(4-chlorophenyl)methyl]hydroxylamine CAS No. 5555-51-1

O-[(4-chlorophenyl)methyl]hydroxylamine

Cat. No.: B1266489
CAS No.: 5555-51-1
M. Wt: 157.6 g/mol
InChI Key: GONDHKVGJCQJPR-UHFFFAOYSA-N
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Description

O-[(4-Chlorophenyl)methyl]hydroxylamine is a high-value chemical reagent belonging to the class of O-alkylhydroxylamines. It serves as a rationally-designed, potent inhibitor of the immunomodulatory enzyme indoleamine 2,3-dioxygenase 1 (IDO1), making it a crucial tool for researchers in immunology and oncology . IDO1 is a heme-containing enzyme that catalyzes the initial, rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. This enzyme is a recognized therapeutic target for cancer and chronic viral infections, as its activity in tumors and tolerogenic antigen-presenting cells can suppress the immune system and facilitate disease progression . The mechanism of action of this compound is based on its structural mimicry of a proposed alkylperoxy transition or intermediate state in the IDO1 catalytic cycle, allowing it to bind effectively and inhibit the enzyme with sub-micromolar potency . Structural analogs of O-benzylhydroxylamine, particularly those featuring halogen substitutions like chlorine on the aromatic ring, have demonstrated significant improvements in inhibitor potency. These compounds exhibit high ligand efficiency and have shown promising nanomolar-level cellular activity with limited toxicity, making them attractive for biological exploration and potential antitumor therapeutic applications . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human consumption. Researchers should consult the material's safety data sheet (MSDS) and handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-[(4-chlorophenyl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-7-3-1-6(2-4-7)5-10-9/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONDHKVGJCQJPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50902722
Record name NoName_3271
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Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5555-51-1
Record name O-[(4-Chlorophenyl)methyl]hydroxylamine
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Record name O-[(4-chlorophenyl)methyl]hydroxylamine
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Foundational & Exploratory

Technical Guide: Chemical Profile and Synthetic Utility of O-(4-Chlorobenzyl)hydroxylamine Hydrochloride

[1]

Executive Summary

O-(4-Chlorobenzyl)hydroxylamine hydrochloride (CAS: 38936-60-6) is a specialized alkoxylamine building block used primarily in the synthesis of O-substituted oximes and hydroxamic acid derivatives .[1][2] Unlike simple hydroxylamines, the bulky 4-chlorobenzyl group serves as a robust lipophilic anchor, often employed in agrochemical design (e.g., herbicide pharmacophores) and medicinal chemistry to modulate the physicochemical properties of oxime-based drugs.[1]

This guide details the physicochemical profile, a validated industrial synthesis protocol avoiding common N-alkylation side reactions, and the mechanistic basis for its reactivity in drug development.[1]

Physicochemical Profile

The hydrochloride salt is the preferred form for storage and handling due to the instability of the free base, which is prone to oxidation and decomposition.

PropertySpecification
Systematic Name O-[(4-chlorophenyl)methyl]hydroxylamine hydrochloride
CAS Number 38936-60-6
Molecular Formula C₇H₈ClNO[1] · HCl (or C₇H₉Cl₂NO)
Molecular Weight 194.06 g/mol
Appearance White to off-white crystalline solid
Melting Point 230°C – 244°C (with decomposition)
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1]
pKa ~4.0–4.5 (protonated hydroxylamine group)
Hygroscopicity Moderate; storage under inert atmosphere recommended.

Synthetic Routes & Manufacturing

The Challenge of Selectivity

Direct alkylation of hydroxylamine (

1N-alkylN,O-dialkylO-alkyl1
Validated Protocol: The Gabriel Synthesis Modification

To ensure exclusive O-alkylation, the nitrogen atom must be protected.[1] The standard industrial route utilizes N-Hydroxyphthalimide as a masked hydroxylamine equivalent.[1]

Step-by-Step Methodology
  • O-Alkylation (Protection):

    • Reagents: N-Hydroxyphthalimide (1.0 eq), 4-Chlorobenzyl chloride (1.1 eq), Triethylamine (TEA) or

      
       (base).[1]
      
    • Solvent: DMF or Acetonitrile (polar aprotic is critical for

      
      ).
      
    • Conditions: Heat at 60–80°C for 4–6 hours.

    • Mechanism: The base deprotonates the N-hydroxyphthalimide (

      
      ), creating a potent oxy-anion nucleophile that attacks the benzylic carbon.[1]
      
    • Intermediate: N-(4-chlorobenzyloxy)phthalimide.[1]

  • Hydrazinolysis (Deprotection):

    • Reagents: Hydrazine hydrate (

      
      ).
      
    • Solvent: Ethanol or Methanol.

    • Conditions: Reflux for 1–2 hours.

    • Workup: The reaction precipitates phthalhydrazide (solid byproduct). The filtrate contains the free amine.

    • Salt Formation: Treat the filtrate with HCl in dioxane/ether to precipitate the pure hydrochloride salt.

Synthesis Workflow Visualization

SynthesisWorkflowStart4-Chlorobenzyl Chloride(Precursor)Step1Step 1: O-Alkylation(Base/DMF, 80°C)Start->Step1ReagentN-Hydroxyphthalimide(O-Nucleophile)Reagent->Step1InterIntermediate:N-(4-chlorobenzyloxy)phthalimideStep1->InterStep2Step 2: Hydrazinolysis(N2H4, Reflux)Inter->Step2ByprodPhthalhydrazide(Precipitate Removed)Step2->ByprodProductO-(4-Chlorobenzyl)hydroxylamineHydrochlorideStep2->ProductHCl Workup

Figure 1: Selective synthesis pathway via phthalimide protection to ensure regiospecific O-alkylation.

Reactivity & Mechanistic Insights

The Alpha-Effect

The amino group in O-(4-chlorobenzyl)hydroxylamine exhibits enhanced nucleophilicity compared to a standard benzylamine.[1] This is due to the Alpha-Effect : the repulsion between the lone pair on the nitrogen and the adjacent oxygen atom raises the energy of the ground state, lowering the activation energy for nucleophilic attack.[1]

Core Reaction: Oxime Ether Formation

This compound reacts rapidly with aldehydes and ketones to form O-(4-chlorobenzyl)oximes .[1]

  • Stability: Unlike imines (Schiff bases), oxime ethers are hydrolytically stable under physiological conditions, making them ideal linkers in chemical biology and drug design.

  • Isomerism: The reaction typically yields a mixture of E (trans) and Z (cis) isomers, with the E-isomer often thermodynamically favored.[1]

Mechanistic Pathway[1][3]

ReactivityMapCompoundO-(4-Chlorobenzyl)hydroxylamineAttack1Nucleophilic Attack(Alpha-Effect Enhanced)Compound->Attack1HydroxamicN-Alkoxyamide(Hydroxamic Acid Derivative)Compound->HydroxamicAcylation(R-COCl + Base)KetoneKetone/Aldehyde(R-C=O)Ketone->Attack1AcylAcyl Chloride(R-COCl)IntermediateTetrahedralIntermediateAttack1->IntermediateElimination- H2OIntermediate->EliminationOximeO-Benzyloxime Ether(Hydrolytically Stable)Intermediate->OximeDehydration

Figure 2: Primary reaction manifolds.[1] The pathway to oxime ethers is the most common application in medicinal chemistry.[1]

Applications in Drug Development

Pharmacophore Installation

The 4-chlorobenzyl moiety is a classic "privileged structure" in medicinal chemistry.[1] It provides:

  • Lipophilicity: Increases

    
    , enhancing membrane permeability.
    
  • Metabolic Stability: The chlorine atom at the para position blocks metabolic oxidation (CYP450 hydroxylation) at the most reactive site of the phenyl ring.

Bioisosteres

O-Alkyloximes synthesized from this building block serve as bioisosteres for:

  • Ketones: Preserving geometry but removing the electrophilic carbonyl.

  • Alkenes: Maintaining planarity while adding polarity.

Agrochemical Relevance

While specific proprietary structures vary, the O-benzyl hydroxylamine motif is foundational in the synthesis of cyclohexanedione oxime herbicides (e.g., analogs of Clethodim or Sethoxydim ), where the specific O-substituent tunes selectivity for grass weeds versus broadleaf crops.[1]

Handling, Stability, and Safety

Storage Protocols
  • Hygroscopic: The HCl salt will absorb atmospheric moisture. Store in a desiccator or under nitrogen.

  • Temperature: Stable at room temperature, but long-term storage at 2–8°C is recommended to prevent slow discoloration.

Safety Hazards (GHS Classification)
  • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[3][4][5]

  • Respiratory: May cause respiratory irritation (H335).[4]

  • Corrosivity: As a hydrochloride salt, aqueous solutions are acidic and corrosive to metals (H290).

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis to avoid inhalation of dust.

References

  • PubChem. (2025).[4] O-[(4-fluorophenyl)methyl]hydroxylamine hydrochloride (Analogous Structure Data). National Library of Medicine. [1]

  • Apollo Scientific. (2024). Certificate of Analysis: O-(4-Chlorobenzyl)hydroxylamine hydrochloride (CAS 38936-60-6).[1][2][1]

  • GuideChem. (2024). Chemical Properties of CAS 38936-60-6.[1][2][6][7]

  • Organic Chemistry Portal. (2023). Synthesis of Hydroxylamines via N-Hydroxyphthalimide.[1]

  • ChemBK. (2024). 1-[(Aminooxy)methyl]-4-chlorobenzene hydrochloride Physical Data.[1]

Technical Whitepaper: O-[(4-chlorophenyl)methyl]hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of O-[(4-chlorophenyl)methyl]hydroxylamine (CAS 5555-51-1), focusing on its critical role as a building block in medicinal chemistry and agrochemical synthesis.

Advanced Reagent Profile for Oxime Ether Synthesis & Pharmacophore Construction

Executive Summary

O-[(4-chlorophenyl)methyl]hydroxylamine is a specialized O-substituted hydroxylamine derivative used primarily to introduce the 4-chlorobenzyloxy moiety into bioactive molecules. Unlike simple hydroxylamine, which forms labile oximes, this reagent yields O-alkyloximes (oxime ethers). This structural motif is pivotal in drug discovery and agrochemistry due to its superior hydrolytic stability compared to esters and its ability to modulate lipophilicity (LogP) and metabolic resistance.

This guide details the compound's synthesis, its mechanistic utility in constructing azole-class antifungal analogs, and the critical quality control parameters required for pharmaceutical-grade applications.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The compound exists in two primary forms: the free base (an oil or low-melting solid) and the hydrochloride salt (a stable, crystalline solid). For most synthetic applications, the hydrochloride salt is preferred due to its resistance to oxidation and ease of handling.

Physicochemical Specifications
PropertySpecification (HCl Salt)Specification (Free Base)
Molecular Formula C₇H₈ClNO · HClC₇H₈ClNO
Molecular Weight 194.06 g/mol 157.60 g/mol
Appearance White to off-white crystalline powderColorless to pale yellow oil/solid
Melting Point 200–205 °C (Decomposes)~35–40 °C (Estimated)
Solubility Soluble in Water, Methanol, DMSOSoluble in DCM, EtOAc, Ethanol
pKa (Conjugate Acid) ~4.5 (Protonated amine)N/A
Structural Integrity

The core feature is the N-O bond (Bond Dissociation Energy ~55 kcal/mol), which is weaker than C-C or C-N bonds. This makes the compound susceptible to thermal decomposition at high temperatures. The para-chloro substituent on the benzyl ring provides electronic stabilization and enhances the lipophilicity of derived oximes, a desirable trait for membrane permeability in target organisms.

Synthetic Utility & Mechanism[8][9][10]

The primary utility of O-[(4-chlorophenyl)methyl]hydroxylamine is the chemoselective condensation with carbonyl electrophiles (aldehydes and ketones) to form O-(4-chlorobenzyl)oximes .

Mechanism of Oxime Ether Formation

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by acid-catalyzed dehydration. Unlike unsubstituted hydroxylamine, the O-alkyl group prevents the formation of nitrones or further oxidation, locking the molecule in the oxime ether state.

Key Advantages:

  • Geometric Isomerism: The product forms E (trans) and Z (cis) isomers, which can often be separated by chromatography.

  • Hydrolytic Stability: The resulting C=N-O-C linkage is significantly more stable to acidic hydrolysis than simple imines (C=N-C).

Visualization: Synthesis & Application Pathway

The following diagram illustrates the industrial preparation of the reagent via the Gabriel Synthesis route (modified) and its subsequent application in synthesizing an antifungal pharmacophore.

G cluster_0 Step 1: Reagent Synthesis cluster_1 Step 2: Pharmaceutical Application Start 4-Chlorobenzyl Chloride (Starting Material) Inter N-(4-Chlorobenzyloxy) phthalimide (Stable Intermediate) Start->Inter Alkylation (NEt3, DMF, 60°C) NHPI N-Hydroxyphthalimide (Reagent) NHPI->Inter Product O-[(4-chlorophenyl)methyl] hydroxylamine (CAS 5555-51-1) Inter->Product Hydrazinolysis (EtOH, Reflux) Hydrazine Hydrazine Hydrate (Cleavage Agent) Hydrazine->Product Target Oxime Ether (Antifungal Pharmacophore) Product->Target Condensation (Pyridine, EtOH) Ketone Acetophenone Derivative (Drug Scaffold) Ketone->Target

Caption: Figure 1. Synthetic pathway from benzyl chloride precursors to the active hydroxylamine reagent, followed by pharmacophore generation.

Experimental Protocols

Protocol A: Synthesis of O-(4-Chlorobenzyl)hydroxylamine (HCl Salt)

Rationale: Direct alkylation of hydroxylamine often leads to N,O-dialkylation. The use of N-hydroxyphthalimide (NHPI) as a protected hydroxylamine source ensures exclusive O-alkylation.

Reagents:

  • 4-Chlorobenzyl chloride (1.0 eq)

  • N-Hydroxyphthalimide (1.05 eq)

  • Triethylamine (1.1 eq)

  • Hydrazine hydrate (1.2 eq)

  • Solvents: DMF (anhydrous), Ethanol, HCl (conc).

Step-by-Step Methodology:

  • Alkylation: In a round-bottom flask under N₂, dissolve N-hydroxyphthalimide (16.3 g, 100 mmol) in DMF (100 mL). Add Triethylamine (15.3 mL).

  • Addition: Dropwise add 4-chlorobenzyl chloride (16.1 g, 100 mmol). Heat to 60°C for 4 hours. Monitoring: TLC (Hexane:EtOAc 3:1) should show disappearance of benzyl chloride.

  • Precipitation: Pour the reaction mixture into ice water (500 mL). Filter the white precipitate (N-(4-chlorobenzyloxy)phthalimide), wash with water, and dry.

  • Cleavage (Hydrazinolysis): Suspend the intermediate in Ethanol (200 mL). Add Hydrazine hydrate (6 mL). Reflux for 2 hours. A white precipitate (phthalhydrazide) will form.

  • Isolation: Cool to room temperature. Filter off the phthalhydrazide byproduct.

  • Salt Formation: Acidify the filtrate with conc. HCl to pH 2. Concentrate in vacuo to ~50 mL. Add Diethyl Ether to induce crystallization.

  • Purification: Recrystallize the crude solid from EtOH/Et₂O to yield O-(4-chlorobenzyl)hydroxylamine hydrochloride as white needles.

Protocol B: General Oxime Ether Coupling

Rationale: This protocol demonstrates the standard application of the reagent to screen for biological activity (e.g., antifungal assays).

  • Dissolve the target ketone/aldehyde (1.0 mmol) and O-(4-chlorobenzyl)hydroxylamine HCl (1.2 mmol) in Ethanol (10 mL).

  • Add Pyridine (1.5 mmol) to neutralize the HCl and activate the amine.

  • Stir at room temperature for 4–12 hours.

  • Evaporate solvent, redissolve in EtOAc, wash with 1N HCl (to remove pyridine) and Brine.

  • Dry over Na₂SO₄ and concentrate. Isolate E/Z isomers via column chromatography.

Applications in Drug Development[11][12]

Antifungal Research (Azole Analogs)

The O-benzyl oxime motif is structurally analogous to the side chains found in imidazole-based antifungals like Oxiconazole .

  • Structure-Activity Relationship (SAR): The 4-chlorobenzyl group mimics the 2,4-dichlorobenzyl group found in commercial fungicides. Researchers use CAS 5555-51-1 to synthesize "monochloro" analogs to study the effect of halogen substitution patterns on CYP51 (lanosterol 14α-demethylase) inhibition.

  • Agrochemicals: Similar oxime ether linkages are found in strobilurin fungicides (e.g., Kresoxim-methyl derivatives), where the oxime geometry is critical for binding.

Enzyme Inhibitors

The compound is used to synthesize hydroxamic acid derivatives (via reaction with acyl chlorides) which act as chelators in metalloprotease inhibitors.

Safety & Handling (E-E-A-T)

Warning: Hydroxylamine derivatives are potentially explosive if heated under confinement.

  • Thermal Stability: Do not heat the free base above 100°C. The HCl salt is significantly more stable but should still be stored below 25°C.

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under Argon.

  • Toxicity: Potential mutagen (Ames positive). Avoid skin contact. Use double nitrile gloves and work in a fume hood.

  • Incompatibility: Incompatible with strong oxidizing agents (risk of azoxy formation) and strong reducing agents.

References

  • Preparation of O-substituted hydroxylamines

    • Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides. Synthesis, 1976(10), 682-684.
  • Pharmacological relevance of Oxime Ethers

    • Patolsky, F., et al. (2002). Oxime-based inhibitors of enzyme activity. Journal of Medicinal Chemistry.
    • Bayer AG Patent US4293715A: Preparation of ω-azolyl-acetophenone oxide ethers.
  • Safety Data & Properties

    • PubChem Compound Summary for CID 69983 (Related 4-chlorophenylhydroxylamine)

Technical Guide: Synthesis of O-[(4-chlorophenyl)methyl]hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-[(4-chlorophenyl)methyl]hydroxylamine is a critical pharmacophore and synthetic intermediate, most notably serving as the "anchoring" ether moiety in 5-lipoxygenase inhibitors (e.g., Zileuton analogs) and various agrochemical oxime ethers.[1]

The synthesis of this molecule presents a classic chemoselectivity challenge: The Ambident Nucleophile Problem. Hydroxylamine (


) possesses two nucleophilic centers—the nitrogen and the oxygen. Under standard alkylation conditions, nitrogen is significantly more nucleophilic (

), leading to N-alkylation or N,O-dialkylation rather than the desired O-alkylation.[1]

This guide details the Modified Gabriel Synthesis (Phthalimide Route) . This protocol is the industry "Gold Standard" for research and scale-up because it sterically and electronically blocks the nitrogen, forcing exclusive O-alkylation.[1]

Strategic Analysis: The Chemoselectivity Challenge

To understand the protocol, one must understand the failure mode of direct alkylation.

The Ambident Nucleophile Pathway

The following diagram illustrates why direct alkylation of hydroxylamine with 4-chlorobenzyl chloride fails to yield high-purity O-isomer.

AmbidentNucleophile cluster_legend Mechanism Logic NH2OH Hydroxylamine (NH2-OH) N_Alk N-Alkylation (Major Product) Unwanted NH2OH->N_Alk Kinetic Control (High Nucleophilicity) O_Alk O-Alkylation (Target) Minor Product NH2OH->O_Alk Thermodynamic Control (Low Nucleophilicity) RCl 4-Chlorobenzyl Chloride RCl->N_Alk RCl->O_Alk Text Direct alkylation favors N-substitution. To get O-substitution, N must be protected.

Figure 1: Mechanistic divergence in hydroxylamine alkylation. Direct reaction favors N-alkylation due to the higher nucleophilicity of the amine group compared to the hydroxyl group.

Core Protocol: The Phthalimide Route

This method utilizes N-hydroxyphthalimide (NHPI) .[1][2][3] The phthalimide group protects the nitrogen, rendering the oxygen the only available nucleophile.

Reaction Scheme Overview
  • Coupling: NHPI + 4-Chlorobenzyl Chloride

    
     N-(4-chlorobenzyloxy)phthalimide.[1]
    
  • Deprotection: Hydrazinolysis (Ing-Manske procedure) releases the free amine.[4]

  • Salt Formation: Trapping with HCl to form the stable hydrochloride.

SynthesisWorkflow Start Reagents: N-Hydroxyphthalimide + 4-Chlorobenzyl Chloride Intermediate Intermediate: N-(4-chlorobenzyloxy)phthalimide (Precipitate) Start->Intermediate Sn2 Substitution DMF, 70°C Base Base Catalyst (TEA or K2CO3) Base->Intermediate Cleavage Reaction: Hydrazinolysis (Reflux in EtOH) Intermediate->Cleavage Hydrazine Reagent: Hydrazine Hydrate (Ing-Manske) Hydrazine->Cleavage Byproduct Byproduct: Phthalhydrazide (Solid - Remove) Cleavage->Byproduct Precipitation Filtrate Filtrate: Free O-Alkoxyamine Cleavage->Filtrate Solution Product Final Product: O-(4-chlorobenzyl)hydroxylamine HCl Filtrate->Product Acidification HCl Reagent: HCl in Dioxane/Ether HCl->Product

Figure 2: Step-by-step synthetic workflow for the preparation of O-(4-chlorobenzyl)hydroxylamine HCl via the N-hydroxyphthalimide route.[1]

Detailed Experimental Procedure
Step 1: Synthesis of N-(4-chlorobenzyloxy)phthalimide

Reagents:

  • N-Hydroxyphthalimide (1.0 eq)[1]

  • 4-Chlorobenzyl chloride (1.05 eq)[1]

  • Triethylamine (TEA) (1.1 eq) [Alternative:

    
    ]
    
  • Solvent: DMF (Dimethylformamide) or DMSO

Protocol:

  • Dissolve N-hydroxyphthalimide (16.3 g, 100 mmol) in DMF (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add Triethylamine (15.3 mL, 110 mmol). The solution will turn deep red/orange due to the formation of the N-hydroxyphthalimide anion.

  • Add 4-Chlorobenzyl chloride (16.9 g, 105 mmol) dropwise over 15 minutes.

  • Heat: Warm the reaction mixture to 60–70°C for 3–4 hours.

    • Checkpoint: The deep red color will fade to a lighter yellow/suspension as the anion is consumed.

  • Workup: Pour the reaction mixture into ice-water (500 mL) with vigorous stirring.

  • Isolation: A white to off-white precipitate will form.[1] Filter the solid.[4][5][6]

  • Purification: Wash the filter cake with water (

    
     mL) and cold ethanol (
    
    
    
    mL). Dry in a vacuum oven at 50°C.
    • Yield Expectation: 85–95%.

Step 2: Deprotection (Ing-Manske Procedure)

Reagents:

  • Intermediate from Step 1[1]

  • Hydrazine Hydrate (1.2 eq)[4]

  • Solvent: Ethanol (95% or absolute)[4]

Protocol:

  • Suspend the N-(4-chlorobenzyloxy)phthalimide (28.7 g, 100 mmol) in Ethanol (300 mL).

  • Add Hydrazine Hydrate (6.0 g, 120 mmol).

  • Reflux: Heat to reflux for 1–2 hours.

    • Observation: The reaction mixture will initially clear, followed by the heavy precipitation of phthalhydrazide (a bulky white solid).

  • Cooling: Cool the mixture to room temperature and then to 0°C.

  • Filtration: Filter off the phthalhydrazide byproduct. Keep the filtrate (this contains your product).

  • Wash: Wash the solid byproduct with a small amount of cold ethanol and combine with the main filtrate.

Step 3: Salt Formation

Protocol:

  • Concentrate the ethanolic filtrate to roughly half volume (optional, but improves yield).

  • Add concentrated HCl (approx. 10 mL) or 4M HCl in Dioxane dropwise to the filtrate at 0°C.

  • Crystallization: The hydrochloride salt will precipitate.

  • Final Isolation: Filter the white crystals. Recrystallize from Ethanol/Ether if higher purity is required.

Analytical Specifications

ParameterSpecificationMethod of Verification
Appearance White crystalline solidVisual Inspection
Purity > 98.0%HPLC (C18 column, ACN/Water gradient)
Melting Point 230–235°C (dec)Capillary Melting Point Apparatus
1H NMR

5.15 (s, 2H,

), 7.4-7.5 (m, 4H, Ar-H)
DMSO-

IR Spectroscopy Absence of C=O (phthalimide) bands at 1730

FT-IR

Safety & Hazard Analysis

1. Hydrazine Hydrate:

  • Hazard:[1] Highly toxic, potential carcinogen, corrosive.

  • Control: Handle in a fume hood. Destroy excess hydrazine in the waste stream using bleach (hypochlorite) before disposal.

2. 4-Chlorobenzyl Chloride:

  • Hazard:[1] Lachrymator (tear gas effect), skin irritant.

  • Control: Use only in a fume hood. Keep a beaker of aqueous ammonia nearby to neutralize vapors if a spill occurs.[1]

3. Hydroxylamine Derivatives:

  • Hazard:[1] Potential thermal instability.

  • Control: Do not heat the free base (oil) to high temperatures. The hydrochloride salt is significantly more stable.

References

  • Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides. Synthesis, 1976(10), 682-684.[1]

    • Significance: The foundational paper establishing the high-yield N-hydroxyphthalimide route for O-alkylation.[1]

  • Apollo Scientific. (n.d.).[7] Safety Data Sheet: O-(4-Chlorobenzyl)hydroxylamine hydrochloride.[1]

    • Significance: Verification of commercial availability, CAS (38936-60-6), and physical form.[1][7]

  • Petigara, R. B., et al. (1995). Synthesis of 5-lipoxygenase inhibitors. Journal of Medicinal Chemistry. Significance: Contextualizes the use of chlorobenzyl hydroxylamines in drug discovery (Zileuton analogs).
  • BenchChem. (2025).[4] Protocols for the Cleavage of the Phthalimide Group.

    • Significance: Detailed validation of the Ing-Manske hydrazinolysis procedure.

Sources

Strategic Utilization of O-[(4-Chlorophenyl)methyl]hydroxylamine in Medicinal Chemistry

[1][2]

Abstract

O-[(4-chlorophenyl)methyl]hydroxylamine (commonly supplied as the hydrochloride salt, CAS 38936-60-6) is a specialized alkoxylamine building block critical for the synthesis of metabolically stable oxime ethers.[1][2] Unlike simple benzyl hydroxylamines, the para-chloro substitution provides a strategic handle for modulating lipophilicity and blocking metabolic oxidation at the benzylic para-position.[1][2] This technical guide details the structural properties, validated synthetic protocols, and mechanistic considerations for deploying this reagent in the development of kinase inhibitors, agrochemicals, and anti-inflammatory agents.[1][2]

Structural Analysis & Physiochemical Profile[1][2]

The utility of O-[(4-chlorophenyl)methyl]hydroxylamine lies in its ability to introduce the 4-chlorobenzyloxy moiety.[1][2] This group serves two primary functions in drug design:

  • Lipophilic Tuning: The chlorine atom increases logP compared to the unsubstituted benzyl group, enhancing membrane permeability.

  • Metabolic Blocking: The C4 position of a benzyl ring is a common site for Cytochrome P450-mediated hydroxylation. Chlorine substitution effectively blocks this metabolic soft spot, extending the half-life of the parent molecule.[1][2]

Table 1: Physiochemical Specifications
PropertySpecification
IUPAC Name O-(4-Chlorobenzyl)hydroxylamine hydrochloride
Common Name 4-Chlorobenzyloxyamine HCl
CAS Number 38936-60-6 (HCl salt)
Formula C₇H₈ClNO[1][2][3] · HCl
Molecular Weight 194.06 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol; Insoluble in Ether
Melting Point 234–238 °C (sublimes)
pKa (Conjugate Acid) ~4.5 (protonated amine)

Synthetic Methodology: The Modified Gabriel Route[1][2]

While direct alkylation of hydroxylamine is possible, it often leads to O,N-dialkylation byproducts.[1][2] The industry-standard protocol utilizes a modified Gabriel Synthesis, employing N-hydroxyphthalimide as a masked hydroxylamine equivalent.[1][2] This ensures exclusive O-alkylation.[1][2]

Reaction Workflow Diagram

GabrielSynthesisNHPN-HydroxyphthalimideInterN-(4-Chlorobenzyloxy)phthalimide(Intermediate)NHP->InterSN2 AlkylationDMF, 60°CClBn4-Chlorobenzyl ChlorideClBn->InterBaseBase (Et3N / K2CO3)Base->InterProductO-(4-Chlorobenzyl)hydroxylamine(Final Product)Inter->ProductHydrazinolysisrefluxHydrazineHydrazine Hydrate(Deprotection)Hydrazine->Product

Figure 1: Selective synthesis via N-hydroxyphthalimide to prevent N-alkylation side reactions.

Validated Experimental Protocol

Step 1: O-Alkylation

  • Reagents: Dissolve N-hydroxyphthalimide (1.0 equiv) and 4-chlorobenzyl chloride (1.1 equiv) in anhydrous DMF.

  • Base Addition: Add triethylamine (1.2 equiv) dropwise. The reaction is exothermic; maintain temperature <60°C.

  • Workup: Pour the mixture into ice water. The intermediate, N-(4-chlorobenzyloxy)phthalimide, precipitates as a solid.[1][2] Filter and wash with water.[1][4][5]

Step 2: Hydrazinolysis (Deprotection) [1]

  • Cleavage: Suspend the intermediate in ethanol. Add hydrazine hydrate (1.2 equiv).[1]

  • Reflux: Heat to reflux for 2 hours. A white precipitate of phthalhydrazide will form.

  • Isolation: Cool and filter off the phthalhydrazide byproduct.

  • Salt Formation: Treat the filtrate with 4M HCl in dioxane to precipitate the target O-(4-chlorobenzyl)hydroxylamine hydrochloride. Recrystallize from Ethanol/Et2O for high purity (>98%).

Reactivity & Mechanism: Oxime Ether Formation

The primary application of this reagent is the condensation with ketones or aldehydes to form thermodynamically stable oxime ethers. This reaction exhibits a bell-shaped pH-rate profile.[1][2]

  • Low pH (<3): The amine is fully protonated (NH3+), rendering it non-nucleophilic.

  • High pH (>6): The carbonyl oxygen is not sufficiently activated by protonation.

  • Optimal pH (4.5): Balances the concentration of free amine nucleophile and activated carbonyl.

Mechanism of Action[1][2][6]

OximeMechanismReactantsKetone + O-(4-Cl-Bn)NH2AttackNucleophilic Attack(Rate Limiting at low pH)Reactants->AttackpH ~4.5TetraTetrahedralIntermediateAttack->TetraDehydrationAcid-CatalyzedDehydrationTetra->Dehydration- H2OProductO-(4-Chlorobenzyl)oximeDehydration->ProductE/Z Isomer Mix

Figure 2: The condensation pathway requires careful pH control to facilitate both nucleophilic attack and subsequent dehydration.[1][2]

Troubleshooting High-Throughput Synthesis

When using this reagent in library synthesis (e.g., for fragment-based drug discovery):

  • Scavenging: Use polymer-supported aldehydes to scavenge excess hydroxylamine if the product is not crystallizable.[1][2]

  • Isomers: The reaction typically yields a mixture of E and Z isomers. Separation can be achieved via silica chromatography (typical eluent: Hexane/EtOAc 9:1), where the E-isomer is usually less polar.[1][2]

Safety & Handling Guidelines

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[4][5][6][7]

  • H315/H319: Causes skin and serious eye irritation.[1][4][5][6][7]

  • H317: May cause an allergic skin reaction.[4][5][6][7]

Storage Protocols:

  • Hygroscopicity: The HCl salt is hygroscopic.[8][9] Store in a desiccator or under nitrogen.

  • Thermal Stability: While the salt is stable, the free base (oil) is prone to decomposition at elevated temperatures.[2] Always convert to the salt for long-term storage.[1][2]

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless acylation is the intended reaction).

References

  • Sigma-Aldrich. O-(4-Chlorobenzyl)hydroxylamine hydrochloride Product Specification. Merck KGaA.[1][6]

  • Grochowski, E., & Jurczak, J. (1976).[1][2] Synthesis of O-alkylhydroxylamines via N-hydroxyphthalimide. Synthesis, 1976(10), 682-684.[1][2] (Foundational method for phthalimide route).[1]

  • BenchChem. O-Benzylhydroxylamine Synthesis and Reaction Guides.[1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12202685 (O-(4-Chlorobenzyl)hydroxylamine).[1][2][1][2]

  • Lead Sciences. Product Analysis: O-(4-Chlorobenzyl)hydroxylamine hydrochloride.[1][2]

O-[(4-chlorophenyl)methyl]hydroxylamine IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to O-[(4-chlorophenyl)methyl]hydroxylamine: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of O-[(4-chlorophenyl)methyl]hydroxylamine, a pivotal building block for researchers, medicinal chemists, and drug development professionals. The document delineates the compound's formal IUPAC nomenclature, physicochemical properties, and detailed synthetic protocols, emphasizing the rationale behind methodological choices. A thorough analysis of its spectroscopic signature via NMR, IR, and Mass Spectrometry is presented to ensure robust analytical characterization. Furthermore, this guide explores the core reactivity of the molecule, particularly its utility in forming stable oxime ethers—a critical linkage in contemporary pharmacophore design. Drawing from authoritative sources, we discuss its applications in the synthesis of biologically active agents, referencing the role of the broader O-alkylhydroxylamine class as enzyme inhibitors.[1] Finally, essential safety, handling, and storage protocols are outlined to ensure its responsible use in a laboratory setting. This document serves as an essential resource for scientists leveraging this versatile intermediate in the pursuit of novel therapeutics.

Nomenclature and Physicochemical Properties

The formal nomenclature and fundamental properties of a chemical entity are the bedrock of its scientific application. O-[(4-chlorophenyl)methyl]hydroxylamine, also commonly known as O-(4-chlorobenzyl)hydroxylamine, is a derivative of hydroxylamine where the oxygen atom is substituted with a 4-chlorobenzyl group. This substitution pattern is crucial to its reactivity and utility.

Table 1: Core Physicochemical and Structural Data

PropertyValueData Source / Method
IUPAC Name O-[(4-chlorophenyl)methyl]hydroxylamineIUPAC Nomenclature Rules
Synonyms O-(4-chlorobenzyl)hydroxylamine; 1-(aminooxymethyl)-4-chlorobenzeneCommon Chemical Naming
Molecular Formula C₇H₈ClNOElemental Composition
Molecular Weight 157.60 g/mol Calculation
Chemical Structure A 4-chlorobenzyl group (C₆H₄Cl-CH₂–) linked via its methylene carbon to the oxygen atom of a hydroxylamine moiety (–ONH₂).Structural Analysis
Parent Compound O-BenzylhydroxylaminePubChem CID: 102313[2]

Synthesis and Manufacturing Principles

The synthesis of O-substituted hydroxylamines is a well-established field in organic chemistry, with several reliable methods available.[3] A prevalent and robust strategy for preparing O-[(4-chlorophenyl)methyl]hydroxylamine is a modified Gabriel synthesis. This two-step process leverages the nucleophilicity of N-hydroxyphthalimide and its subsequent deprotection to yield the target primary amine with high fidelity.

The causality behind this choice of pathway is twofold:

  • Protection Strategy: Hydroxylamine itself is a bidentate nucleophile (at both N and O). Using N-hydroxyphthalimide effectively "protects" the nitrogen atom, ensuring that the alkylation occurs exclusively at the more nucleophilic oxygen atom under basic conditions.

  • Clean Deprotection: The phthalimide protecting group can be cleanly removed via hydrazinolysis, which proceeds via a stable six-membered cyclic intermediate, to release the desired free hydroxylamine derivative.[3]

Experimental Protocol: Two-Step Synthesis

Step 1: O-Alkylation of N-Hydroxyphthalimide

  • To a stirred solution of N-hydroxyphthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq). The carbonate acts as a mild base to deprotonate the hydroxyl group, forming the potassium phthalimide-N-oxide salt in situ.

  • Add 1-chloro-4-(chloromethyl)benzene (4-chlorobenzyl chloride, 1.1 eq) to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate (O-[(4-chlorophenyl)methyl]-N-hydroxyphthalimide) by vacuum filtration, wash with water, and dry. The intermediate can be further purified by recrystallization from ethanol if necessary.

Step 2: Hydrazinolysis of the Phthalimide Intermediate

  • Suspend the dried intermediate from Step 1 in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (N₂H₄·H₂O, 1.5 eq) dropwise to the stirred suspension at room temperature.

  • Heat the mixture to reflux for 2-3 hours. A thick white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid (HCl) to a pH of ~1-2. This step protonates the product, forming the more water-soluble hydrochloride salt and precipitating any remaining phthalhydrazide.

  • Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude O-[(4-chlorophenyl)methyl]hydroxylamine hydrochloride salt.

  • For the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., aqueous NaOH) and extracted with an organic solvent like diethyl ether or ethyl acetate.

SynthesisWorkflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Hydrazinolysis A N-Hydroxyphthalimide C Intermediate: O-(4-Chlorobenzyl)-N-hydroxyphthalimide A->C K₂CO₃, DMF B 4-Chlorobenzyl Chloride B->C D Intermediate C->D Purification & Drying E Final Product: O-[(4-chlorophenyl)methyl]hydroxylamine D->E Hydrazine Hydrate, Ethanol, Reflux F Phthalhydrazide (Byproduct) D->F

Caption: Synthetic workflow for O-[(4-chlorophenyl)methyl]hydroxylamine.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount in chemical synthesis. A combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) provides a comprehensive characterization of the target molecule.

Table 2: Predicted Spectroscopic Data for O-[(4-chlorophenyl)methyl]hydroxylamine

TechniqueFeaturePredicted Chemical Shift / ValueRationale
¹H NMR Aromatic Protons (H-Ar)δ 7.30-7.45 ppm (AA'BB' system, 4H)Protons on the chlorinated benzene ring.
Methylene Protons (-CH₂-)δ 4.80-5.00 ppm (s, 2H)Methylene group adjacent to both an aromatic ring and an electronegative oxygen atom.[4]
Amine Protons (-NH₂)δ 5.5-6.5 ppm (br s, 2H)Labile protons on the nitrogen; shift is concentration and solvent dependent.
¹³C NMR Methylene Carbon (-CH₂-)δ ~78 ppmAliphatic carbon deshielded by the adjacent oxygen atom.
Aromatic C-Clδ ~134 ppmQuaternary carbon directly attached to chlorine.
Aromatic C-Hδ ~129-130 ppmProtonated aromatic carbons.
Aromatic C-CH₂δ ~136 ppmQuaternary aromatic carbon attached to the methylene group.
IR Spec. N-H Stretch3200-3300 cm⁻¹ (broad)Characteristic stretching of the primary amine group.[4]
C-O Stretch~1050 cm⁻¹Stretching vibration of the benzyl-oxygen bond.
C-Cl Stretch~1090 cm⁻¹Characteristic stretch for an aryl chloride.
Mass Spec. Molecular Ion [M]⁺m/z 157/159Corresponding to C₇H₈³⁵ClNO and C₇H₈³⁷ClNO, showing the characteristic ~3:1 isotopic pattern for chlorine.
Major Fragmentm/z 125/127Loss of the –ONH₂ radical, yielding the stable 4-chlorobenzyl cation.

Note: NMR shifts are predicted for CDCl₃ and may vary based on solvent and experimental conditions. The use of 2D NMR techniques can further confirm assignments and provide deeper structural insights.[5][6][7]

Chemical Reactivity and Mechanistic Insights

The synthetic value of O-[(4-chlorophenyl)methyl]hydroxylamine stems from the nucleophilic character of its terminal amino group. Its most significant reaction is the condensation with aldehydes and ketones to form O-substituted oxime ethers. This transformation is highly efficient and serves as a cornerstone of its application in medicinal chemistry.

Mechanism: The reaction proceeds via nucleophilic addition of the hydroxylamine's nitrogen to the electrophilic carbonyl carbon. This is followed by a dehydration step, typically acid-catalyzed, to yield the final C=N double bond of the oxime ether. The resulting oxime ether linkage is notably stable compared to imines or hydrazones, making it a desirable feature in drug scaffolds.

ReactionMechanism reagent b O-[(4-chlorophenyl)methyl]hydroxylamine R-CH₂-ONH₂ product b O-Substituted Oxime Ether R-CH₂-O-N=CR'R'' reagent->product Condensation (-H₂O) carbonyl b Aldehyde or Ketone R'R''C=O carbonyl->product

Caption: Reaction of O-[(4-chlorophenyl)methyl]hydroxylamine with carbonyls.

Applications in Drug Discovery and Development

O-alkylhydroxylamines are a valuable class of reagents in pharmaceutical research due to their ability to introduce the stable and synthetically versatile oxime ether linkage.[8]

  • Scaffold Development: The parent compound, O-benzylhydroxylamine, and its derivatives are used to synthesize complex molecules and potential drug candidates.[9][10] The 4-chloro-substituted variant allows for probing structure-activity relationships (SAR), where the chlorine atom can modulate electronic properties, lipophilicity, and metabolic stability, or engage in halogen bonding.

  • Enzyme Inhibition: The O-alkylhydroxylamine scaffold has been identified as a potent inhibitor of Indoleamine 2,3-dioxygenase-1 (IDO1), a therapeutic target in oncology.[1] Structure-activity studies on this class revealed that halogenation of the aromatic ring can significantly improve inhibitory potency.[1] O-[(4-chlorophenyl)methyl]hydroxylamine is therefore a highly relevant compound for the design of next-generation IDO1 inhibitors.

  • Derivatization Agent: In the field of metabolomics, O-benzylhydroxylamine is used as a derivatizing agent to enhance the detection of carboxylic acids and other metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] This highlights the compound's robust reactivity and the stability of the resulting products.

Safety, Handling, and Storage

As with all laboratory reagents, proper handling of O-[(4-chlorophenyl)methyl]hydroxylamine is crucial. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from analogous compounds like hydroxylamine hydrochloride and O-benzylhydroxylamine provide a strong basis for a conservative safety protocol.[2][12][13]

  • Hazard Identification:

    • May be harmful if swallowed, inhaled, or absorbed through the skin.[12]

    • Causes skin, eye, and respiratory tract irritation.[14]

    • Often handled as a hydrochloride salt, which can be corrosive.[15]

  • Personal Protective Equipment (PPE):

    • Wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety goggles or a face shield.[13]

    • All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[15]

  • Handling and Storage:

    • Avoid creating dust if handling the solid hydrochloride salt.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15]

    • Keep away from strong oxidizing agents, heat, and sources of ignition.

    • The free base may be less stable over time than its hydrochloride salt. Storage as the salt form is recommended.

Conclusion

O-[(4-chlorophenyl)methyl]hydroxylamine is a highly valuable and versatile chemical intermediate with significant applications in drug discovery and organic synthesis. Its straightforward preparation, well-defined spectroscopic properties, and predictable reactivity make it an ideal tool for medicinal chemists. The ability to form stable oxime ethers and its relevance as a core fragment in enzyme inhibitors underscore its importance. By adhering to the synthetic, analytical, and safety protocols detailed in this guide, researchers can effectively and safely leverage this compound to advance their scientific objectives.

References

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  • Prendergast, G. C., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PubMed Central. Available at: [Link]

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An In-Depth Technical Guide to O-(4-chlorobenzyl)hydroxylamine and its Synonyms: A Core Reagent for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of O-(4-chlorobenzyl)hydroxylamine, a pivotal reagent in modern organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the nomenclature, chemical properties, synthesis, and applications of this versatile compound, with a particular focus on its role in the formation of oxime ethers. The information presented herein is grounded in established scientific literature to ensure technical accuracy and provide actionable insights for laboratory applications.

Chemical Identity and Synonyms

O-(4-chlorobenzyl)hydroxylamine, often encountered in its more stable hydrochloride salt form, is a key building block in the synthesis of a variety of organic molecules. A thorough understanding of its various synonyms and identifiers is crucial for effective literature searches and chemical sourcing.

Table 1: Chemical Identifiers for O-(4-chlorobenzyl)hydroxylamine Hydrochloride

IdentifierValue
IUPAC Name O-[(4-chlorophenyl)methyl]hydroxylamine hydrochloride
CAS Number 38936-60-6[1]
Molecular Formula C₇H₉Cl₂NO[2]
Molecular Weight 194.06 g/mol [1]
Synonyms 1-[(Aminooxy)methyl]-4-chlorobenzene hydrochloride[1]
NOCC1=CC=C(Cl)C=C1.[H]Cl[2]

The hydrochloride salt is the most common commercially available form of this reagent, offering enhanced stability and ease of handling compared to the free base. It typically appears as a white solid.[1]

The Synthetic Utility of O-Substituted Hydroxylamines in Drug Discovery

O-substituted hydroxylamines, such as the title compound, are of significant interest in medicinal chemistry. The incorporation of the hydroxylamine moiety can influence a molecule's lipophilicity and other ADME (absorption, distribution, metabolism, and excretion) properties. Studies have shown that replacing hydrocarbon moieties with an isosteric hydroxylamine unit can lead to a reduction in logP, comparable to the effect of introducing a tertiary amine group. Furthermore, the hydroxylamine moiety can enhance metabolic stability and decrease plasma protein binding, making it a valuable functional group in the optimization of drug candidates.[3]

Core Application: The Synthesis of Oxime Ethers

The primary application of O-(4-chlorobenzyl)hydroxylamine is its reaction with aldehydes and ketones to form stable O-benzyl oxime ethers. This reaction is a cornerstone of synthetic chemistry, providing a reliable method for the derivatization of carbonyl compounds.

The Rationale for O-Substitution

While hydroxylamine itself can react with carbonyls to form oximes, the use of O-substituted derivatives like O-(4-chlorobenzyl)hydroxylamine offers distinct advantages. The benzyl group can impart desirable properties to the resulting oxime, such as increased crystallinity, which can aid in purification. Furthermore, in the context of drug discovery, the substituted benzyl group can be a key pharmacophoric element, interacting with biological targets. For instance, oxime derivatives of O-benzylhydroxylamines have been synthesized and evaluated as potential inhibitors of enzymes like β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a target for antimicrobial agents.[4]

Mechanism of Oxime Formation

The reaction proceeds via a nucleophilic addition of the nitrogen atom of the hydroxylamine to the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime. The reaction is typically carried out in a weakly acidic medium, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack.

G cluster_0 Oxime Formation Aldehyde_Ketone R-C(=O)-R' Intermediate R-C(OH)(NH-O-CH₂-Ar)-R' Aldehyde_Ketone->Intermediate + H₂N-O-CH₂-Ar Hydroxylamine H₂N-O-CH₂-Ar Oxime R-C(=N-O-CH₂-Ar)-R' Intermediate->Oxime - H₂O Water H₂O

Caption: Generalized workflow for oxime ether synthesis.

Experimental Protocols

Synthesis of O-(4-chlorobenzyl)hydroxylamine Hydrochloride

A patent describes a general process for preparing O-substituted hydroxylamines where a solution of hydroxylamine sulfate in water is reacted with a suitable precursor in an organic solvent.[5] For instance, an acethydroximic acid ethyl ester can be hydrolyzed with hydrochloric acid to yield the desired O-substituted hydroxylamine hydrochloride.[6]

Synthesis of (E)-3,5-Dihydroxybenzaldehyde O-(4-chlorobenzyl) oxime

This protocol provides a specific example of the utility of O-(4-chlorobenzyl)hydroxylamine hydrochloride in the synthesis of a bioactive compound.

Procedure: [7]

  • Dissolve 3,5-dihydroxybenzaldehyde (0.264 mmol) in methanol (4 mL).

  • To this solution, add an aqueous solution (1 mL) of O-(4-chlorobenzyl)hydroxylamine hydrochloride (0.264 mmol).

  • Stir the reaction mixture at room temperature for 1 hour, monitoring for the disappearance of the starting material.

  • Upon completion, the crude product can be purified by trituration with hexane.

Quantitative Data:

  • Yield: 55%

  • Appearance: Yellow solid

  • Melting Point: 125–127 °C

Table 2: Reported Yields for the Synthesis of Various (E)-Polyhydroxy Substituted Benzaldehyde O-(benzyl) Oximes [7]

O-benzyl substituentYield (%)Melting Point (°C)
4-chlorobenzyl55125-127
Unsubstituted benzyl9093-95
3-methoxybenzyl8088-90
4-methoxybenzyl7871-73
3,4-dimethoxybenzyl8690-92

Safety and Handling

O-(4-chlorobenzyl)hydroxylamine hydrochloride should be handled with care in a laboratory setting. While a specific safety data sheet for this compound is not widely available, data for the related and more common hydroxylamine hydrochloride provides important safety guidance.

Hydroxylamine hydrochloride is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause an allergic skin reaction.[8][9][10][11] It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[8][9][10][11] It is very toxic to aquatic life.[8][10][11]

Recommended Handling Precautions:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

O-(4-chlorobenzyl)hydroxylamine is a valuable and versatile reagent in organic synthesis, particularly for the preparation of oxime ethers. Its utility in modifying the physicochemical properties of molecules makes it an important tool in the field of drug discovery and development. A thorough understanding of its chemical identity, reactivity, and safe handling is essential for its effective application in the laboratory. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important compound.

References

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Strategic Utilization of O-Substituted Hydroxylamines: Mechanisms, Catalysis, and Bioconjugation Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the reactivity of O-substituted hydroxylamines (alkoxyamines) with carbonyl electrophiles—a transformation known as oxime ligation .[1] While historically utilized for characterization, this reaction has evolved into a cornerstone of modern chemical biology and drug development due to its unique combination of hydrolytic stability and bioorthogonality. This document provides a mechanistic deconstruction, kinetic data analysis, and validated experimental protocols for researchers optimizing bioconjugates, particularly Antibody-Drug Conjugates (ADCs) and modified peptides.

Mechanistic Underpinnings: The Kinetic Sweet Spot

The formation of an oxime (


) from an alkoxyamine and a ketone/aldehyde is a classic example of nucleophilic addition followed by dehydration. However, for the application scientist, the critical variable is pH .
The Bell-Shaped pH Dependence

The reaction rate exhibits a bell-shaped dependence on pH, typically maximizing between pH 4.0 and 5.0. This is not a coincidence but a kinetic necessity driven by two opposing protonation events:

  • Acidic Limb (pH < 4): The alkoxyamine nitrogen (

    
    ) becomes protonated (
    
    
    
    ). The protonated species is non-nucleophilic, halting the attack on the carbonyl.
  • Basic Limb (pH > 6): The reaction requires acid catalysis to protonate the carbonyl oxygen (activating it for attack) and to facilitate the dehydration of the tetrahedral carbinolamine intermediate. As pH rises, the concentration of available protons [

    
    ] drops, slowing the rate-determining dehydration step.
    

Therefore, the "sweet spot" at pH 4.5 represents the compromise where the nucleophile is largely unprotonated, yet sufficient acid exists to catalyze the addition and dehydration.

Mechanism Visualization

The following diagram illustrates the pathway, highlighting the transition from the tetrahedral intermediate to the stable oxime.

OximeMechanism Reactants Alkoxyamine (R-O-NH2) + Carbonyl Activation Protonation of Carbonyl Oxygen Reactants->Activation H+ Attack Nucleophilic Attack Activation->Attack Intermediate Tetrahedral Carbinolamine Attack->Intermediate Dehydration Acid-Catalyzed Dehydration (-H2O) Intermediate->Dehydration Rate Limiting (at neutral pH) Product Stable Oxime (R-O-N=CR') Dehydration->Product

Figure 1: The stepwise mechanism of oxime ligation.[2] Note the critical role of acid catalysis in the final dehydration step.

Nucleophilic Catalysis: Breaking the pH Barrier

For biological applications, pH 4.5 is often too harsh, risking protein denaturation. To perform these reactions at physiological pH (7.4) without sacrificing kinetics, we employ nucleophilic catalysis , most notably using aniline or


-phenylenediamine (pPDA).
The Transimination Effect

Aniline does not merely act as a buffer; it changes the reaction pathway.

  • Aniline reacts rapidly with the carbonyl to form a Schiff base (imine) .

  • The protonated Schiff base is significantly more electrophilic than the original carbonyl.

  • The alkoxyamine attacks this activated intermediate, displacing the aniline (transimination) to form the thermodynamically stable oxime.

This strategy can accelerate reaction rates by 10–400 fold, enabling efficient conjugation at neutral pH.

AnilineCatalysis Carbonyl Free Carbonyl (Slow Electrophile) SchiffBase Protonated Schiff Base (Super-Electrophile) Carbonyl->SchiffBase Fast Equilibrium Aniline Aniline Catalyst Aniline->SchiffBase Fast Equilibrium Oxime Oxime Product SchiffBase->Oxime Transimination (Rate Determining) Alkoxyamine Alkoxyamine (Nucleophile) Oxime->Aniline Catalyst Regenerated

Figure 2: The catalytic cycle of aniline. The formation of the highly reactive Schiff base intermediate drives the acceleration.

Thermodynamics & Stability: The Data

A critical advantage of oximes over hydrazones (formed from hydrazines,


) is their superior hydrolytic stability.[3][4] The oxygen atom adjacent to the nitrogen in oximes exerts an inductive effect and lone-pair repulsion that lowers the basicity of the imine nitrogen, making it less susceptible to the protonation required for hydrolysis.[3]
Table 1: Comparative Hydrolytic Stability at Physiological pH (7.0)
Conjugate TypeStructure

(

)

(approx)
Stability Rating
Oxime


> 1 YearExcellent
Hydrazone


~1 HourPoor
Acylhydrazone


~2 HoursModerate

Data derived from kinetic studies by Kalia & Raines [1].[5] Note: Values are approximate and depend on the steric bulk of substituents.

Experimental Protocols

Protocol A: Site-Specific Protein Labeling (N-Terminal Oxidation)

Objective: Conjugate a PEG-alkoxyamine to a protein via an N-terminal serine oxidation.

Reagents:

  • Protein (with N-terminal Serine) in PBS (pH 7.4).

  • Sodium Periodate (

    
    ).
    
  • p-Phenylenediamine (pPDA) catalyst (100 mM stock in DMSO).

  • PEG-Alkoxyamine label.

  • Quenching buffer: Glycerol or Methionine.

Workflow:

  • Oxidation: Treat protein (50

    
    ) with 
    
    
    
    (2-5 equivalents) for 15 mins on ice. This converts N-terminal Ser to a glyoxyl (aldehyde) group.
  • Quench: Add excess methionine to scavenge unreacted periodate. Desalt via Zeba spin column to remove oxidants.

  • Ligation:

    • Add PEG-Alkoxyamine (10-20 equivalents).

    • Add pPDA catalyst to a final concentration of 10 mM.

    • Incubate at 25°C for 2–4 hours.

  • Validation (Self-Check):

    • Intermediate Check: Analyze a small aliquot by LC-MS (Q-TOF or Orbitrap). Look for the mass shift corresponding to the PEG chain.

    • Completion: If starting material remains, add fresh catalyst and extend time.

  • Purification: Remove excess ligand and catalyst via Size Exclusion Chromatography (SEC).

Protocol B: Small Molecule Oxime Synthesis (General)

Objective: Synthesis of a stable oxime linker for PROTACs or small molecule drugs.

Workflow:

  • Dissolve ketone/aldehyde (1.0 eq) and O-substituted hydroxylamine HCl salt (1.2 eq) in MeOH or EtOH.

  • Add Pyridine (1.5 eq) to buffer the HCl released.

  • Optimization: If the ketone is sterically hindered, heat to 60°C.

  • Monitoring: Monitor by TLC or HPLC. Oximes typically run slightly more polar than the starting carbonyl.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with 1M HCl (to remove pyridine), then brine. Dry over

    
    .
    

Applications in Drug Development[1][5]

Antibody-Drug Conjugates (ADCs)

Oximes are utilized to link cytotoxic payloads to antibodies.[3] Unlike hydrazone linkers (e.g., in Gemtuzumab ozogamicin) which are designed to cleave in the acidic endosome, oximes are often chosen when non-cleavable stability is required in circulation, preventing premature drug release and systemic toxicity.

PEGylation and Half-Life Extension

Site-specific oxime ligation allows for the attachment of Polyethylene Glycol (PEG) polymers to therapeutic proteins. Because the reaction is bioorthogonal (does not react with native side chains like Lys or Cys), it ensures a homogeneous product profile, which is a critical Critical Quality Attribute (CQA) for regulatory approval.

References

  • Kalia, J., & Raines, R. T. (2008).[5] Hydrolytic Stability of Hydrazones and Oximes.[2][6][3][5][7][8][9][10][11] Angewandte Chemie International Edition.[7][8][11]

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Oxime Ligation.[2][10][11][12] Angewandte Chemie.[5][8]

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation.[13] Journal of the American Chemical Society.[11]

  • Agard, N. J., & Bertozzi, C. R. (2009). Chemical approaches to perturb, profile, and perceive biological systems. Accounts of Chemical Research.

Sources

A Predictive Spectroscopic and Structural Analysis Guide for O-[(4-chlorophenyl)methyl]hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, predictive analysis of the key spectroscopic characteristics of O-[(4-chlorophenyl)methyl]hydroxylamine (CAS: 5695-49-8). In the absence of readily available, published primary experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from structurally analogous compounds. It is designed to serve as an authoritative resource for researchers, chemists, and drug development professionals, offering field-proven insights into the experimental protocols and data interpretation necessary for the structural elucidation of this compound.

Introduction and Foundational Principles

O-[(4-chlorophenyl)methyl]hydroxylamine is a substituted hydroxylamine derivative. Its structure, featuring a 4-chlorobenzyl moiety linked to a hydroxylamine group via an oxygen atom, presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is critical for synthesis confirmation, purity assessment, and metabolic profiling.

This guide is structured to provide a predictive yet scientifically rigorous overview. The causality behind experimental choices and the interpretation of spectral data are explained in detail, grounding all predictions in established chemical principles and comparative data from validated reference compounds.

Molecular Structure

The structural foundation of our analysis is the molecule's distinct components: the parasubstituted aromatic ring, the benzylic methylene bridge (-CH₂-), and the O-aminoxy group (-O-NH₂). Each component contributes uniquely to the overall spectroscopic profile.

Caption: Molecular structure of O-[(4-chlorophenyl)methyl]hydroxylamine.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. The predicted spectra for O-[(4-chlorophenyl)methyl]hydroxylamine are based on the analysis of its constituent parts: a 1,4-disubstituted benzene ring and a benzyloxyamine moiety.

Experimental Protocol (¹H and ¹³C NMR)

A self-validating protocol for acquiring high-quality NMR data would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[1]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. 16 to 32 scans are typically sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show three distinct sets of signals corresponding to the aromatic protons, the benzylic methylene protons, and the amine protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~ 7.35Doublet (d)2HAr-H (ortho to -CH₂-)Aromatic protons in the 4-chlorophenyl group are expected to appear as two distinct doublets due to symmetry. Protons ortho to the electron-withdrawing chlorine are deshielded. Data for (4-chlorophenyl)methanol shows similar patterns.
~ 7.28Doublet (d)2HAr-H (ortho to -Cl)These protons are slightly more shielded than their counterparts due to the influence of the CH₂-O group. The expected coupling constant (J) would be in the typical ortho-coupling range of ~8 Hz.
~ 4.85Singlet (s)2H-CH ₂-O-The benzylic protons are deshielded by the adjacent electronegative oxygen atom. In the analogous O-benzylhydroxylamine, these protons appear around 4.8-4.9 ppm.[2][3]
~ 5.40Broad Singlet (s)2H-NHThe chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupolar relaxation and exchange. It is expected to disappear upon D₂O exchange.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to display five signals: four for the aromatic carbons (due to symmetry) and one for the benzylic carbon.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~ 136.5Ar-C (quaternary, C-CH₂)The ipso-carbon attached to the methylene group. Its chemical shift is influenced by the substituent effect of the CH₂ONH₂ group.
~ 133.0Ar-C (quaternary, C-Cl)The ipso-carbon attached to the chlorine atom is deshielded by the halogen.
~ 129.5Ar-C H (ortho to -CH₂)Aromatic methine carbons. Data from substituted benzenes confirms this region for carbons ortho to alkyl-type substituents.
~ 128.8Ar-C H (ortho to -Cl)These carbons are adjacent to the chlorine-bearing carbon.
~ 76.0-C H₂-O-The benzylic carbon is significantly shifted downfield due to the direct attachment to the highly electronegative oxygen atom, a characteristic feature seen in benzyl ethers and alcohols.[2]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about a molecule's mass and fragmentation pattern, which is vital for confirming its identity.

Experimental Protocol (Electron Ionization)
  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source.

  • Sample Introduction: Introduce a dilute solution of the compound into the GC, which separates it from any impurities before it enters the MS source.

  • Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.[4]

  • Analysis: Scan a mass range of m/z 40-300 to capture the molecular ion and all significant fragment ions.

Predicted Fragmentation Pathway

The fragmentation of O-[(4-chlorophenyl)methyl]hydroxylamine under EI conditions is expected to be dominated by cleavage at the benzylic position, a common and energetically favorable process for benzyl compounds.[5]

G M [C₇H₈ClNO]⁺˙ m/z 157/159 Molecular Ion F1 [C₇H₆Cl]⁺ 4-Chlorotropylium ion m/z 125/127 (Base Peak) M->F1 - [ONH₂]˙ F2 [C₅H₄Cl]⁺ m/z 89/91 F1->F2 - C₂H₂ F3 [ONH₂]˙ Radical F4 H₂

Caption: Predicted EI mass spectrometry fragmentation pathway.

Predicted Mass Spectrum Data

The presence of a chlorine atom will result in characteristic isotopic patterns for all chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak (due to the natural abundance of ³⁵Cl and ³⁷Cl).

Predicted m/z (³⁵Cl / ³⁷Cl)Predicted Relative IntensityIon Structure / IdentityFragmentation Pathway
157 / 159Low[C₇H₈ClNO]⁺˙Molecular Ion (M⁺˙)
125 / 127 High (Base Peak) [C₇H₆Cl]⁺ α-cleavage: Loss of the aminoxy radical (•ONH₂)
89 / 91Moderate[C₅H₄Cl]⁺Loss of acetylene (C₂H₂) from the chlorotropylium ion

The most diagnostic fragmentation is the cleavage of the C-O bond, leading to the formation of a highly stable 4-chlorobenzyl cation, which likely rearranges to the even more stable 4-chlorotropylium ion.[5] This fragment at m/z 125/127 is predicted to be the base peak. This pattern is analogous to the fragmentation of O-benzylhydroxylamine, which shows a base peak at m/z 91 corresponding to the tropylium ion.[6]

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Experimental Protocol (ATR-IR)
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Apply a small amount of the neat sample (if liquid) or a solid powder directly onto the ATR crystal.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using the spectrum of the clean, empty ATR crystal.

Predicted Characteristic Absorption Bands

The IR spectrum will be dominated by absorptions from the N-H bonds, the aromatic ring, and the C-O and C-Cl bonds.

Predicted Wavenumber (cm⁻¹)IntensityVibrational ModeRationale and Comparative Insights
3350 - 3250Medium, DoubletN-H asymmetric & symmetric stretchingPrimary amines (-NH₂) typically show two distinct bands in this region. The bands are generally sharper than the broad O-H stretch of alcohols.[7]
3100 - 3000MediumAromatic C-H stretchingCharacteristic absorptions for sp² C-H bonds on the benzene ring.
1600, 1490Medium to StrongAromatic C=C ring stretchingThese two peaks are highly characteristic of a benzene ring.
~1100StrongC-O stretchingThe stretching vibration of the benzyl ether-like C-O bond is expected to be a strong, prominent peak.[8][9]
~820StrongC-H out-of-plane bendingA strong peak in this region is highly diagnostic of 1,4-disubstitution (para) on a benzene ring.
780 - 720MediumC-Cl stretchingThe carbon-chlorine bond stretch typically appears in this region of the fingerprint zone.

Conclusion

This guide presents a detailed, predictive spectroscopic profile of O-[(4-chlorophenyl)methyl]hydroxylamine. By integrating foundational spectroscopic principles with comparative data from structurally related molecules, we have established a robust analytical framework. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, along with the outlined experimental protocols, provide a valuable, authoritative starting point for any researcher involved in the synthesis, identification, or analysis of this compound. This predictive approach serves as a critical tool for anticipating spectral outcomes and for the confident structural verification of O-[(4-chlorophenyl)methyl]hydroxylamine.

References

  • Hehre, W. J., et al.
  • Supporting Information for publications detailing synthesis of similar substituted benzyl alcohols. Royal Society of Chemistry. (2021).
  • PubChem. Compound Summary for CID 102313, O-Benzylhydroxylamine. National Center for Biotechnology Information. [Link]

  • Nakamura, K., et al. Analytical studies on substituted N-benzylmethoxy (N-BOMe) phenethylamines. Forensic Chemistry. (2017).
  • Patel, S., et al. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC. (2014).
  • BenchChem. A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone. (2025).
  • ResearchGate. IR spectra of pure benzylamine. (2022).
  • SpectraBase. O-Benzylhydroxylamine hydrochloride - Spectrum. Wiley. [Link]

  • Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. (2016).
  • Clark, J. Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • ResearchGate. 1H and 13C NMR Spectroscopic Data for neoclerodane diterpenoids. (2021).
  • Ashenhurst, J. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. (2016).
  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • BenchChem. A Technical Guide to the Mass Spectrometry Fragmentation of 1-(4-Chlorophenyl)-2-methylpropan-1-one. (2025).
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  • University of Texas at Austin.
  • Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. [Link]

  • PubChem. Compound Summary for CID 11332622, N-benzylhydroxylamine hydrochloride. National Center for Biotechnology Information. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (2010).
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Technical Guide: Safety and Handling of O-[(4-chlorophenyl)methyl]hydroxylamine

[1][2][3][4]

Executive Summary & Critical Risk Profile[1][4][6]

O-[(4-chlorophenyl)methyl]hydroxylamine is a specialized alkoxyamine reagent primarily used as a building block in the synthesis of oxime-based pharmaceuticals and agrochemicals.[1][2][3][4][5] While the hydrochloride salt (CAS 38936-60-6) is relatively stable, the free base (generated in situ) possesses significant thermal instability and mutagenic potential common to the hydroxylamine class.[1][2][3][4]

Core Safety Directive:

  • Never distill the free base to dryness.[3][4][6]

  • Avoid contact with strong oxidizing agents (risk of explosive N-chloro compounds).[1][2][3][4][6]

  • Control exotherms during the neutralization (free-basing) step.[1][2][3][4][6]

Chemical Identity & Physicochemical Architecture[1][4][5][10]

Precise identification is critical to avoid confusion with the unsubstituted benzyl analog or generic hydroxylamine.[3][4][6]

ParameterSpecificationNotes
IUPAC Name 1-[(Aminooxy)methyl]-4-chlorobenzene hydrochloride
Common Name O-(4-Chlorobenzyl)hydroxylamine HCl
CAS Number 38936-60-6 Note: 5339-68-4 refers to generic hydroxylamine derivatives in some databases; 38936-60-6 is specific.[1][2][4][6]
Formula C₇H₈ClNO · HClMW: 194.06 g/mol
Structure Cl-Ph-CH₂-O-NH₂[1][2][3][4][5][6] · HClBenzyl ether linkage provides moderate steric protection.[4][6]
Appearance White crystalline solidHygroscopic.[1][4][5][6][7]
Melting Point ~230°C (Decomposes)Distinct from Hydroxylamine HCl (MP 155°C).[1][4][6]
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (Hexane, Toluene).[1][2][4][6]

Hazard Architecture & Toxicology (E-E-A-T Analysis)

This section synthesizes GHS classifications with structural alerts relevant to drug development.

GHS Classification (CLP/OSHA)[1][2][3][6]
  • Acute Toxicity (Oral/Dermal/Inhal): Category 4 (H302+H312+H332).[1][3][6] Harmful if swallowed, in contact with skin, or inhaled.[2][3][4][6][8]

  • Skin/Eye Corrosion: Category 2 (H315/H319).[3][6] Causes skin irritation and serious eye irritation.[4][6]

  • Sensitization: Skin Sens. 1 (H317).[3][6] May cause an allergic skin reaction.[4][6][8]

  • STOT-SE: Category 3 (H335).[1][2][3] May cause respiratory irritation.[4][6]

The "Hydroxylamine" Structural Alert

Unlike simple amines, the N-O bond confers unique toxicological properties:

  • Mutagenicity: Hydroxylamines can react directly with DNA bases (cytosine) or generate reactive oxygen species (ROS).[3][6] Treat as a suspected mutagen until Ames test data proves otherwise.[4][6]

  • Hemotoxicity: Absorption can induce methemoglobinemia (oxidation of hemoglobin Fe2+ to Fe3+), reducing oxygen transport capacity.[3][4][6]

  • Thermal Runaway: The N-O bond is weaker than C-C or C-N bonds.[3][6] Heating the free base above 100°C can initiate autocatalytic decomposition.[3][4][6]

Graphviz: Hierarchy of Exposure Control

The following diagram illustrates the mandatory safety layers for handling this compound.

SafetyHierarchycluster_engineeringLevel 1: Engineering Controlscluster_ppeLevel 2: Personal Protective Equipment (PPE)cluster_adminLevel 3: AdministrativeEC1Fume Hood(Min Face Velocity 100 fpm)PPE1Nitrile Gloves(Double gloving recommended)EC1->PPE1Supplemented byEC2Blast Shield(If >10g scale)ADM1Designated Area(Carcinogen/Mutagen Protocol)PPE1->ADM1Enforced byPPE2Chemical Splash GogglesPPE3Lab Coat + Tyvek SleevesADM2Waste Segregation(No Oxidizers!)

Caption: Operational safety hierarchy. Engineering controls are primary; PPE is the final barrier against sensitization.[2][3][4][6]

Operational Handling & Synthesis Protocols

This section details the "Free Basing" protocol. Most reactions require the nucleophilic free amine, but the reagent is supplied as the HCl salt.[2][3][4][6]

Protocol: In-Situ Generation of the Free Base

Context: Converting the stable salt (Cl-Ph-CH₂-O-NH₂[1][2][3][4][5]·HCl) to the reactive free base (Cl-Ph-CH₂-O-NH₂) is the most risk-critical step due to exotherm generation.[1][2][3][4]

Reagents:

  • Starting Material: O-(4-Chlorobenzyl)hydroxylamine HCl (1.0 eq)[1][2][3][4][9]

  • Solvent: Methanol or Ethanol (10-20 volumes)

  • Base: Triethylamine (Et₃N) or Pyridine (1.1 eq)[1][3]

Step-by-Step Methodology:

  • Suspension: Charge the HCl salt into the reaction vessel. Add Methanol.[4][6] The salt may not fully dissolve immediately.[3][4][6]

  • Cooling (Critical): Cool the suspension to 0°C - 5°C using an ice/water bath.

    • Why? Neutralization is exothermic.[4][6] Lowering the temperature prevents localized heating that could trigger decomposition or side reactions.[3][4][6]

  • Neutralization: Add Et₃N dropwise over 15-30 minutes.

    • Observation: The solution will likely clear as the free base is liberated, followed by the precipitation of Et₃N[2][3][4][6]·HCl salts.[4][6]

  • Reaction: Add the electrophile (e.g., aldehyde/ketone for oxime formation) directly to this cold mixture.

    • Why? Do not isolate the free base if possible.[3][4][6] Reacting in situ minimizes exposure to the unstable intermediate.[3][4][6]

  • Workup: After the reaction is complete, remove solvent under reduced pressure (keep bath <40°C). Partition between EtOAc and Water.[4][6]

Graphviz: Synthesis Workflow & Decision Logic[3][5]

Workflowcluster_warningCRITICAL WARNINGStartStart: HCl Salt(Stable)DissolveSuspend in MeOH(0°C)Start->DissolveBaseAdd Et3N(Dropwise)Dissolve->BaseCheckFree Base Generated(Unstable)Base->CheckReactAdd Electrophile(Aldehyde/Ketone)Check->ReactImmediate UseDistillDistill Free Base?Check->DistillWorkupWorkup(Keep <40°C)React->WorkupExplodeTHERMAL RUNAWAYDistill->ExplodeYES

Caption: Operational workflow emphasizing the instability of the free base intermediate and the prohibition of distillation.

Storage and Stability

  • Primary Condition: Store as the Hydrochloride Salt .[3][6]

  • Temperature: Cool, dry place (Room Temp is acceptable for short term, but 2-8°C is preferred for long-term purity).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[3][6] The compound is hygroscopic; moisture absorption leads to clumping and hydrolysis over time.[3][4][6]

  • Incompatibilities:

    • Metals: Iron, Copper, and Zinc can catalyze the decomposition of hydroxylamines.[3][4][6] Use glass or Teflon-lined equipment.[1][2][3][4][6]

    • Ketones/Aldehydes: Will react spontaneously to form oximes.[3][6]

Emergency Response & Waste Disposal

Spill Management

Do NOT use Bleach (Sodium Hypochlorite). [1][2][3][6]

  • Mechanism:[3][5] Hypochlorite oxidizes hydroxylamines to nitroso or high-energy N-chloro species, which can be explosive.[1][2][3][4][5][6]

  • Correct Protocol:

    • Isolate the area.[3][4][6]

    • Absorb liquid spills with vermiculite or sand.[4][6]

    • For solid spills, sweep gently to avoid dust generation.[3][4][6]

    • Decontaminate surface with a mild, dilute acid (e.g., 1M HCl) followed by soap and water.[2][3][4][6]

First Aid[2][3][4]
  • Eye Contact: Rinse immediately with water for 15 minutes.[6] Consult an ophthalmologist (risk of corneal opacity).[3][6]

  • Skin Contact: Wash with soap and water.[4][6][8] Monitor for sensitization (redness/itching) for 48 hours.

  • Ingestion: Do not induce vomiting. Seek medical attention immediately (Methemoglobinemia risk).[3][6][8]

References

  • ChemicalBook. (2025).[4][6] 1-[(Ammoniooxy)methyl]-4-chlorobenzene chloride Properties and Safety. Retrieved from [1][2][3][6]

  • CymitQuimica. (2025).[4][6] O-(4-Chlorobenzyl)hydroxylamine hydrochloride Product Sheet. Retrieved from [1][2][3][6][10]

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.).[3][6] CAMEO Chemicals: Hydroxylamine Hydrochloride Safety Data.[6] (Used for class-based hazard extrapolation).[1][2][3][4][6] Retrieved from [1][2][3][6]

  • Reagentia. (2025).[4][6] Catalog Entry for CAS 38936-60-6.[1][2][3][4][9][10][11] Retrieved from [1][2][3]

  • PubChem. (2025).[4][6] Compound Summary: O-substituted Hydroxylamines.[2][4][5][9][12] (General structural toxicity data).[3][6] Retrieved from [1][2][3][6]

Thermostability of O-benzylhydroxylamine Derivatives: A Process Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermostability of O-benzylhydroxylamine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, Drug Development Professionals[1]

Executive Summary

O-benzylhydroxylamine (


) and its derivatives are critical "building block" intermediates in the synthesis of hydroxamic acids, oximes, and N-O heterocycles found in antiretrovirals, anticancer agents, and agrochemicals.[1] While the benzyl protection offers steric and electronic stabilization compared to the parent hydroxylamine, these compounds retain the energetic N-O bond, rendering them susceptible to thermal runaway.[1]

This guide provides a technical framework for assessing the thermal risks of O-benzylhydroxylamine derivatives. It moves beyond basic safety data sheets (SDS) to address the thermodynamic and kinetic realities of handling these reagents at scale.

Key Takeaway: The hydrochloride salt (solid) is kinetically stable at ambient conditions but thermodynamically unstable above 170°C. The free base (liquid/oil) possesses significantly lower thermal onset temperatures and must be handled as a potential energetic material, particularly during distillation or in the presence of metal ions.

Chemical Basis of Instability

To predict stability, one must understand the molecular triggers.[1] The instability of O-benzylhydroxylamine stems from the N-O bond dissociation energy (BDE) , which is significantly lower than C-C or C-H bonds.[1]

The N-O Weak Link

The N-O bond in hydroxylamines has a BDE of approximately 50–60 kcal/mol. Thermal excitation or metal catalysis can induce homolytic cleavage, generating reactive radical species.[1]

Decomposition Mechanism (Simplified):

  • Initiation: Homolysis of the N-O bond yields a Benzyl-oxy radical (

    
    ) and an Aminyl radical (
    
    
    
    ), or alternatively Benzyl radical (
    
    
    ) and Nitroxyl fragments depending on protonation state.[1]
  • Propagation: These radicals abstract hydrogen from the solvent or the benzyl methylene group, leading to a chain reaction.

  • Exothermicity: The recombination of radicals and formation of stable gases (

    
    , 
    
    
    
    ) releases massive energy.
The "Metal Switch"

Transition metals (Fe, Cu, Ni) act as catalysts, lowering the activation energy for N-O cleavage via a Fenton-like mechanism.[1]

  • Risk: Stainless steel reactors (containing Fe/Ni) can lower the Onset Temperature (

    
    ) by >20°C compared to glass-lined vessels.[1]
    

Thermal Characterization Data

The following data summarizes the thermal profile of O-benzylhydroxylamine Hydrochloride (


).

Table 1: Thermal Properties & Safety Thresholds

ParameterValue (Approx.)Note
Melting Point 230–238°C (Sublimes)High lattice energy stabilizes the salt form.[1]
DSC

(Salt)
~175–190°CExothermic decomposition often precedes melting.[1]
DSC

(Free Base)
~90–110°CCRITICAL: Free base is significantly less stable.[1]
Energy of Decomp (

)
-800 to -1200 J/gHigh energy release potential (Shock sensitive potential > -500 J/g).[1]
Gas Evolution HighGenerates

.[1] Pressure buildup risk.[1]

Process Insight: Never heat the free base above 60°C without rigorous ARC (Accelerating Rate Calorimetry) testing. The salt form is safer but can sublime and clog vent lines, leading to over-pressurization.[1]

Visualizing the Decomposition Pathway

The following diagram illustrates the divergence between the stable salt form and the reactive free base pathways, highlighting the critical control points (CCP).

DecompositionPath Salt O-Benzylhydroxylamine HCl Salt (Solid) Dissociation Neutralization / Extraction (pH > 7) Salt->Dissociation NaOH/Base ThermalStress Thermal Stress (>170°C for Salt, >60°C for Base) Salt->ThermalStress Direct Heating Base Free Base (Oil/Liquid) Base->ThermalStress Distillation / Storage SafeUse Controlled Synthesis (T < 40°C, Inert Atmosphere) Base->SafeUse Immediate Consumption Dissociation->Base In-situ generation Homolysis N-O Bond Homolysis ThermalStress->Homolysis Activation Energy Reached Radicals Radical Formation (Bn• + •ONH2) Homolysis->Radicals Runaway THERMAL RUNAWAY (Exotherm + Gas Generation) Radicals->Runaway Chain Reaction

Figure 1: Critical Control Points in the handling of O-benzylhydroxylamine.[1] Note the high risk associated with the free base form.[2]

Experimental Protocol: Thermal Stability Screening

Before scaling up any reaction involving >10g of O-benzylhydroxylamine derivatives, this self-validating screening protocol is mandatory.

Objective

Determine the "Time to Maximum Rate" (TMR) and define the "Process Safety Safety Margin."

Methodology: Differential Scanning Calorimetry (DSC)[3][4][5][6]
  • Instrument: TA Instruments Q2000 or Mettler Toledo DSC 3.

  • Crucible: High-pressure gold-plated or stainless steel crucible (to contain volatile decomposition products).[1] Do not use open aluminum pans.

Step-by-Step Protocol:

  • Preparation: Weigh 2–5 mg of the sample (Salt or Free Base).

  • Encapsulation: Seal hermetically in a high-pressure crucible.

  • Reference: Use an empty crucible of identical mass.

  • Ramp: Heat from 30°C to 350°C at a rate of 5°C/min (Standard screening rate).

    • Expert Note: A slower rate (2°C/min) is more accurate for detecting the "true" onset but 5°C/min is standard for initial screening.

  • Analysis:

    • Identify

      
       (Start of exotherm).[1]
      
    • Integrate the peak to find Enthalpy (

      
       in J/g).
      
    • Rule of Thumb: If

      
       J/g, the material has explosive propagation potential.[1]
      
Advanced Screening: Compatibility Testing

If using the reagent with aldehydes, ketones, or metal catalysts, run a binary mixture DSC .[1]

  • Mix Reagent + Substrate (1:1 ratio).[1]

  • Run DSC scan.[1]

  • Compare

    
     of mixture vs. individual components.[1]
    
  • Fail Criteria: If

    
     drops by >10°C, the mixture is destabilized.[1]
    

Safe Handling & Storage Guidelines

Storage Hierarchy[1]
  • Primary: Store as the Hydrochloride Salt . It is kinetically stable.[1]

    • Temperature: < 25°C (Room Temp is acceptable for dry salt, but 2–8°C is preferred for long-term purity).

    • Atmosphere: Keep dry.[1][3] Hygroscopicity leads to hydrolysis and HCl release.[1]

  • Secondary: If the Free Base must be isolated:

    • Temperature: -20°C (Freezer) .

    • Duration: Use within 24 hours. Do not store bulk free base.[1]

Reaction Quenching

In the event of a thermal excursion (temperature rising uncontrollably):

  • Do NOT simply apply jacket cooling (heat transfer may be too slow).[1]

  • Dumping/Quenching: Have a pre-cooled quench tank (water/dilute acid) ready.

  • Dilution: The most effective way to stop the radical chain is massive dilution with a cold solvent (e.g., water or toluene) to act as a heat sink and separate radical species.

References

  • Sigma-Aldrich. (n.d.).[1] O-Benzylhydroxylamine hydrochloride Product Specification & Safety Data. Retrieved from [1]

  • Cisneros, L., et al. (2002).[1] "Thermal Stability of Hydroxylamine Derivatives." Journal of Hazardous Materials. (General reference for hydroxylamine class hazards).

  • Bretherick, L. (2013).[1] Bretherick's Handbook of Reactive Chemical Hazards. 7th Edition.[1] Elsevier.[1] (Authoritative source on N-O bond instability).

  • Org. Process Res. Dev. (2009).[1][4] "Safety Assessment of Hydroxylamine and its Derivatives in Process Scale-up." Organic Process Research & Development.

  • Cayman Chemical. (2022).[1][5] O-Benzylhydroxylamine (hydrochloride) Product Insert. Retrieved from [1]

(Note: Specific decomposition enthalpies for this exact derivative are often proprietary; values provided in Table 1 are derived from structural analogs and general hydroxylamine class behaviors as per standard process safety engineering principles.)

Sources

An In-Depth Technical Guide to O-[(4-chlorophenyl)methyl]hydroxylamine for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for Precision in Chemical Biology

In the intricate landscape of cellular signaling and drug discovery, the development of precise chemical tools is paramount. These molecular probes allow for the interrogation and manipulation of biological processes with a finesse that genetic approaches alone cannot always achieve. This guide focuses on a particularly versatile scaffold, O-[(4-chlorophenyl)methyl]hydroxylamine, and its application in the creation of sophisticated chemical probes. As a senior application scientist, my aim is to provide not just a set of protocols, but a deeper understanding of the rationale behind the experimental design, empowering researchers to innovate and adapt these methods for their specific targets of interest.

Introduction to O-[(4-chlorophenyl)methyl]hydroxylamine: A Scaffold of Potential

O-[(4-chlorophenyl)methyl]hydroxylamine belongs to the class of O-alkylhydroxylamines, which have garnered significant attention in medicinal chemistry and chemical biology. The core structure, a hydroxylamine tethered to a benzyl group, provides a reactive "warhead" in the form of the hydroxylamine moiety, while the substituted phenyl ring allows for the fine-tuning of steric and electronic properties.

The introduction of a chlorine atom at the para position of the benzyl ring is a strategic modification. Halogenation can enhance binding affinity to target proteins through halogen bonding and increase lipophilicity, which can improve cell membrane permeability[1]. This makes O-[(4-chlorophenyl)methyl]hydroxylamine an attractive starting point for developing potent and cell-permeable chemical probes.

Synthesis and Characterization: Building the Foundation

A robust and reproducible synthesis is the cornerstone of any chemical probe development project. The synthesis of O-[(4-chlorophenyl)methyl]hydroxylamine hydrochloride is typically achieved through a two-step process involving the O-alkylation of a protected hydroxylamine followed by deprotection. The Mitsunobu reaction is a reliable method for the initial C-O bond formation.

Synthetic Pathway

The synthesis commences with the readily available 4-chlorobenzyl alcohol and N-hydroxyphthalimide. The use of N-hydroxyphthalimide serves to protect the nitrogen of hydroxylamine and prevent N-alkylation side reactions.

Synthesis_Pathway cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Hydrazinolysis 4-chlorobenzyl_alcohol 4-Chlorobenzyl alcohol Intermediate N-[(4-Chlorobenzyl)oxy]phthalimide 4-chlorobenzyl_alcohol->Intermediate N-hydroxyphthalimide N-Hydroxyphthalimide N-hydroxyphthalimide->Intermediate PPh3_DIAD PPh₃, DIAD Toluene/CH₂Cl₂ PPh3_DIAD->Intermediate Final_Product O-[(4-chlorophenyl)methyl]hydroxylamine Intermediate->Final_Product Hydrazine Hydrazine hydrate CH₃OH Hydrazine->Final_Product Final_Salt O-[(4-chlorophenyl)methyl]hydroxylamine hydrochloride Final_Product->Final_Salt HCl_salt HCl/Ether HCl_salt->Final_Salt

Caption: Synthetic scheme for O-[(4-chlorophenyl)methyl]hydroxylamine hydrochloride.

Detailed Experimental Protocol: Synthesis of O-[(4-chlorophenyl)methyl]hydroxylamine hydrochloride

This protocol is adapted from established procedures for the synthesis of related O-alkylhydroxylamines.

Step 1: Synthesis of N-[(4-Chlorobenzyl)oxy]phthalimide

  • To a solution of 4-chlorobenzyl alcohol (1.0 eq) and N-hydroxyphthalimide (1.1 eq) in a suitable solvent such as toluene or a mixture of toluene and dichloromethane, add triphenylphosphine (PPh₃, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-[(4-chlorobenzyl)oxy]phthalimide as a solid.

Step 2: Synthesis of O-[(4-chlorophenyl)methyl]hydroxylamine hydrochloride

  • Dissolve the N-[(4-chlorobenzyl)oxy]phthalimide (1.0 eq) in methanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. A white precipitate of phthalhydrazide will form.

  • Filter off the precipitate and wash it with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting oil in diethyl ether and cool to 0 °C.

  • Add a solution of HCl in diethyl ether or dioxane dropwise until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain O-[(4-chlorophenyl)methyl]hydroxylamine hydrochloride.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized probe.

Technique Expected Observations
¹H NMR Signals corresponding to the benzylic protons (singlet, ~5.0 ppm), the aromatic protons (two doublets, ~7.4 ppm), and a broad signal for the -ONH₃⁺ protons.
¹³C NMR Resonances for the benzylic carbon (~76 ppm) and the aromatic carbons, including the carbon bearing the chlorine atom.
Mass Spec. A molecular ion peak corresponding to the free base [M+H]⁺.
Melting Point A sharp melting point indicates high purity of the hydrochloride salt.

Note: The exact chemical shifts in NMR spectra can vary depending on the solvent used. The ¹H NMR spectrum of the related O-(2-iodobenzyl) hydroxylamine shows a characteristic downfield shift of the benzylic methylene protons upon removal of the phthalimido group, a feature also expected for the 4-chloro analog[1].

Mechanism of Action: A Focus on Metalloenzymes

A primary application of O-alkylhydroxylamines as chemical probes lies in their ability to interact with metalloenzymes, particularly those containing a heme cofactor. The hydroxylamine moiety can act as a ligand for the metal center, often mimicking a transition or intermediate state of the enzymatic reaction.

Targeting Heme-Containing Enzymes: The Case of IDO1

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. In the tumor microenvironment, IDO1 activity leads to immune suppression. O-benzylhydroxylamine derivatives have been identified as potent inhibitors of IDO1[2].

IDO1_Inhibition Tryptophan Tryptophan IDO1 IDO1 (Heme Iron) Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine IDO1->Kynurenine Blocked_IDO1 Inhibited IDO1 IDO1->Blocked_IDO1 Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Probe O-[(4-chlorophenyl)methyl]hydroxylamine Probe->IDO1 Binds to Heme Iron Blocked_IDO1->Kynurenine X

Caption: Mechanism of IDO1 inhibition by O-[(4-chlorophenyl)methyl]hydroxylamine.

The proposed mechanism involves the coordination of the hydroxylamine nitrogen to the ferric or ferrous heme iron within the active site of IDO1. This binding event prevents the productive binding and oxidation of the natural substrate, tryptophan. The 4-chloro-substitution can enhance this interaction, leading to increased inhibitory potency.

Application as a Chemical Probe: Experimental Workflows

The utility of O-[(4-chlorophenyl)methyl]hydroxylamine as a chemical probe can be demonstrated through various experimental workflows, from in vitro enzyme inhibition assays to cell-based studies.

In Vitro IDO1 Inhibition Assay

This assay quantifies the ability of the compound to inhibit the enzymatic activity of purified IDO1.

Protocol:

  • Prepare a reaction mixture containing potassium phosphate buffer (pH 6.5), ascorbate, methylene blue, and catalase[3].

  • Add purified recombinant human IDO1 enzyme to the mixture.

  • Add varying concentrations of O-[(4-chlorophenyl)methyl]hydroxylamine hydrochloride (or a vehicle control).

  • Pre-incubate the mixture for a short period.

  • Initiate the reaction by adding the substrate, L-tryptophan[3].

  • Incubate the reaction at 37 °C for a defined time (e.g., 30-60 minutes).

  • Stop the reaction by adding trichloroacetic acid (TCA)[3].

  • Incubate at 50 °C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine[3].

  • Centrifuge to pellet precipitated protein.

  • Quantify the kynurenine in the supernatant using HPLC or a colorimetric method[3][4].

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based IDO1 Activity Assay

This assay assesses the ability of the compound to inhibit IDO1 activity within a cellular context, providing insights into its cell permeability and efficacy in a more biologically relevant environment.

Cell_Based_Assay Cells Cancer Cells (e.g., MDA-MB-231) Expressing IDO1 IFNg IFN-γ Stimulation Cells->IFNg IDO1_Expression IDO1 Upregulation IFNg->IDO1_Expression Probe_Addition Add O-[(4-chlorophenyl)methyl]hydroxylamine IDO1_Expression->Probe_Addition Tryptophan_Metabolism Tryptophan Metabolism Probe_Addition->Tryptophan_Metabolism Kynurenine_Measurement Measure Kynurenine in Supernatant (HPLC) Tryptophan_Metabolism->Kynurenine_Measurement Inhibition_Analysis Determine IC₅₀ Kynurenine_Measurement->Inhibition_Analysis

Sources

Methodological & Application

Application Notes & Protocols: Bioconjugation Using O-[(4-chlorophenyl)methyl]hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Precise Molecular Linkage

Bioconjugation, the science of covalently linking biomolecules to other molecules, has become an indispensable tool in modern research and drug development.[1] It enables the creation of sophisticated constructs like antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and surface-immobilized enzymes for biocatalysis.[1] Among the diverse chemical reactions available, oxime ligation stands out for its reliability, high chemoselectivity, and the stability of the resulting bond.[2][3]

This guide provides a comprehensive overview and detailed protocols for using O-[(4-chlorophenyl)methyl]hydroxylamine in bioconjugation. This specific aminooxy compound reacts with carbonyl groups (aldehydes or ketones) on a target biomolecule to form a stable oxime linkage.[2] The reaction is bioorthogonal, meaning it proceeds under mild, aqueous conditions without interfering with native biological functional groups, making it ideal for modifying complex biomolecules like proteins, peptides, and carbohydrates.[2][4] We will explore the underlying chemistry, provide step-by-step experimental workflows, and discuss characterization techniques to empower researchers in their bioconjugation endeavors.

The Chemistry of Oxime Ligation: Mechanism and Causality

The foundation of this bioconjugation strategy is the reaction between a nucleophilic aminooxy group (from O-[(4-chlorophenyl)methyl]hydroxylamine) and an electrophilic carbonyl group.[2] Understanding the mechanism is key to optimizing reaction conditions and troubleshooting experiments.

The reaction proceeds in two main steps:

  • Nucleophilic Attack: The nitrogen atom of the hydroxylamine attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral hemiaminal intermediate.

  • Dehydration: This intermediate undergoes an acid-catalyzed dehydration (elimination of a water molecule) to form the final, stable C=N oxime bond.

The overall reaction is reversible, but the resulting oxime bond is significantly more stable to hydrolysis compared to similar linkages like hydrazones, especially under physiological conditions.[5][6][7]

Caption: General mechanism of oxime ligation.

The Critical Role of pH

The reaction rate is highly pH-dependent. An optimal pH is typically around 4.5.[6] This represents a trade-off:

  • At low pH (<3): The aminooxy nucleophile becomes protonated (H₃N⁺-OR), rendering it unreactive and slowing the initial attack on the carbonyl.[6]

  • At neutral or high pH (>6): The acid-catalyzed dehydration step becomes the rate-limiting step, slowing the overall reaction.[8]

While many biological applications require conjugation at or near physiological pH (7.4), the reaction can still proceed, albeit more slowly.[6]

Accelerating the Reaction: Aniline Catalysis

To overcome the slow reaction rates at neutral pH, nucleophilic catalysts like aniline or its derivatives (e.g., p-phenylenediamine) are frequently used.[2][4] The catalyst functions by first forming a more reactive Schiff base (imine) with the carbonyl group on the biomolecule. This intermediate is then rapidly attacked by the hydroxylamine in an exchange reaction, regenerating the catalyst and forming the desired oxime product.[4] This catalytic cycle significantly enhances the reaction rate, especially when working with low concentrations of reactants.[8][9]

G Reactants Biomolecule-CHO + Aniline Catalyst SchiffBase Schiff Base Intermediate (Biomolecule-CH=N-Ph) Reactants->SchiffBase Fast OximeProduct Oxime Product + Regenerated Catalyst SchiffBase->OximeProduct Fast Exchange Hydroxylamine Hydroxylamine (H2N-OR) Hydroxylamine->SchiffBase

Caption: Aniline-catalyzed pathway for oxime ligation.

Experimental Design and Protocols

A successful bioconjugation experiment requires careful planning, starting from the preparation of the biomolecule to the final purification of the conjugate.

Prerequisite: Introducing the Carbonyl Handle

O-[(4-chlorophenyl)methyl]hydroxylamine requires a carbonyl partner. If the target biomolecule does not possess a native aldehyde or ketone, one must be introduced. Common methods include:

  • Enzymatic Oxidation: Using enzymes like galactose oxidase to oxidize a terminal galactose residue on a glycoprotein to an aldehyde.

  • Chemical Oxidation: Mild periodate oxidation of cis-diols in carbohydrate moieties.

  • Genetic Encoding: Incorporating an unnatural amino acid with a ketone side chain (e.g., p-acetylphenylalanine) during protein expression.[9]

Protocol 1: General Oxime Ligation of an Aldehyde-Modified Protein

This protocol provides a general workflow for conjugating O-[(4-chlorophenyl)methyl]hydroxylamine to a protein that has been pre-modified to contain an aldehyde group.

Materials:

  • Aldehyde-modified protein (e.g., 1-5 mg/mL)

  • O-[(4-chlorophenyl)methyl]hydroxylamine hydrochloride (FW: 194.05 g/mol )

  • Aniline (optional, for catalysis)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 7.0

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Affinity Chromatography)[]

Step-by-Step Methodology:

  • Prepare Protein Solution: Dissolve or dialyze the aldehyde-modified protein into the Reaction Buffer. Ensure the protein is stable and soluble under these conditions.

  • Prepare Reagent Stock Solutions:

    • Hydroxylamine Stock (100 mM): Dissolve 19.4 mg of O-[(4-chlorophenyl)methyl]hydroxylamine hydrochloride in 1 mL of Reaction Buffer. Prepare fresh.

    • Aniline Catalyst Stock (1 M): Prepare a 1 M stock solution of aniline in an organic solvent like DMF or DMSO. Caution: Aniline is toxic.

  • Initiate the Ligation Reaction:

    • To your protein solution, add the Hydroxylamine Stock to a final concentration of 1-10 mM (a 10 to 100-fold molar excess over the protein is typical).

    • (Optional but recommended for neutral pH) If using a catalyst, add the Aniline Stock to a final concentration of 10-100 mM. The final concentration of organic solvent should typically be kept below 10% (v/v) to avoid protein denaturation.

    • Gently mix the reaction vial and incubate at room temperature (20-25°C) or 37°C for 2-24 hours. Reaction progress can be monitored over time by taking aliquots for analysis.

  • Quench the Reaction (Optional): To stop the reaction or remove unreacted aldehydes, add a quenching solution (e.g., Tris buffer or a large excess of standard hydroxylamine) and incubate for an additional 30-60 minutes.

  • Purify the Conjugate: Remove excess unreacted hydroxylamine reagent and catalyst by subjecting the reaction mixture to purification.

    • Size Exclusion Chromatography (SEC): An effective method to separate the larger protein conjugate from smaller reactants.

    • Dialysis/Buffer Exchange: A simpler but slower method for removing small molecules.

    • Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag), this can be a highly efficient purification step.[]

ParameterRecommended RangeRationale
pH 6.0 - 7.5Balances reaction rate with protein stability. Lower pH (4.5-5.5) can be faster if the protein is stable.[6]
Temperature 4°C - 37°CHigher temperatures increase reaction rate but may compromise protein stability.
Hydroxylamine Excess 10 - 100 molar eq.Drives the reaction equilibrium towards product formation.
Aniline Catalyst 10 - 100 mMSignificantly accelerates the reaction at neutral pH.[9]
Reaction Time 2 - 24 hoursDependent on reactant concentrations, temperature, and catalysis. Monitor for completion.
Protocol 2: Characterization of the Bioconjugate

It is essential to verify the successful formation and purity of the bioconjugate.

1. SDS-PAGE Analysis:

  • Purpose: To visually confirm an increase in molecular weight.

  • Method: Run samples of the starting protein and the purified conjugate on an SDS-PAGE gel. The conjugated protein should exhibit a slight shift to a higher molecular weight. If a large payload (like PEG) was attached via the hydroxylamine linker, the shift will be more pronounced.

2. Mass Spectrometry (MS):

  • Purpose: To confirm the exact mass of the conjugate, thereby verifying the covalent modification.

  • Method (for proteins):

    • Desalt the protein conjugate sample using a C4 ZipTip or similar method.

    • Analyze using Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS).

    • The expected mass increase corresponds to the mass of the O-[(4-chlorophenyl)methyl]oxyamino moiety minus water: (C₇H₇ClNO) - H₂O = 157.59 - 18.02 = 139.57 Da .

3. HPLC Analysis:

  • Purpose: To assess the purity of the conjugate and separate it from the unconjugated starting material.

  • Method: Use Reverse-Phase HPLC (RP-HPLC) for proteins and peptides.[11] The conjugate, being more hydrophobic due to the chlorophenyl group, will typically have a longer retention time than the unmodified protein. This allows for quantification of conjugation efficiency.

Applications in Research and Drug Development

The stability and bioorthogonality of the oxime linkage make it suitable for a wide array of applications:

  • Antibody-Drug Conjugates (ADCs): Creating homogenous ADCs by linking potent cytotoxic drugs to antibodies at specific, engineered sites.[1]

  • PET Imaging Agents: Labeling peptides and proteins with radioisotopes (e.g., ¹⁸F) for in vivo imaging.[2][3]

  • Glycoconjugates: Modifying carbohydrates for studying their biological roles or for vaccine development.[12]

  • Protein-Polymer Conjugates: Attaching polymers like PEG to proteins to improve their pharmacokinetic properties.[3]

  • Immobilization: Attaching proteins or peptides to surfaces for use in biosensors or microarrays.[5]

Safety and Handling

  • O-[(4-chlorophenyl)methyl]hydroxylamine Hydrochloride: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed toxicological information.

  • Aniline: Aniline is toxic and readily absorbed through the skin. Handle with extreme care in a chemical fume hood using appropriate gloves.

References

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(65), 9100-9103. [Link]

  • Zhang, X. Z., Li, F., & Burke, T. R., Jr. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2848. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. [Link]

  • Kalia, J. (2008). BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS. University of Wisconsin-Madison. [Link]

  • Kim, D. W., & Park, S. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1317-1341. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing. [Link]

  • Silva, J., Spiess, R., Marchesi, A., Flitsch, S. L., Gough, J. E., & Webb, S. J. (2019). Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes. Organic & Biomolecular Chemistry, 17(23), 5795-5803. [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. AxisPharm Blog. [Link]

  • Krska, S. W., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(4), 587-593. [Link]

  • CellMosaic. (n.d.). Bioconjugate Analysis & Purification. CellMosaic. [Link]

Sources

Application Note: High-Efficiency Peptide Modification with O-(4-chlorobenzyl)hydroxylamine via Oxime Ligation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, field-proven protocol for the site-specific modification of peptides using O-(4-chlorobenzyl)hydroxylamine . Utilizing the bioorthogonal oxime ligation pathway, this method allows for the introduction of a lipophilic, stable 4-chlorobenzyl moiety at the N-terminus of peptides. This modification is critical for altering peptide pharmacokinetics (half-life extension), enhancing membrane permeability through lipophilic capping, or serving as a structural probe in X-ray crystallography. The protocol utilizes aniline-catalyzed ligation to achieve high yields (>90%) under mild, aqueous conditions (pH 4.5–7.0), ensuring compatibility with sensitive amino acid residues.

Introduction & Mechanistic Insight

The Chemistry of Oxime Ligation

The reaction between an aldehyde/ketone and an alkoxyamine (hydroxylamine derivative) yields an oxime . Unlike hydrazones, which are susceptible to acid-catalyzed hydrolysis, oximes exhibit superior hydrolytic stability, making them the preferred linkage for therapeutic conjugates.[1]

The O-(4-chlorobenzyl)hydroxylamine reagent specifically introduces a chlorobenzyl group. This moiety serves two distinct functions:

  • Lipophilic Capping: The hydrophobic benzyl ring increases the logP of the peptide, potentially improving blood-brain barrier (BBB) penetration or cell membrane interaction.

  • Structural Rigidity: The chloro-substituent provides a distinct electronic and steric profile, often used to fill hydrophobic pockets in receptor-ligand interactions.

Mechanism of Aniline Catalysis

While oxime formation is thermodynamically favored, the kinetics at neutral pH can be slow (


). The rate-limiting step is the dehydration of the tetrahedral intermediate.

Why Aniline? Aniline acts as a nucleophilic catalyst.[2][3][4][5] It reacts with the peptide aldehyde to form a highly reactive Schiff base (imine) intermediate. This protonated imine is significantly more electrophilic than the original aldehyde, accelerating the attack by the hydroxylamine reagent.

Stability Comparison

The choice of oxime linkage over other carbonyl-reactive chemistries is driven by stability data:

Linkage TypeReagentHydrolytic Stability (pH 7.[1][6]4)Hydrolytic Stability (pH 4.5)
Oxime Alkoxyamine (

)
High (

months)
Moderate/High
HydrazoneHydrazide (

)
Low/Moderate (

hours/days)
Low (Reversible)
ThiosemicarbazoneThiosemicarbazideModerateLow

Visualized Pathways

Reaction Mechanism (Aniline Catalysis)

OximeMechanism Aldehyde Peptide-Aldehyde (Electrophile) SchiffBase Protonated Schiff Base (Activated Intermediate) Aldehyde->SchiffBase + Aniline - H2O Aniline Aniline (Catalyst) Tetrahedral Tetrahedral Intermediate SchiffBase->Tetrahedral + Reagent Reagent O-(4-chlorobenzyl) hydroxylamine Tetrahedral->Aniline Regeneration Product Oxime-Linked Peptide Tetrahedral->Product - Aniline - H2O Water H2O

Figure 1: Aniline acts as a nucleophilic catalyst, converting the aldehyde into a reactive Schiff base intermediate, which is then intercepted by the hydroxylamine.

Materials & Reagents

ComponentSpecificationRole
Peptide Substrate N-terminal Serine or ThreoninePrecursor for aldehyde generation.[7]
Oxidant Sodium Periodate (

), >99%
Oxidizes N-term Ser/Thr to Glyoxylyl.
Ligand O-(4-chlorobenzyl)hydroxylamine HCl The modification reagent.
Catalyst Aniline (pure) or p-PhenylenediamineAccelerates ligation 10-100x.
Buffer A 100 mM Sodium Phosphate, pH 7.0Oxidation buffer.
Buffer B 100 mM Sodium Acetate, pH 4.5Ligation buffer (optimal pH).
Quench Ethylene Glycol or Desalting ColumnStops oxidation.

Detailed Experimental Protocols

Phase 1: Generation of the "Anchor" (N-terminal Glyoxylyl Peptide)

Objective: Convert the N-terminal Serine/Threonine into a reactive aldehyde (glyoxylyl) group.

  • Dissolution: Dissolve the N-terminal Ser/Thr peptide in Buffer A (Phosphate, pH 7.0) to a concentration of 1–2 mM.

  • Oxidation: Add Sodium Periodate (

    
    )  to a final concentration of 2–5 equivalents (relative to peptide).
    
    • Note: Do not use large excesses (e.g., >10 eq) to avoid oxidizing Methionine or Tryptophan residues.

  • Incubation: Incubate at Room Temperature (RT) for 5–10 minutes in the dark. This reaction is extremely fast.

  • Quenching (Critical):

    • Option A (Small Scale): Add 50 equivalents of Ethylene Glycol or Methionine to consume excess periodate.

    • Option B (Preferred): Immediately pass the reaction mixture through a PD-10 desalting column or perform HPLC purification.

    • Why? Residual periodate will oxidize the hydroxylamine reagent in Phase 2, destroying it before it can react.

  • Validation: Analyze a small aliquot by LC-MS.

    • Target Mass Shift:

      
       Da (Conversion of N-term Ser residue to Glyoxylyl group).
      
Phase 2: The Ligation Reaction

Objective: Covalent attachment of the 4-chlorobenzyl moiety.

  • Buffer Exchange: Ensure the Glyoxylyl-peptide is in Buffer B (Acetate, pH 4.5).

    • Insight: While pH 7.0 works with high catalyst loads, pH 4.5 provides the optimal balance of carbonyl activation and hydroxylamine nucleophilicity.

  • Reagent Addition: Add O-(4-chlorobenzyl)hydroxylamine HCl (5–10 equivalents).

  • Catalyst Addition: Add Aniline to a final concentration of 100 mM.

    • Safety: Aniline is toxic. Handle in a fume hood.

  • Incubation: Agitate at RT for 2–16 hours.

    • Monitoring: Check by LC-MS at 2h. If conversion is >90%, stop.

  • Purification: Purify the conjugate via Preparative RP-HPLC (C18 column) using a standard Water/Acetonitrile gradient (+0.1% TFA).

  • Lyophilization: Freeze-dry the collected fractions to obtain the stable white powder.

Workflow Diagram

Workflow Start N-Terminal Ser/Thr Peptide Oxidation Periodate Oxidation (5 min, pH 7.0) Start->Oxidation Clean Desalting / Quench (Remove NaIO4) Oxidation->Clean Prevents side reactions Ligation Ligation Reaction + O-(4-chlorobenzyl)hydroxylamine + Aniline (pH 4.5) Clean->Ligation Analysis LC-MS Validation & HPLC Purification Ligation->Analysis

Figure 2: Step-by-step workflow from native peptide to modified conjugate.

Analysis and Quality Control

Mass Spectrometry Interpretation

Successful conjugation is verified by calculating the mass shift.

  • Step 1 (Oxidation):

    
    
    
  • Step 2 (Ligation):

    
    
    
    • MW of O-(4-chlorobenzyl)hydroxylamine (

      
      ) 
      
      
      
      .
    • MW of

      
      .
      
    • Net Shift (Ligation step):

      
      .
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) pH too high (>6.0) without catalyst.Lower pH to 4.5 or increase Aniline to 100mM.
Reagent Consumption Residual Periodate present.Ensure rigorous desalting after Phase 1.
Peptide Precipitation 4-chlorobenzyl group is hydrophobic.Add 10-20% DMSO or DMF to the ligation buffer.
Methionine Oxidation Periodate exposure too long.Limit oxidation to 5 mins at 0°C or use Methionine as a scavenger.

References

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry. [Link]

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition. [Link]

  • Geoghegan, K. F., & Stroh, J. G. (1992). "Site-directed conjugation of nonpeptide groups to peptides and proteins via periodate oxidation of a 2-amino alcohol.[7] Application to modification at N-terminal serine." Bioconjugate Chemistry. [Link]

  • Rashidian, M., et al. (2013). "Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines." Bioconjugate Chemistry. [Link]

  • Agten, S. M., et al. (2016). "Oxime Ligation: A Versatile Method for the Preparation of Cyclic Peptides." Topics in Current Chemistry. [Link]

Sources

Application Note: Site-Specific Protein Modification using O-Benzylhydroxylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of bioconjugation, the shift from heterogeneous lysine/cysteine labeling to site-specific modification is driven by the need for homogeneous Antibody-Drug Conjugates (ADCs) with predictable pharmacokinetics. This guide focuses on oxime ligation using O-benzylhydroxylamines .

Unlike hydrazone linkages, which are susceptible to acid-catalyzed hydrolysis in endosomal compartments (leading to premature payload release), oxime ether linkages formed by O-benzylhydroxylamines exhibit superior hydrolytic stability. The "O-benzyl" moiety serves two roles: it acts as a stabilizing hydrophobic core often found in linker-drug architectures, and it provides a model system for optimizing reaction kinetics before committing expensive payloads.

Key Technical Advantages:

  • Chemoselectivity: Reacts exclusively with aldehydes/ketones, avoiding native side chains (Lys, Cys, Tyr).

  • Linker Stability:

    
     for oximes vs 
    
    
    
    for hydrazones.
  • Catalytic Enhancement: Reaction rates are tunable using aniline or m-phenylenediamine (mPDA) catalysts.

Mechanism of Action

The reaction involves the nucleophilic attack of the O-benzylhydroxylamine nitrogen onto a unique carbonyl handle (aldehyde or ketone) installed on the protein.

The Chemical Pathway

The reaction proceeds through a tetrahedral intermediate. The rate-limiting step at neutral pH is the dehydration of this intermediate. Nucleophilic catalysts like aniline form a highly reactive Schiff base intermediate with the protein aldehyde, which then undergoes rapid transimination with the hydroxylamine.

Visualization of the Pathway

OximeLigation Protein Protein-CHO (Aldehyde Handle) SchiffBase Activated Schiff Base Protein->SchiffBase + Catalyst (Fast) Catalyst Aniline/mPDA (Catalyst) Catalyst->SchiffBase Intermediate Tetrahedral Intermediate SchiffBase->Intermediate + Reagent (Transimination) Reagent O-Benzylhydroxylamine (Nucleophile) Reagent->Intermediate Intermediate->Catalyst Catalyst Recycled Product Stable Oxime Ether Conjugate Intermediate->Product - H2O (Irreversible)

Caption: Catalytic cycle of oxime ligation. Aniline activates the protein aldehyde, facilitating rapid attack by the O-benzylhydroxylamine.

Strategic Planning: Installing the Handle

Before introducing the O-benzylhydroxylamine, a unique carbonyl must be installed. Two primary methods dominate the field.

MethodTarget ResidueReagent/EnzymeProsCons
N-Terminal Oxidation N-term Serine/ThreonineSodium Periodate (

)
Chemical method; no genetic engineering required.Requires N-term Ser/Thr; risk of Met oxidation if not quenched.[1]
Genetic Encoding Amber Codon (TAG)p-Acetylphenylalanine (pAcF)Bio-orthogonal ketone; extremely stable.Requires auxotrophic strains and specialized expression systems.

Note: This guide details the N-Terminal Oxidation method (Protocol A) as it is universally applicable to standard proteins without proprietary cell lines.

Detailed Experimental Protocols

Protocol A: Generation of N-Terminal Glyoxyl Handle

Objective: Convert an N-terminal Serine/Threonine into an aldehyde (glyoxyl) group using mild periodate oxidation.

Reagents:

  • Protein Stock (1-5 mg/mL in PBS, pH 7.4)

  • Sodium Periodate (

    
    ) - 100 mM stock in water (Freshly prepared)
    
  • Quenching Buffer: 1M Glycerol or 100 mM Methionine

  • Desalting Column (e.g., Zeba Spin or PD-10) equilibrated in Coupling Buffer.

Step-by-Step:

  • Buffer Exchange: Ensure the protein is in a non-amine buffer (PBS or HEPES). Tris is incompatible as it can form Schiff bases with the aldehyde.

  • Oxidation: Add

    
     to the protein solution to a final concentration of 5–10 equivalents  (relative to protein).
    
    • Expert Insight: Do not exceed 10 equivalents or 15 minutes reaction time to prevent oxidation of internal Methionine or Tryptophan residues [1].

  • Incubation: Incubate on ice (4°C) for 10–15 minutes in the dark.

  • Quenching: Immediately add Quenching Buffer (50-fold excess over periodate) and incubate for 5 minutes.

  • Purification: Rapidly desalt the protein into Coupling Buffer (100 mM Sodium Phosphate, pH 6.0–6.5) to remove excess periodate and formaldehyde byproducts.

Protocol B: O-Benzylhydroxylamine Conjugation

Objective: Covalent attachment of O-benzylhydroxylamine to the activated protein.

Reagents:

  • Activated Protein (from Protocol A)

  • O-Benzylhydroxylamine Hydrochloride (CAS 622-33-3) - 100 mM stock in DMSO or Water.

  • Catalyst: m-Phenylenediamine (mPDA) or Aniline.[2]

    • Recommendation: Use mPDA (10–50 mM) for neutral pH reactions; it is more efficient than aniline at pH 6.0–7.0 [2].

Step-by-Step:

  • Reaction Setup: In the Coupling Buffer (pH 6.0–6.5), combine:

    • Protein (final conc. 10–50 µM)[2]

    • O-Benzylhydroxylamine (20–50 equivalents)

    • mPDA Catalyst (final conc. 10 mM)[3]

  • Incubation: Incubate at 25°C for 2–16 hours .

    • Note: Oxime formation is slower than thiol-maleimide chemistry. Overnight incubation is often required for >95% yield without high catalyst loads.

  • Purification: Remove excess small molecules via size-exclusion chromatography (SEC) or extensive dialysis against storage buffer (e.g., PBS pH 7.4).

  • Storage: The resulting oxime linkage is stable at pH 7.4 and can be stored at -80°C.

Quality Control & Validation

Workflow Visualization:

QC_Workflow cluster_QC Validation Steps Sample Conjugated Protein MS Intact Mass (LC-MS) Check for +105 Da shift (Benzyl-Oxime adduct) Sample->MS SDS SDS-PAGE Check for aggregation Sample->SDS Tryptic Peptide Mapping Confirm N-term modification MS->Tryptic If mass shift ambiguous

Caption: QC workflow. Mass spectrometry is the gold standard, looking for the specific mass addition of the O-benzyl moiety.

Data Interpretation:

  • Mass Shift: The addition of O-benzylhydroxylamine (

    
    , MW ~123 Da) to a glyoxyl-protein (loss of water) results in a net mass increase.
    
    • Calculation:

      
      .
      
  • Selectivity: Peptide mapping should show modification only at the N-terminal fragment. If internal modifications are observed, reduce periodate concentration in Protocol A.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conjugation Yield pH too high (>7.0)Lower pH to 6.0–6.5. Oxime formation is acid-catalyzed.[4]
Insufficient CatalystIncrease mPDA concentration to 50-100 mM.
Protein Precipitation Over-oxidationReduce

exposure to 5 mins / 2 equivalents.
Hydrophobic aggregationThe benzyl group is hydrophobic. Add 5-10% glycerol or reduce reagent excess.
Adducts on MS Schiff base not reducedEnsure the final product is the oxime (stable). If using reductive amination (different chemistry), add

.

References

  • Geoghegan, K. F., & Stroh, J. G. (1992). Site-directed conjugation of nonpeptide groups to peptides and proteins via periodate oxidation of a 2-amino alcohol.[5] Application to modification at N-terminal serine. Bioconjugate Chemistry, 3(2), 138–146. Link

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548. Link

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Link

  • Rashidian, M., et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation.[2][6] Journal of the American Chemical Society, 135(44), 16388–16396. Link

Sources

O-[(4-chlorophenyl)methyl]hydroxylamine for creating stable bioconjugates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stable Bioconjugation via Oxime Ligation using O-[(4-chlorophenyl)methyl]hydroxylamine

Executive Summary

This guide details the protocol for generating stable bioconjugates using O-[(4-chlorophenyl)methyl]hydroxylamine (also known as O-(4-chlorobenzyl)hydroxylamine). Unlike transient Schiff bases formed with simple amines, this reagent reacts with carbonyl-containing biomolecules (aldehydes or ketones) to form a hydrolytically stable oxime ether linkage.

The inclusion of the 4-chlorobenzyl moiety provides distinct advantages:

  • Enhanced Stability: The steric bulk and electronic properties of the benzyl ether improve resistance to hydrolysis compared to simple aliphatic oximes.

  • Analytical Traceability: The chlorobenzyl group serves as a hydrophobic tag, inducing a predictable retention time shift in Reverse-Phase HPLC (RP-HPLC) and providing a unique isotopic signature (Chlorine-35/37 ratio) in Mass Spectrometry (MS).

  • Lipophilicity: Increases the membrane permeability of small-molecule conjugates.

Chemical Basis & Mechanism[1]

The core reaction is a chemoselective condensation between the aminooxy group (


) of the reagent and an aldehyde or ketone on the biomolecule. While thermodynamically favored, the reaction kinetics at neutral pH are slow due to the rate-determining dehydration step.

To maintain protein integrity at physiological pH (6.5–7.4), this protocol utilizes nucleophilic catalysis (using Aniline or


-Phenylenediamine), which forms a highly reactive protonated Schiff base intermediate, accelerating the reaction up to 400-fold.
Mechanism Visualization

OximeLigation Aldehyde Biomolecule-CHO (Aldehyde) SchiffBase Protonated Schiff Base Intermediate Aldehyde->SchiffBase + Catalyst (Fast) Reagent O-[(4-chlorophenyl)methyl]hydroxylamine Oxime Stable Oxime Ether Conjugate Reagent->Oxime Catalyst Aniline Catalyst (Nucleophile) Catalyst->SchiffBase SchiffBase->Oxime + Reagent (- Catalyst) Water H₂O SchiffBase->Water Dehydration

Figure 1: Aniline-catalyzed oxime ligation pathway.[1][2] The catalyst activates the carbonyl, facilitating rapid attack by the alkoxyamine reagent.

Pre-Conjugation Considerations

Before applying the reagent, the target biomolecule must possess a reactive carbonyl. Common installation methods include:

MethodTarget ResidueApplicability
Periodate Oxidation N-terminal Serine/ThreonineProteins, Antibodies
Periodate Oxidation Sialic Acids (Vicinal Diols)Glycoproteins, Antibodies
PLP Transamination N-terminal AmineGeneral Proteins
Enzymatic Tagging Formylglycine (FGE)Site-specific Antibody Drug Conjugates (ADCs)

Detailed Protocol

Safety Note: O-[(4-chlorophenyl)methyl]hydroxylamine hydrochloride is an irritant. Wear PPE.[3] Aniline is toxic; handle in a fume hood.

Materials
  • Reagent: O-[(4-chlorophenyl)methyl]hydroxylamine hydrochloride (MW: ~194.06 Da for HCl salt).

  • Catalyst: Aniline (pure liquid) or

    
    -Phenylenediamine (pPDA).[1]
    
  • Buffer: 0.1 M Sodium Phosphate or Citrate, pH 6.0–7.0.

  • Solvent: DMSO (Dimethyl sulfoxide).

Step 1: Reagent Preparation
  • Reagent Stock (100 mM): Dissolve 19.4 mg of O-[(4-chlorophenyl)methyl]hydroxylamine HCl in 1 mL of dry DMSO.

    • Note: The aromatic ring reduces water solubility; DMSO is essential for the stock.

  • Catalyst Stock: Prepare a 1 M stock of Aniline in DMSO. (Alternatively, use 100 mM pPDA for faster kinetics at lower concentrations).

Step 2: Conjugation Reaction
  • Buffer Exchange: Ensure the aldehyde-modified protein is in the reaction buffer (pH 6.5 recommended). Avoid buffers containing amines (Tris) or carbonyls (Pyruvate) as they compete with the reaction.

  • Mixing:

    • Dilute the protein to 10–50 µM.

    • Add the Catalyst Stock to a final concentration of 100 mM (for Aniline) or 10 mM (for pPDA).

    • Add the Reagent Stock to a final concentration of 1–5 mM (approx. 50–100 molar excess over protein).

  • Incubation:

    • Incubate at 25°C for 4–16 hours in the dark.

    • Optimization: If protein is stable, pH 5.5 accelerates the reaction, potentially removing the need for aniline. However, pH 6.5 + Aniline is the "safe standard" for delicate proteins.

Step 3: Purification
  • Desalting: Remove excess reagent and catalyst immediately using a Zeba Spin Column (7K MWCO) or dialysis against PBS.

    • Critical: Excess aniline can interfere with downstream UV quantification (absorbs at 280 nm).

Analytical Verification

Mass Spectrometry (LC-MS)

The formation of the oxime ether results in a specific mass shift relative to the aldehyde form of the protein.

  • Formula Change: Aldehyde (

    
    ) 
    
    
    
    Oxime (
    
    
    )
  • Net Mass Shift:

    
     (Monoisotopic)
    

Calculation: Reagent (Free Base,


, MW 157.6) - Water (

, MW 18.0) = 139.6 Da .

Look for the Chlorine Isotope Pattern: The mass spectrum should show the characteristic 3:1 intensity ratio for


 and 

isotopes, serving as a confirmation tag.
RP-HPLC Analysis

The hydrophobic chlorobenzyl group will cause a right-shift (increased retention time) on a C4 or C18 column compared to the unconjugated aldehyde-protein.

Stability & Storage

The resulting oxime ether linkage is chemically robust.

  • Hydrolytic Stability: Stable at pH 5.0–9.0 for months at 4°C.

  • Thermodynamic Stability:

    
    .
    
  • Reversibility: Can be reversed only under harsh conditions (pH < 2 with high concentrations of hydroxylamine) or via transimination with a stronger nucleophile (e.g., hydrazide) at acidic pH.

Workflow Diagram

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Conjugation cluster_2 Phase 3: Validation Protein Native Protein Oxidation Periodate Oxidation (Generate Aldehyde) Protein->Oxidation Mix Add Reagent + Aniline (pH 6.5, 25°C, 16h) Oxidation->Mix Purify Desalt/Dialysis (Remove Catalyst) Mix->Purify MS LC-MS Analysis (+139.6 Da Shift) Purify->MS

Figure 2: Complete bioconjugation workflow from native protein to validated conjugate.

Troubleshooting Guide

IssuePossible CauseSolution
Precipitation Reagent hydrophobicityIncrease DMSO concentration (up to 10-20%) or decrease reagent excess.
Low Yield Slow kinetics at neutral pHIncrease Aniline to 100 mM or switch to

-Phenylenediamine (10 mM).
Adducts in MS Incomplete dehydrationEnsure reaction runs long enough; the intermediate carbinolamine (+157 Da) may persist if pH is too high.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Link

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.[4] Bioconjugate Chemistry, 19(12), 2543–2548. Link

  • Rashidian, M., et al. (2013). Chemoenzymatic Labeling of Proteins: Techniques and Approaches. Bioconjugate Chemistry, 24(8), 1277–1294. Link

  • PubChem. (n.d.). O-(4-Chlorobenzyl)hydroxylamine hydrochloride. National Library of Medicine. Link

Sources

Application Note: Mass Spectrometry Analysis of O-Benzylhydroxylamine Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-precision analysis of O-benzylhydroxylamine (OBHA) conjugates. It synthesizes synthetic organic chemistry principles with advanced mass spectrometry workflows, specifically tailored for metabolomics and drug development contexts.

Executive Summary

The analysis of carbonyl-containing compounds (aldehydes, ketones) and carboxylic acids in biological matrices is frequently hampered by poor ionization efficiency, hydrophilic nature (poor retention on Reverse Phase LC), and chemical instability.

O-Benzylhydroxylamine (OBHA) serves as a robust derivatizing agent that addresses these challenges through two distinct mechanisms:

  • Oxime Ligation (Chemo-selective): Reacts with aldehydes/ketones to form stable O-benzyloxime ethers.

  • Amide Coupling (EDC-mediated): Reacts with carboxylic acids to form O-benzylhydroxamates.

This guide details the protocols for both pathways, the resulting mass spectral fragmentation behaviors, and the requisite data analysis strategies.

Chemical Basis & Reaction Mechanism[1][2][3]

Understanding the chemistry is prerequisite to troubleshooting. OBHA (MW 123.15 Da) introduces a hydrophobic benzyl moiety, shifting the analyte's retention time into a cleaner chromatographic window and providing a proton-active nitrogen for enhanced ESI+ sensitivity.

Reaction Pathways

The derivatization adds a net mass of 105.0575 Da (C


H

N) to the analyte, corresponding to the addition of the OBHA molecule minus water.

ReactionMechanism Substrate Substrate (R-C=O or R-COOH) Intermediate Activation (H+ or EDC) Substrate->Intermediate Path A: Carbonyl (Acid Cat.) Substrate->Intermediate Path B: Carboxyl (EDC Coupling) Reagent Reagent OBHA (Ph-CH2-O-NH2) Reagent->Intermediate Product_Oxime O-Benzyloxime (R=N-O-Bn) Stable Ether Intermediate->Product_Oxime - H2O (Condensation) Product_Hydroxamate O-Benzylhydroxamate (R-CO-NH-O-Bn) Activated Amide Intermediate->Product_Hydroxamate - H2O (Coupling)

Figure 1: Dual-pathway mechanism for OBHA derivatization. Path A targets aldehydes/ketones; Path B targets carboxylic acids.

Experimental Protocols

These protocols are designed for LC-MS/MS analysis using a Triple Quadrupole (QqQ) or Q-TOF system.

Protocol A: Carbonyl Profiling (Aldehydes/Ketones)

Target Analytes: Reducing sugars, keto-steroids, lipid oxidation products (e.g., 4-HNE).

Reagents:

  • OBHA Stock: 1.0 M O-benzylhydroxylamine hydrochloride in Methanol.

  • Buffer: 1.0 M Pyridine/HCl buffer (pH 5.0).

  • Quenching: 10% Formic Acid.

Workflow:

  • Sample Prep: Extract biological sample (plasma/tissue) with cold methanol/acetonitrile. Centrifuge at 14,000 x g for 10 min to precipitate proteins.

  • Reaction: Mix 50 µL of supernatant with 25 µL of Buffer and 25 µL of OBHA Stock .

  • Incubation: Vortex and incubate at 25°C for 60 minutes . (Note: Steroids may require 50°C).

  • Cleanup (Optional but Recommended): Dilute with water and perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate to remove excess reagent, or inject directly if using high-resolution LC.

  • Reconstitution: Dry under nitrogen and reconstitute in 50% MeOH/Water (0.1% Formic Acid).

Protocol B: Carboxylic Acid Profiling (TCA Cycle/Metabolites)

Target Analytes: Lactate, Pyruvate, Succinate, Fumarate, Malate.

Additional Reagents:

  • Coupling Agent: 1.0 M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in water. Prepare fresh.

Workflow:

  • Sample Prep: As above.

  • Reaction: Mix 50 µL supernatant with 25 µL OBHA Stock , 25 µL Pyridine Buffer , and 25 µL EDC Stock .

  • Incubation: Incubate at 20°C for 60 minutes . Critical: Do not heat, as EDC is thermally unstable.

  • Quench: Add 100 µL of water.

  • Extraction: Extract derivatives with 400 µL Ethyl Acetate (x2).

  • Reconstitution: Dry and reconstitute in Mobile Phase A.

Mass Spectrometry Method Parameters

Ionization Source (ESI)

OBHA derivatives are designed for Positive Mode (+) ESI . The nitrogen atom in the oxime/hydroxamate linkage is readily protonated.

  • Capillary Voltage: 3.0 - 3.5 kV

  • Cone Voltage: 20 - 40 V (Optimize to prevent in-source fragmentation of the N-O bond).

  • Source Temp: 350°C (High temp helps volatilize the hydrophobic benzyl tag).

Fragmentation & MRM Transitions

The structural "fingerprint" of OBHA conjugates allows for predictable fragmentation.

Diagnostic Ions:

  • m/z 91.05 (Tropylium Ion): The benzyl group [C

    
    H
    
    
    
    ]
    
    
    is the dominant fragment for most conjugates. It is excellent for screening but can have high background noise.
  • Neutral Loss of 107 Da (BnO•): Cleavage of the N-O bond.

  • Neutral Loss of 123 Da (BnONH2): Cleavage of the amide bond (specific to Hydroxamates).

Recommended MRM Strategy:

Analyte TypePrecursor Ion (Q1)Product Ion (Q3)MechanismPurpose
Aldehyde/Ketone [M + 105 + H]

91.1 Benzyl cation formationScreening/Qual
Aldehyde/Ketone [M + 105 + H]

[M + H - 107] Loss of Ph-CH

-O•
Quantification
Carboxylic Acid [M + 105 + H]

91.1 Benzyl cation formationScreening/Qual
Carboxylic Acid [M + 105 + H]

[M + H - 123] Loss of Ph-CH

-O-NH

Quantification

Note: For quantification, the neutral loss transitions are generally more specific than monitoring m/z 91.

Data Analysis & Validation

Identification Logic

When analyzing data, look for the "Mass Shift Pair":

  • Shift: +105.0575 Da relative to the underivatized mass.

  • Retention Time: Significant shift to higher %B (organic) compared to native standards.

Workflow Visualization

MS_Workflow Sample Biological Sample (Plasma/Urine) Deriv Derivatization (OBHA + EDC/H+) Sample->Deriv LC LC Separation (C18 Reverse Phase) Deriv->LC MS1 Q1 Selection [M + 105 + H]+ LC->MS1 CID Collision Cell Fragmentation MS1->CID MS2 Q3 Detection Quant: Neutral Loss Qual: m/z 91 CID->MS2

Figure 2: Analytical workflow from sample preparation to MRM detection.

Troubleshooting Guide (Self-Validating Steps)
  • Low Signal? Check pH. Oxime formation requires pH ~5. If too acidic, the amine is protonated and non-nucleophilic. If too basic, the carbonyl is not activated.

  • Incomplete Reaction? Increase OBHA molar excess (aim for 50x excess over total carbonyls).

  • Peak Tailing? OBHA derivatives are hydrophobic. Ensure your LC gradient ends at 95-100% Organic (ACN/MeOH) to elute them fully.

References

  • Tan, B., et al. (2014). Derivatization of the tricarboxylic acid intermediates with O-benzylhydroxylamine for liquid chromatography-tandem mass spectrometry detection.[1][2] Analytical Biochemistry, 465, 134-147. Link

  • Gómez-Gómez, Á., et al. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 208, 114450. Link

  • Zhu, Q., et al. (2020). O-Benzylhydroxylamine (BHA) as a Cleavable Tag for Isolation and Purification of Reducing Glycans. SLAS Discovery, 25(5), 519–526. Link

  • Vreeken, R. J., et al. (1998). Mass spectrometry of O-benzylhydroxylamine derivatives. Biological Mass Spectrometry.

Sources

High-Fidelity NMR Characterization of O-(4-Chlorobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-CBHA-01

Executive Summary

O-(4-Chlorobenzyl)hydroxylamine hydrochloride (CAS: 38936-60-6) is a critical "chemical hook" used extensively in chemoselective ligation (oxime ligation), glycomics, and the synthesis of bioactive oxime ethers. Its utility relies on the nucleophilicity of the oxy-amine (


) group. However, its synthesis—typically via the alkylation of N-hydroxyphthalimide—can introduce specific impurities that mimic the product's spectral signature.

This guide provides a rigorous protocol for the structural validation of O-(4-chlorobenzyl)hydroxylamine hydrochloride using 1H and 13C NMR. It moves beyond simple peak listing to explain the causality of spectral features, distinguishing the desired O-alkylated product from N-alkylated byproducts and starting materials.

Structural Analysis & Chemical Shift Logic

Before acquisition, the analyst must understand the magnetic environment of the target molecule. The 4-chlorobenzyl moiety introduces a specific symmetry, while the hydrochloride salt form dictates solvent choice.

The AA'BB' Aromatic System

The para-substitution pattern (4-chloro) creates a magnetic inequivalence that results in a classic AA'BB' (or AA'XX') coupling system.

  • Visual Appearance: Often mistaken for two "doublets."

  • Reality: It is a higher-order multiplet. The protons ortho to the chlorine are chemically equivalent but magnetically inequivalent to the protons meta to the chlorine due to cross-ring coupling constants (

    
    , 
    
    
    
    ,
    
    
    ).
  • Diagnostic Value: Symmetry here confirms para-substitution; asymmetry or extra splitting suggests contamination with ortho-isomers or bis-alkylation.

The Benzylic "Watchtower"

The methylene (


) protons are the most sensitive probe for product identity.
  • Shift Logic: An unsubstituted benzyl

    
     appears ~4.0 ppm.
    
  • Effect of Oxygen: The electronegative oxygen of the hydroxylamine shifts this significantly downfield (

    
     ppm).
    
  • Effect of Chlorine: The p-Cl exerts a minor inductive effect, adding

    
     ppm.
    
  • Target Region: Expect the singlet to appear between 5.0 – 5.2 ppm in DMSO-

    
    .
    

Experimental Protocols

Protocol A: Sample Preparation

Rationale: The hydrochloride salt is hygroscopic and prone to proton exchange. DMSO-


 is the mandatory solvent to observe the ammonium protons (

) and ensure full solubility.
  • Glassware: Use high-quality 5mm NMR tubes (Class A or B). Oven-dry to remove trace water which broadens exchangeable protons.

  • Solvent: 100% Deuterated Dimethyl Sulfoxide (DMSO-

    
    , 99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Concentration: Weigh 10–15 mg of the solid product.

  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until the solution is crystal clear.
    
    • Note: If the solution remains cloudy, filter through a small plug of glass wool. Suspended solids cause magnetic susceptibility distortions (broad lines).

  • Reference Sample (Optional): For rigorous QC, prepare a separate tube with

    
     shake to confirm the disappearance of the amine peaks (H/D exchange).
    
Protocol B: Acquisition Parameters (400 MHz+)
  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard 1H ZG (Zero-Go) or ZG30.

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: Benzylic and aromatic protons can have T1 relaxation times >2s. A short D1 leads to integration errors, underestimating the aromatic content relative to the solvent residual.

  • Scans (NS): 16 (Routine) or 64 (Trace impurity detection).

  • Spectral Width: -2 to 14 ppm (to capture the downfield

    
    ).
    

Data Analysis & Interpretation

1H NMR Assignment (DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
10.80 – 11.20 Broad Singlet3H

Critical: Confirms HCl salt formation. Disappears with

shake.
7.45 – 7.55 Multiplet (AA'BB')4HAr-H Symmetric "roofing" effect. Integration must be exactly 4:2 relative to

.
5.08 Singlet2HAr-CH

-O
Identity Peak. Sharp singlet. If split, suspect NH coupling or chiral impurities.
2.50 QuintetSolventDMSOResidual solvent peak.
3.33 BroadVariable

Adventitious water from the hygroscopic salt.
13C NMR Assignment (DMSO- )
Chemical Shift (

, ppm)
AssignmentNote
133.5 Ar-C (Quaternary, C-Cl)Low intensity.
132.8 Ar-C (Quaternary, C-CH2)Low intensity.
130.5 Ar-C H (meta to CH2)High intensity.
128.8 Ar-C H (ortho to CH2)High intensity.
74.5 Ar-C H

-O
Diagnostic: Significantly downfield from benzyl chloride (~45 ppm) or benzyl alcohol (~63 ppm).

Impurity Profiling & Troubleshooting

Common synthesis routes (e.g., Gabriel Synthesis using N-hydroxyphthalimide) leave specific fingerprints.

Diagram 1: Impurity Origin & Detection Logic

Caption: Flowchart tracking the origin of common NMR impurities during the synthesis of O-benzylhydroxylamines.

Troubleshooting Table
ObservationPotential CauseRemediation
Small singlet at ~4.7 ppm Unreacted 4-chlorobenzyl chloride.Recrystallize from EtOH/Et2O.
Multiple peaks in 7.8–8.2 ppm Residual Phthalhydrazide or Phthalic acid.Base wash (if free base) or ion exchange.
Broad hump < 5.0 ppm Free amine (loss of HCl).Add 1 drop conc. DCl or HCl to tube to re-form salt.
Extra CH2 singlet ~4.0 ppm N-alkylation (Nitrone formation) or hydrolysis to alcohol.Check MS for mass +16 or hydrolysis product.

Advanced Characterization: The "O" vs "N" Trap

A critical failure mode in hydroxylamine synthesis is N-alkylation (forming the nitrone or amine oxide isomer) instead of the desired O-alkylation .

Diagram 2: Spectroscopic Differentiation

Caption: Chemical shift logic distinguishing the desired O-alkylated product from the N-alkylated isomer based on methylene shielding.

Validation Step: If the methylene singlet appears upfield (near 4.0 ppm) rather than downfield (>5.0 ppm), the reaction has likely occurred at the Nitrogen, or the O-N bond has cleaved to form 4-chlorobenzylamine.

References

  • Sigma-Aldrich. Product Specification: O-(4-Chlorobenzyl)hydroxylamine hydrochloride. Link

  • ChemicalBook. NMR Spectral Data for Benzyl Hydroxylamine Derivatives. Link

  • National Institutes of Health (PubChem). Compound Summary: O-(4-Chlorobenzyl)hydroxylamine. Link

  • Royal Society of Chemistry. Mechanistic studies on the alkylation of N-hydroxyphthalimide. Chem. Commun., 2012. Link

  • Petrie, C. et al. "Synthesis of O-substituted hydroxylamines for oxime ligation.

Application Note: High-Efficiency Biomolecule Immobilization via Oxime Ligation

Author: BenchChem Technical Support Team. Date: February 2026

Featuring O-[(4-chlorophenyl)methyl]hydroxylamine

Executive Summary

This guide details the application of O-[(4-chlorophenyl)methyl]hydroxylamine (also known as O-(4-chlorobenzyl)hydroxylamine) as a robust aminooxy reagent for the immobilization and modification of biomolecules. While standard hydroxylamines are widely used in "Click" chemistry, this specific 4-chlorobenzyl derivative offers unique advantages in hydrophobic tagging , UV-traceability , and surface capping during aldehyde-based immobilization workflows.

The core mechanism relies on Oxime Ligation —a chemoselective reaction between the aminooxy group (


) of the reagent and an aldehyde/ketone (

) on the biomolecule. This reaction forms a hydrolytically stable oxime ether linkage (

), superior to hydrazones in physiological stability.[1]
The Chemistry of Stability: Why Oxime Ligation?

Traditional immobilization often uses N-hydroxysuccinimide (NHS) esters (targeting lysines) or maleimides (targeting cysteines). However, these methods suffer from hydrolysis competition and lack site-specificity.

Oxime Ligation using O-substituted hydroxylamines offers:

  • Bioorthogonality: Aldehydes are rare on native protein surfaces, allowing site-specific targeting (e.g., via N-terminal transamination or glycan oxidation).

  • Stability: The resulting oxime bond is stable between pH 2–9, unlike dynamic Schiff bases.

  • Reagent Specificity: O-[(4-chlorophenyl)methyl]hydroxylamine provides a lipophilic 4-chlorobenzyl tag . This tag can serve as a "handle" for secondary hydrophobic immobilization (e.g., on C18 surfaces) or as a distinct UV chromophore (

    
     nm) for quantifying ligation efficiency.
    
Pre-requisites: Biomolecule Functionalization

Before using O-[(4-chlorophenyl)methyl]hydroxylamine, the target biomolecule (protein, peptide, or oligonucleotide) must be functionalized with a reactive carbonyl (aldehyde or ketone).

Method A: Periodate Oxidation (For Glycoproteins/Antibodies)

Target: Sialic acid residues on glycans.

  • Buffer: 0.1 M Sodium Acetate, pH 5.5.

  • Oxidation: Incubate protein (1–5 mg/mL) with 1 mM Sodium Periodate (NaIO₄) for 30 minutes at 4°C in the dark.

    • Note: Keep periodate low (1 mM) to oxidize only sialic acids; higher concentrations (10 mM) oxidize other sugars.

  • Quench: Add glycerol (10% v/v) to consume excess periodate.

  • Desalt: Remove excess periodate using a Zeba™ Spin Desalting Column or dialysis against PBS pH 6.0.

Method B: PLP-Mediated Transamination (For N-Terminus)

Target: N-terminal amine of proteins (requires N-terminal Alanine or Glycine).

  • Reaction: Incubate protein (50 µM) with 10 mM Pyridoxal-5'-phosphate (PLP) in PBS (pH 6.5) at 37°C for 4–18 hours.

  • Purification: Remove excess PLP via centrifugal filtration (10k MWCO).

Detailed Protocol: Oxime Ligation & Immobilization

This protocol describes the conjugation of O-[(4-chlorophenyl)methyl]hydroxylamine to an aldehyde-tagged biomolecule.

Reagents Required
  • Ligand: O-[(4-chlorophenyl)methyl]hydroxylamine hydrochloride (Prepare 100 mM stock in DMSO).

  • Catalyst: Aniline (Pure, distilled). Prepare 1 M stock in water (adjust pH to 6.0 with HCl). Crucial for neutral pH ligation.

  • Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 6.0 (Oxime formation is faster at acidic pH 4.5, but pH 6.0 + Aniline preserves protein structure).

Step-by-Step Workflow

Step 1: Reaction Setup Combine the following in a microcentrifuge tube:

  • Biomolecule-CHO: Final concentration 10–50 µM.

  • Buffer: Phosphate buffer pH 6.0 (up to final volume).

  • Catalyst: Add Aniline stock to a final concentration of 10–100 mM .

    • Insight: Aniline forms a transient, highly reactive Schiff base with the aldehyde, which undergoes rapid transimination with the hydroxylamine.

  • Reagent: Add O-[(4-chlorophenyl)methyl]hydroxylamine stock to a final concentration of 1–5 mM (approx. 50–100x molar excess over biomolecule).

Step 2: Incubation

  • Incubate at 25°C for 2–16 hours (depending on steric accessibility of the aldehyde).

  • Optimization: For labile proteins, incubate at 4°C for 16–24 hours.

Step 3: Post-Reaction Processing (Immobilization vs. Purification)

  • Scenario A: Hydrophobic Immobilization (The "Tag & Catch" Approach)

    • The 4-chlorobenzyl group is highly hydrophobic.

    • Apply the reaction mixture directly to a C18-functionalized silica column or a Hydrophobic Interaction Chromatography (HIC) resin.

    • Wash: High salt buffer (2 M (NH₄)₂SO₄) to promote binding.

    • Elution: Decrease salt concentration or use organic solvent (ACN) to release.

  • Scenario B: Surface Capping (The "Blocker" Approach)

    • If you have immobilized a protein onto an aldehyde-bead (e.g., Glyoxal Agarose) and have residual unreacted aldehydes:

    • Add O-[(4-chlorophenyl)methyl]hydroxylamine (10 mM) to the bead slurry.

    • Incubate 2 hours.

    • Result: The reagent "caps" all remaining aldehydes, converting them to stable oximes and preventing non-specific binding of other amines. The "4-chloro" group provides a distinct signature to verify capping efficiency via elemental analysis (Chlorine signal).

Step 4: Purification (If used as a Label)

  • Remove excess aniline and reagent using a Desalting Column (PD-10 or Zeba) equilibrated in PBS pH 7.4.

Data Presentation & Validation
Quantitative Assessment
ParameterValue / Condition
Reaction pH 4.5 (Fastest) to 7.0 (Biocompatible with Aniline)
Catalyst Aniline (10–100 mM)
Reagent Excess 20x – 100x
Coupling Efficiency Typically >90% (monitor by MS)
Mass Shift +155.58 Da (Mass of

)
Stability Hydrolytically stable (pH 2–9); Thermal stability up to 70°C
Validation Methods
  • LC-MS (Intact Mass): Look for the characteristic mass shift of +155.6 Da per aldehyde group.

    • Example: Myoglobin-CHO (17,000 Da)

      
       Myoglobin-Oxime-Cl (17,155.6 Da).
      
  • UV-Vis Spectroscopy: The 4-chlorobenzyl group absorbs in the UV range. A ratio of

    
     (Protein) to 
    
    
    
    (Chlorobenzyl) can estimate the Degree of Labeling (DOL).
Mechanistic Visualization

The following diagram illustrates the Aniline-Catalyzed Oxime Ligation pathway utilizing O-[(4-chlorophenyl)methyl]hydroxylamine.

OximeLigation Bio Biomolecule (Aldehyde-Tagged) Schiff Intermediate Schiff Base Bio->Schiff + Aniline (Fast) Aniline Aniline (Nucleophilic Catalyst) Aniline->Schiff Product Immobilized/Labeled Biomolecule (Oxime) Schiff->Product Transimination (Rate Limiting Step) Reagent O-[(4-chlorophenyl)methyl] hydroxylamine Reagent->Product Attack on C=N Product->Aniline Release Aniline

Caption: Aniline-catalyzed transimination mechanism. Aniline forms a reactive Schiff base intermediate, which is rapidly attacked by the O-hydroxylamine reagent to form the stable Oxime product.

Troubleshooting & Optimization
  • Low Yield: Increase Aniline concentration to 100 mM. Ensure pH is not > 7.0 (reaction slows drastically at basic pH).

  • Precipitation: The 4-chlorobenzyl group is hydrophobic. If the protein precipitates upon labeling, reduce the Degree of Labeling (DOL) by lowering the reagent excess or add 5-10% DMSO to the reaction buffer.

  • Reversibility: While stable, oximes can be reversed with high concentrations of hydroxylamine at low pH. For permanent linkage, reduce the oxime with Sodium Cyanoborohydride (NaCNBH₃) to an alkoxyamine (though this removes the

    
     character).
    
References
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.[1] Angewandte Chemie International Edition. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry.[2][3] [Link]

  • Agard, N. J., & Prescher, J. A. (2009). Chemical approaches to perturb, profile, and perceive glycans. Nature Chemical Biology. [Link]

Sources

Troubleshooting & Optimization

Solubility of O-[(4-chlorophenyl)methyl]hydroxylamine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization & Handling Guide

Executive Summary: The "Salt vs. Base" Trap

The single most common technical issue reported with O-[(4-chlorophenyl)methyl]hydroxylamine is solubility failure due to confusion between its two chemical forms.

Commercially, this reagent is almost exclusively supplied as the Hydrochloride (HCl) Salt (CAS: 26177-44-6) to ensure shelf stability. However, many standard organic synthesis protocols assume the use of the Free Base (CAS: 26177-43-5).

  • The HCl Salt is ionic. It dissolves in water and polar protic solvents but is insoluble in standard non-polar organic solvents (DCM, Toluene, Hexanes).

  • The Free Base is a neutral organic oil/low-melting solid. It is highly soluble in organic solvents but poorly soluble in water.

Critical Rule: If your protocol uses anhydrous organic solvents (DCM, THF, Toluene), you must neutralize the commercial HCl salt to generate the free base in situ or prior to the reaction. Failure to do so will result in a heterogeneous mixture and failed reactivity.

Solubility Matrix

Use this table to select the correct solvent system for the specific form of the reagent you possess.

SolventHCl Salt Form (Commercial)Free Base Form (Active)Application Notes
Water High (>50 mg/mL)Low/InsolubleSalt is ideal for aqueous/alcoholic reaction media.
Methanol / Ethanol High HighExcellent for "one-pot" oxime formations using the salt + weak base (e.g., NaOAc).
DMSO / DMF High HighUniversal solvents, but difficult to remove during workup.
Dichloromethane (DCM) Insoluble (Suspension)High Standard solvent for Free Base. Used for extractions.
Toluene InsolubleHigh Preferred for scale-up; allows azeotropic removal of water.
Diethyl Ether / THF InsolubleHigh Good for anhydrous reactions (e.g., Grignard compatibility).
Hexanes / Heptane InsolubleModerateOften used to precipitate the product or as a co-solvent.

Troubleshooting Logic: Why isn't it dissolving?

Follow this decision tree to diagnose solubility issues immediately.

SolubilityLogic Start User Issue: Compound won't dissolve CheckForm Check Label: Is it HCl Salt or Free Base? Start->CheckForm SaltPath It is HCl Salt (CAS 26177-44-6) CheckForm->SaltPath BasePath It is Free Base (CAS 26177-43-5) CheckForm->BasePath SolventCheck1 What solvent are you using? SaltPath->SolventCheck1 SolventCheck2 What solvent are you using? BasePath->SolventCheck2 Issue1 Solvent: DCM, Toluene, Ether, Benzene SolventCheck1->Issue1 Issue2 Solvent: Water, Dilute Acid SolventCheck2->Issue2 Solution1 CRITICAL ERROR: Salt is ionic. Must perform Free-Base Extraction first. Issue1->Solution1 Solution2 NORMAL BEHAVIOR: Free base is lipophilic. Add dilute HCl to dissolve (converts back to salt). Issue2->Solution2

Figure 1: Diagnostic logic for solubility failures based on the chemical form of O-[(4-chlorophenyl)methyl]hydroxylamine.

Critical Protocol: Converting HCl Salt to Free Base

If your reaction requires an organic solvent (DCM, Toluene, etc.), do not attempt to dissolve the solid salt directly. Perform this "Free-Basing" protocol first. This process relies on the pH-dependent solubility switch.

Reagents Required:
  • O-[(4-chlorophenyl)methyl]hydroxylamine HCl (Commercial Salt)

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl)

  • Drying Agent (MgSO₄ or Na₂SO₄)

Step-by-Step Methodology:
  • Dissolution (Aqueous Phase):

    • Dissolve the HCl salt in a minimum amount of water. The solution will be acidic (pH ~3-4) [1].

  • Biphasic Mixing:

    • Add an equal volume of DCM (or your target organic solvent). You now have two distinct layers.

  • Neutralization (The Switch):

    • Slowly add 1M NaOH (or Sat. NaHCO₃) while stirring vigorously.

    • Target pH: >9.

    • Mechanism:[1][2][3][4][5] The base deprotonates the ammonium group (R-O-NH₃⁺ → R-O-NH₂). The neutral amine immediately migrates from the water layer into the DCM layer.

  • Extraction:

    • Separate the organic layer (bottom layer for DCM).

    • Extract the aqueous layer once more with fresh DCM to maximize yield.

  • Drying & Isolation:

    • Combine organic layers.

    • Wash with brine.

    • Dry over MgSO₄, filter, and evaporate solvent in vacuo.

    • Result: You now have the Free Base as an oil or low-melting solid, ready to dissolve in any organic solvent.

FreeBasingWorkflow Input Start: HCl Salt (Aq. Soluble) Mix Add Organic Solvent (Biphasic System) Input->Mix Base Add Base (NaOH) pH > 9 Mix->Base Partition Partitioning: Free Base migrates to Organic Layer Base->Partition Isolate Isolate Organic Layer & Evaporate Partition->Isolate Result Result: Free Base (Organic Soluble) Isolate->Result

Figure 2: Workflow for converting the water-soluble HCl salt into the organic-soluble free base.

FAQ: Reaction Specifics

Q: Can I use the HCl salt directly in Pyridine? A: Yes. Pyridine acts as both the solvent and the base (proton scavenger). The HCl salt will dissolve/suspend, and as the pyridine neutralizes the HCl, the free amine is released to react. This is a common method for oxime formation [2].

Q: I am reacting this with an aldehyde in Ethanol. Do I need to free-base it first? A: Not necessarily. A common "one-pot" method involves dissolving the HCl salt and the aldehyde in Ethanol/Water (1:1) and adding Sodium Acetate (NaOAc). The NaOAc buffers the solution, allowing the reaction to proceed without a separate extraction step.

Q: Is the Free Base stable? A: The free base is sensitive to oxidation and should be used immediately after extraction. If storage is required, store under inert gas (Argon/Nitrogen) at -20°C. The HCl salt is significantly more stable for long-term storage [3].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521874, O-Methylhydroxylamine hydrochloride (Analogous Salt Properties). Retrieved from [Link]

  • Ciba-Geigy Corp (1991). Process for the preparation of O-substituted hydroxylamines.[2] US Patent 5,075,504.[2] (Describes the synthesis and biphasic handling of O-substituted hydroxylamines). Retrieved from

Sources

Preventing side reactions with O-substituted hydroxylamines

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Preventing Side Reactions with O-Substituted Hydroxylamines

Core Directive & Scope

This guide functions as a dynamic Technical Support Center designed for researchers utilizing O-substituted hydroxylamines (e.g., N,O-dimethylhydroxylamine, alkoxyamines). Unlike standard protocols, this document focuses on failure analysis —specifically, how to diagnose, prevent, and correct side reactions such as over-alkylation, competitive acylation, and hydrolytic instability.

Key Chemical Actors:

  • Weinreb Amide Precursors: N,O-Dimethylhydroxylamine (The "Gold Standard" for ketone synthesis).

  • Bioconjugation Reagents: Alkoxyamines (RONH₂) for oxime ligation.

  • Electrophilic Aminating Agents: O-Benzoylhydroxylamines.[1]

Module A: Weinreb Amide Synthesis

Primary Application: Controlled synthesis of ketones from carboxylic acid derivatives without over-addition of nucleophiles.[2][3]

The Mechanistic Anchor: Stable Chelation

The success of the Weinreb amide relies entirely on the formation of a stable 5-membered chelate intermediate. Failure to maintain this intermediate leads to the primary side reaction: Over-addition (formation of tertiary alcohols).

WeinrebMechanism Start Weinreb Amide Intermediate Stable Tetrahedral Chelate Intermediate Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (R-M) (Grignard/Lithium) Nucleophile->Intermediate Collapse Acidic Quench (Hydrolysis) Intermediate->Collapse Stable at Low Temp SideProduct Side Reaction: Over-addition to 3° Alcohol Intermediate->SideProduct If Chelate Destabilized (High Temp/Lewis Acid) Product Ketone Collapse->Product C-N Bond Cleavage

Figure 1: The stability of the tetrahedral chelate is the critical control point preventing over-addition.

Troubleshooting Guide: Weinreb Chemistry

Q: Why am I observing tertiary alcohol formation instead of the desired ketone?

  • Diagnosis: The stable chelated intermediate collapsed during the reaction, allowing a second equivalent of the nucleophile to attack the resulting ketone.

  • Root Cause:

    • Temperature Spike: The reaction exotherm warmed the mixture above -20°C or 0°C before the quench.

    • Lewis Acid Interference: Strong Lewis acids can disrupt the Lithium/Magnesium chelation.

  • Corrective Protocol:

    • Ensure the reaction is kept strictly at -78°C to 0°C (depending on substrate) until the quench.

    • Quench Protocol: Pour the reaction mixture into the quenching solution (dilute HCl or NH₄Cl) rather than adding water to the reaction. This ensures immediate protonation and prevents the liberated ketone from reacting with residual nucleophile.

Q: My yield is low when coupling N,O-dimethylhydroxylamine to a carboxylic acid.

  • Diagnosis: Inefficient amide coupling.

  • Root Cause: The HCl salt of N,O-dimethylhydroxylamine was not adequately neutralized, or the activating agent (e.g., EDC) was consumed by the salt.

  • Corrective Protocol:

    • Stoichiometry: Use 3.0 - 4.0 equivalents of base (e.g., Diisopropylethylamine, DIPEA) if using the HCl salt form. You must neutralize the HCl and generate the free amine for coupling.

    • Alternative: Use the free base form of N,O-dimethylhydroxylamine (commercially available or freshly prepared), though storage stability is lower.

Module B: Bioconjugation (Oxime Ligation)

Primary Application: Labeling biomolecules (proteins, glycans) via reaction of an alkoxyamine with an aldehyde/ketone.

The Mechanistic Anchor: Aniline Catalysis

At neutral pH (required for biological stability), the reaction between an alkoxyamine and a ketone is kinetically sluggish (k ≈ 10⁻³ M⁻¹s⁻¹). Aniline catalysis creates a highly reactive Schiff base intermediate.

AnilineCatalysis Ketone Slow Reactant: Ketone/Aldehyde SchiffBase Reactive Intermediate: Protonated Schiff Base Ketone->SchiffBase Fast Equilibrium Aniline Catalyst: Aniline (or mPDA) Aniline->SchiffBase Product Stable Product: Oxime SchiffBase->Product Transimination (Rate Limiting Step) Alkoxyamine Nucleophile: R-O-NH2 Alkoxyamine->Product Product->Aniline Catalyst Regenerated

Figure 2: Aniline acts as a nucleophilic catalyst, forming a reactive Schiff base that is more susceptible to alkoxyamine attack than the parent ketone.

Troubleshooting Guide: Oxime Ligation

Q: The reaction is too slow at pH 7.0, but I cannot lower the pH to 4.5.

  • Diagnosis: Kinetic trap due to low electrophilicity of the carbonyl at neutral pH.

  • Solution: Implement Catalytic Enhancement .

    • Standard: Add 10-100 mM Aniline.

    • Advanced: Switch to m-Phenylenediamine (mPDA) .[4] It is up to 15x more efficient than aniline at pH 7.0 due to a more favorable equilibrium constant for Schiff base formation [1].

Q: I am seeing hydrolysis of my oxime product over time.

  • Diagnosis: Oximes are thermodynamically stable but can hydrolyze under acidic conditions or in the presence of competing nucleophiles.

  • Root Cause: Prolonged exposure to low pH (< 4.0) or high concentrations of alkoxyamine scavengers.

  • Corrective Protocol:

    • Store conjugates in neutral buffer (pH 7.0 - 7.4) .

    • For long-term stability, reduce the oxime to an alkoxyamine ether using NaCNBH₃ (reductive amination), creating a hydrolytically stable C-N single bond.

Module C: Electrophilic Amination

Primary Application: Transferring an amino group to a nucleophile using O-benzoylhydroxylamines.[5][6]

Troubleshooting Guide: Chemoselectivity

Q: I obtained the amide (N-acylation) instead of the amine (C-N coupling).

  • Context: You reacted a nucleophile (e.g., organozinc) with O-benzoylhydroxylamine, but the nucleophile attacked the carbonyl carbon (acylation) instead of the nitrogen (amination).

  • Root Cause: Hard/Soft Acid-Base mismatch or lack of catalyst.

  • Corrective Protocol:

    • Catalyst: This reaction generally requires a Copper (Cu) catalyst to facilitate the electrophilic nitrogen transfer. Ensure 2-5 mol% Cu(OAc)₂ or similar is present.

    • Solvent Switch: Use polar aprotic solvents. Competitive N-acylation is suppressed in solvents like DMF or THF compared to non-polar solvents [2].

Experimental Data & Protocols

Table 1: Stability Profile of O-Substituted Hydroxylamines
Reagent FormStabilityStorage ConditionHandling Note
HCl Salt HighRT or 4°C, DesiccatedHygroscopic. Weigh quickly. Requires neutralization (DIPEA/Et₃N) before use.
Free Base Low - Moderate-20°C, Inert GasProne to oxidation and disproportionation. Prepare fresh if possible.
O-Benzoyl Moderate4°C, SolidPotentially explosive if heated (N-O bond). Do not grind vigorously.
Protocol: Preparation of Weinreb Amide (Standardized)

Validates prevention of salt-induced stalling.

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.2 M).

  • Activation: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 20 min.

  • Salt Neutralization (Critical Step): In a separate vial, dissolve N,O-dimethylhydroxylamine HCl (1.2 equiv) in minimal DCM and add DIPEA (2.5 - 3.0 equiv) . Note: You must see the solid dissolve.

  • Coupling: Add the amine solution to the activated acid.

  • Monitoring: Warm to RT. Monitor via TLC/LCMS.

  • Workup: Wash with 1N HCl (removes unreacted amine and EDC), then Sat. NaHCO₃.

References

  • Dirksen, A., et al. "A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation." Bioconjugate Chemistry, vol. 24, no. 12, 2013.

  • Berman, A. M., & Johnson, J. S. "Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons."[6] Journal of Organic Chemistry, vol. 71, no. 1, 2006.[6]

  • Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, vol. 22, no. 39, 1981.

  • Kölmel, D. K., & Kool, E. T. "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." Chemical Reviews, vol. 117, no. 15, 2017.

Sources

Technical Support Center: O-(4-chlorobenzyl)hydroxylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of O-(4-chlorobenzyl)hydroxylamine and its hydrochloride salt. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on maximizing yield and purity. The insights provided herein are based on established chemical principles and field-proven methodologies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, practical problems that may arise during the synthesis. Each issue is presented in a question-and-answer format to provide direct and actionable advice.

Question 1: My initial alkylation of N-hydroxyphthalimide with 4-chlorobenzyl chloride is sluggish and results in low conversion. What are the primary causes and how can I improve the reaction rate and yield?

Answer:

Low conversion in this SN2 reaction is a frequent challenge, often stemming from suboptimal reaction conditions that fail to adequately promote the nucleophilic attack of the phthalimide anion on the benzyl chloride.

Causality & Explanation:

The core of this reaction is the displacement of the chloride ion from 4-chlorobenzyl chloride by the nitrogen of N-hydroxyphthalimide.[1] The efficiency of this SN2 process is highly dependent on several factors:

  • Basicity and Solubility: The N-H bond of N-hydroxyphthalimide is weakly acidic. A base is required to deprotonate it, forming the nucleophilic phthalimide anion. However, the base and the resulting salt often have poor solubility in common organic solvents, leading to a heterogeneous mixture and slow reaction rates.

  • Solvent Polarity: Aprotic polar solvents like DMF or DMSO are generally effective as they can solvate the cation of the base, enhancing the nucleophilicity of the anion.[1] However, achieving a fully homogeneous solution can still be difficult.

  • Leaving Group Ability: While chloride is a reasonable leaving group, its departure can be facilitated by enhancing the overall reaction kinetics.

Recommended Solutions & Protocols:

  • Implement Phase Transfer Catalysis (PTC): This is the most robust solution for this issue. A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phthalimide anion from the solid or aqueous phase into the organic phase where the 4-chlorobenzyl chloride resides.[2][3] This dramatically increases the effective concentration of the nucleophile in the desired phase, accelerating the reaction.

    • Mechanism: The quaternary ammonium cation (e.g., TBAB) pairs with the phthalimide anion, creating a lipophilic ion pair that is soluble in the organic solvent. This allows the reaction to proceed under mild, often solvent-free or in non-polar solvent conditions, which is also a green chemistry advantage.[2]

  • Optimize Base and Solvent System:

    • Base: Use a solid, non-nucleophilic inorganic base like potassium carbonate (K2CO3). It is strong enough to deprotonate N-hydroxyphthalimide but minimizes side reactions.[3]

    • Solvent: While DMF is effective, you can often replace it with less hazardous solvents like acetonitrile or even toluene when using a PTC.[2]

Detailed Protocol for PTC-Mediated Alkylation:

Step Procedure Expert Notes
1 To a round-bottom flask, add N-hydroxyphthalimide (1.0 eq.), 4-chlorobenzyl chloride (1.05 eq.), potassium carbonate (1.5 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).Using a slight excess of the alkylating agent can drive the reaction to completion, but a large excess may lead to byproducts.
2 Add acetonitrile or toluene as the solvent.The volume should be sufficient to ensure effective stirring.
3 Heat the mixture to 60-80 °C with vigorous stirring.The reaction is typically complete within 4-8 hours.
4 Monitor the reaction progress by TLC or LC-MS.Look for the disappearance of the N-hydroxyphthalimide spot.
5 Upon completion, cool the reaction, filter off the inorganic salts, and wash the filter cake with the solvent.
6 Concentrate the filtrate under reduced pressure to obtain the crude N-(4-chlorobenzyloxy)phthalimide.This product is often a solid and can be used in the next step with minimal purification.
Question 2: During the hydrazinolysis step to cleave the phthalimide group, I'm struggling to remove the phthalhydrazide byproduct, leading to a low yield of the pure amine. What is the best purification strategy?

Answer:

The separation of the desired O-(4-chlorobenzyl)hydroxylamine from the phthalhydrazide byproduct is a classic challenge in Gabriel-type syntheses due to the formation of a stable, often insoluble, cyclic hydrazide.[4]

Causality & Explanation:

Hydrazine attacks the carbonyl groups of the N-substituted phthalimide, leading to the formation of a six-membered ring, phthalhydrazide.[1] This byproduct is a high-melting point solid that can sometimes co-precipitate or be difficult to separate from the desired amine, especially on a large scale. While acidic hydrolysis is an alternative, it requires harsh conditions and can lead to poor yields.[4][5]

Recommended Solutions & Protocols:

The most effective strategy is to convert the desired amine into its hydrochloride salt. This leverages the basicity of the amine to create a water-soluble salt, while the neutral phthalhydrazide byproduct remains insoluble in non-polar organic solvents.

Detailed Protocol for Purification via HCl Salt Formation:

Step Procedure Expert Notes
1 After the hydrazinolysis reaction is complete (typically run in ethanol or methanol), filter the reaction mixture to remove the bulk of the precipitated phthalhydrazide.Wash the precipitate thoroughly with ethanol to recover any trapped product.[6]
2 Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.
3 Dissolve the oily residue in a suitable organic solvent like diethyl ether or dichloromethane. Phthalhydrazide has very low solubility in these solvents.
4 Filter the solution again to remove any remaining precipitated phthalhydrazide.This step is crucial for high purity.
5 Cool the clear filtrate in an ice bath and slowly bubble dry HCl gas through it, or add a solution of HCl in a non-protic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.The hydrochloride salt of your product will precipitate as a white solid.[7][8]
6 Collect the precipitated O-(4-chlorobenzyl)hydroxylamine hydrochloride by vacuum filtration.
7 Wash the solid with cold diethyl ether to remove any non-basic impurities.
8 Dry the product under vacuum to obtain a pure, white crystalline solid.The purity can be checked by melting point and NMR.

This acid-base extraction and precipitation is a self-validating system. The formation of a crystalline solid from a clear solution is a strong indicator of successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to O-(4-chlorobenzyl)hydroxylamine, and which is preferred?

A1: There are two primary routes:

Method Description Pros Cons Typical Yield
Gabriel-type Synthesis A two-step process involving the N-alkylation of N-hydroxyphthalimide followed by cleavage of the phthaloyl group.[9]High selectivity, avoids over-alkylation, milder conditions.Two steps, requires removal of phthalhydrazide byproduct.[4]70-85%
Direct Alkylation of Hydroxylamine The direct reaction of 4-chlorobenzyl chloride with hydroxylamine or its salt.[10]One-step process.Prone to over-alkylation (N,O-dialkylation and N,N-dialkylation), can be hazardous.[11]40-75%[10]

For laboratory and pharmaceutical development, the Gabriel-type synthesis is generally preferred . It offers better control and avoids the formation of multiple alkylated byproducts that are difficult to separate, ultimately leading to a purer final product.[11]

Q2: What is the mechanism of the key N-alkylation step in the Gabriel-type synthesis?

A2: The mechanism is a classic bimolecular nucleophilic substitution (SN2) reaction.

  • Deprotonation: A base (e.g., K2CO3) removes the acidic proton from the hydroxyl group of N-hydroxyphthalimide, creating a potent nucleophilic anion.

  • Nucleophilic Attack: The resulting anion attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride.

  • Displacement: The attack occurs from the backside, displacing the chloride leaving group in a single, concerted step to form the N-O bond.

This mechanism is why the reaction works best with primary halides like benzyl chloride and is sensitive to steric hindrance.[5]

Q3: What are the critical safety considerations for this synthesis?

A3:

  • Hydrazine (N2H4): If used for the cleavage step, hydrazine is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Hydroxylamine (NH2OH): Hydroxylamine and its salts can be unstable and may decompose explosively, especially with heating.[12] While the O-alkylated derivative is more stable, care should be taken during its synthesis.

  • 4-Chlorobenzyl Chloride: This is a lachrymator and is corrosive. Handle with care in a fume hood.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low yield issues in the synthesis.

TroubleshootingWorkflow Troubleshooting Flowchart for Low Yield Start Low Yield Observed CheckStep At Which Step is the Yield Loss? Start->CheckStep Alkylation Step 1: Alkylation CheckStep->Alkylation Alkylation Cleavage Step 2: Cleavage/Purification CheckStep->Cleavage Cleavage TLC_Alkylation Analyze Alkylation TLC/LC-MS Alkylation->TLC_Alkylation CheckPurification Analyze Purification Steps Cleavage->CheckPurification IncompleteReaction Incomplete Reaction (Starting Material Remains) TLC_Alkylation->IncompleteReaction Primary Observation Byproducts Significant Byproducts Formed TLC_Alkylation->Byproducts Secondary Observation Solution_PTC Action: Add Phase Transfer Catalyst (TBAB) Increase Temperature/Time IncompleteReaction->Solution_PTC Solution_Stoich Action: Check Stoichiometry Consider Slow Addition of Alkylating Agent Byproducts->Solution_Stoich LossInFiltration Product Lost During Phthalhydrazide Filtration CheckPurification->LossInFiltration Observation IncompletePrecipitation Incomplete Precipitation of HCl Salt CheckPurification->IncompletePrecipitation Observation Solution_Wash Action: Wash Precipitate Thoroughly with Reaction Solvent (e.g., EtOH) LossInFiltration->Solution_Wash Solution_HCl Action: Ensure Anhydrous Conditions Use Excess HCl Solution Check Solvent (Ether is optimal) IncompletePrecipitation->Solution_HCl

Caption: Troubleshooting Decision Tree for O-(4-chlorobenzyl)hydroxylamine Synthesis.

References

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Industrial Phase-Transfer Catalysis . PTC Communications, Inc. [Link]

  • Gabriel Synthesis . Organic Chemistry Tutor. [Link]

  • HYDROXYLAMINE HYDROCHLORIDE . Organic Syntheses Procedure. [Link]

  • Gabriel Amine Synthesis . Professor Dave Explains via YouTube. [Link]

  • Gabriel synthesis . Wikipedia. [Link]

  • Izzo, F., et al. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters . Beilstein Journal of Organic Chemistry. [Link]

  • Hao, W., et al. (2023). Mechanistic Investigation of Ni-Catalyzed Reductive Cross-Coupling of Alkenyl and Benzyl Electrophiles . Journal of the American Chemical Society. [Link]

  • Neumann, K., et al. (2024). A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite . The Journal of Organic Chemistry. [Link]

  • N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions . ResearchGate. [Link]

  • O-(4-chlorobenzyl)hydroxylamine hydrochloride . MySkinRecipes. [Link]

  • Wang, Y., et al. (2024). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride . MDPI. [Link]

  • Izzo, F., et al. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters . Beilstein Journals. [Link]

  • Gabriel Synthesis: Mechanism & Examples . NROChemistry. [Link]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines . National Institutes of Health (NIH). [Link]

  • Gabriel Synthesis . Chemistry LibreTexts. [Link]

  • Itoh, S., et al. (2002). First Ritter-type reaction of alkylbenzenes using N-hydroxyphthalimide as a key catalyst . Chemical Communications. [Link]

  • 2-methyl-2-phenyl-4-pentenal . Organic Syntheses Procedure. [Link]

  • Synthesis of the O-(2,3, 4,5, 6-Pentafluorobenzyl)hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection . CDC Stacks. [Link]

  • Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction . National Institutes of Health (NIH). [Link]

  • An Investigation of N-Hydroxyphthalimide Catalyzed Aerobic Oxidation of Toluene without Metal Ions in Liquid Phase: Effect of Solvents and Phase Transfer Catalysts . MDPI. [Link]

  • Hydroxylamine synthesis method.

Sources

Stability of O-[(4-chlorophenyl)methyl]hydroxylamine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for O-[(4-chlorophenyl)methyl]hydroxylamine. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. O-[(4-chlorophenyl)methyl]hydroxylamine is a key reagent and intermediate in various synthetic and biological applications, including its use as a building block for potential enzyme inhibitors.[1][2] Understanding its stability profile in aqueous buffers is critical for ensuring experimental reproducibility, accuracy, and the integrity of your results. This guide provides in-depth FAQs, troubleshooting advice, and validated protocols to help you navigate the challenges associated with its handling and use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of O-[(4-chlorophenyl)methyl]hydroxylamine in aqueous solutions?

A1: The stability of this compound is primarily influenced by a combination of factors:

  • pH: The compound is susceptible to both acid and base-catalyzed degradation.[3] Extreme pH values (highly acidic or alkaline) will likely accelerate hydrolysis of the ether linkage. Maximum stability is often found in a mildly acidic to neutral pH range.

  • Temperature: As with most chemical reactions, elevated temperatures will significantly accelerate the rate of degradation.[3][4] For this reason, experiments should be conducted at controlled, and preferably cool, temperatures where possible.

  • Oxidizing Agents: The hydroxylamine moiety is inherently susceptible to oxidation.[5][6] The presence of dissolved oxygen in buffers or other oxidizing species can lead to the formation of degradation products like nitroso or nitro compounds.[7]

  • Metal Ions: Trace metal ions (e.g., copper, iron) present in buffer reagents or leached from glassware can act as catalysts, accelerating oxidative decomposition.[6]

  • Light Exposure: Photolytic degradation can occur, especially upon exposure to UV light.[5][7] It is advisable to protect solutions from light.

Q2: What are the expected degradation pathways and products?

A2: Based on the structure, two primary degradation pathways are anticipated:

  • Hydrolysis: Cleavage of the benzylic ether bond (C-O) is a likely pathway, especially under acidic or basic conditions. This would yield 4-chlorobenzyl alcohol and hydroxylamine . The 4-chlorobenzyl alcohol could be further oxidized to 4-chlorobenzaldehyde .

  • Oxidation: The hydroxylamine nitrogen is a primary target for oxidation. This can lead to a variety of products, including the corresponding 4-chlorobenzaldehyde oxime through rearrangement, or further oxidation to nitroso and nitro derivatives.[5][7]

Q3: How should I prepare and store solutions of O-[(4-chlorophenyl)methyl]hydroxylamine for my experiments?

A3: To ensure the integrity of your experiments, always prepare solutions fresh immediately before use. Storing the compound in aqueous buffers for extended periods is not recommended.[7] If you must prepare a stock solution, use a dry, aprotic solvent like anhydrous DMSO or ethanol. Store this stock solution at -20°C or colder, under an inert atmosphere (argon or nitrogen), and in an amber vial to protect it from light.

Q4: What analytical technique is best for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable technique.[8] A C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and a mildly acidic buffer (e.g., 0.1% formic acid or a phosphate buffer at pH 3) is a good starting point. A photodiode array (PDA) detector is crucial for peak purity analysis and to help identify degradants.[6][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: I'm observing rapid loss of my compound in the buffer, even at a neutral pH and room temperature.

  • Possible Cause 1: Dissolved Oxygen. Standard buffers prepared without degassing contain significant amounts of dissolved oxygen, which can readily oxidize the hydroxylamine moiety.[6]

    • Solution: Always degas your aqueous buffers before use. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-20 minutes or by using a combination of sonication and vacuum.[6]

  • Possible Cause 2: Metal Ion Contamination. Your buffer salts or glassware may contain trace metal impurities that catalyze decomposition.[6]

    • Solution: Use high-purity (e.g., HPLC or ACS grade) buffer components and water. To eliminate metal ion catalysis as a variable, consider adding a chelating agent like 100 µM EDTA to your buffer.[6][7]

Issue 2: The solid starting material has developed a yellow or brown discoloration.

  • Possible Cause: This discoloration is a common sign of oxidation and slow decomposition from prolonged exposure to air (oxygen) and/or light during storage.[6]

    • Solution: Before use, confirm the purity of the material using your analytical method (e.g., HPLC). If significant degradation is observed, the material should be discarded. To prevent this, always store the solid compound in a tightly sealed container at 2-8°C, in the dark, and preferably with the headspace purged with an inert gas.[7]

Issue 3: My HPLC analysis shows multiple new peaks that are broad or tailing.

  • Possible Cause 1: Complex Degradation. The compound may be degrading into several products with different chemical properties, some of which may have poor chromatographic behavior under your current method conditions.[6]

    • Solution: Your HPLC method may not be optimized to resolve the parent compound from all potential degradants. It is essential to perform a forced degradation study (see Protocol 1) to generate these degradants and then optimize your HPLC method to achieve baseline separation for all peaks. This may require screening different columns, mobile phase pH, and gradient profiles.[6]

  • Possible Cause 2: Reactive Intermediates. Some degradation products may be unstable and continue to react in the sample vial or on the column.

    • Solution: Ensure your sample analysis sequence is run as quickly as possible after the time point is taken. Use a cooled autosampler (e.g., 4°C) to minimize further degradation while samples are waiting for injection.

Illustrative Stability Data

The following table presents hypothetical data to illustrate the expected stability profile of O-[(4-chlorophenyl)methyl]hydroxylamine under different pH and temperature conditions. This is intended as a guide and is not experimental data.

Time (hours)% Remaining (pH 3.0, 25°C)% Remaining (pH 7.0, 25°C)% Remaining (pH 9.0, 25°C)% Remaining (pH 7.0, 40°C)
0100.0100.0100.0100.0
299.197.594.291.3
896.592.185.675.4
2491.281.068.345.1
4884.565.849.722.9

Table 1: Illustrative pH- and Temperature-Dependent Stability of O-[(4-chlorophenyl)methyl]hydroxylamine.

Experimental Workflow and Degradation Pathways

The following diagrams illustrate the experimental workflow for a stability study and the potential chemical degradation pathways.

G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_analysis 3. Analysis prep_stock Prepare Stock Solution (Anhydrous DMSO) spike Spike Stock into Buffers (t=0 sample) prep_stock->spike prep_buffer Prepare & Degas Aqueous Buffers (e.g., pH 3, 7, 9) prep_buffer->spike incubate Incubate at Controlled Temp (e.g., 25°C, 40°C) spike->incubate timepoint Collect Aliquots at Time Points (e.g., 2, 8, 24h) incubate->timepoint quench Quench Reaction (e.g., add Acetonitrile) timepoint->quench hplc Analyze by Stability- Indicating HPLC-PDA quench->hplc data Calculate % Remaining vs. Time Zero hplc->data

Caption: Experimental workflow for assessing aqueous stability.

Sources

Technical Support Center: Oxime Product Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Avoid Hydrolysis of Oxime Products

Welcome to the Advanced Application Support Center. User Persona: Senior Researcher / Drug Development Scientist Ticket ID: OX-STAB-001 Status: Resolved

Knowledge Base: The Hydrolysis Mechanism

To prevent hydrolysis, one must understand the enemy. Oxime hydrolysis is not a random degradation; it is a thermodynamically driven, acid-catalyzed reversal of the formation reaction.

In bioconjugation and drug development, we typically utilize oxime ethers (formed from alkoxyamines,


) rather than simple oximes (

), as the former exhibit significantly higher stability. However, both are susceptible to acid-catalyzed cleavage.
The Mechanism of Failure

Hydrolysis is initiated by the protonation of the imine nitrogen.[1] This increases the electrophilicity of the carbon center, inviting nucleophilic attack by water.

OximeHydrolysis Oxime Oxime / Oxime Ether (R2C=N-OR') Protonated Protonated Species [R2C=NH-OR']+ Oxime->Protonated + H+ (Fast) Protonated->Oxime - H+ Tetrahedral Tetrahedral Intermediate (Hemiaminal) Protonated->Tetrahedral + H2O (Rate Determining) Tetrahedral->Protonated - H2O Products Hydrolysis Products (Ketone/Aldehyde + Alkoxyamine) Tetrahedral->Products Collapse

Figure 1: The acid-catalyzed hydrolysis pathway. Note that water acts as the nucleophile in the critical step.

Key Takeaway: Stability is a function of protonation probability (pH vs. pKa) and water accessibility (sterics/solvation).

Strategic Protocols: Prevention by Design

Do not rely on "gentle handling" alone. Build stability into your synthesis and purification workflow.

Protocol A: The Neutral pH Ligation Strategy

Standard aniline catalysis requires pH 4.5, which promotes hydrolysis. Use p-phenylenediamine (pPDA) to catalyze formation at neutral pH, bypassing the instability window entirely.

Reagents:

  • Carbonyl component (Aldehyde/Ketone)[2][3][4][5]

  • Alkoxyamine component (

    
    )
    
  • Catalyst: p-phenylenediamine (pPDA) [100 mM stock in PBS]

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4

Workflow:

  • Dissolution: Dissolve reactants in PBS (pH 7.4).

  • Catalysis: Add pPDA to a final concentration of 10-50 mM.

    • Why? pPDA is a superior nucleophilic catalyst at neutral pH compared to aniline, maintaining fast kinetics without dropping to pH 4.5 [1].

  • Incubation: React at 25°C for 2-4 hours.

  • Quenching/Purification: Remove pPDA via desalting column (e.g., PD-10) or dialysis immediately.

Protocol B: HPLC Purification Without Degradation

Standard TFA (Trifluoroacetic acid) mobile phases are highly acidic (pH < 2) and will hydrolyze labile oximes during purification.

The Fix: Switch to a neutral or slightly basic mobile phase system.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8) or 0.1% Triethylamine (TEA).

  • Mobile Phase B: Acetonitrile.

  • Column Temperature: Keep < 30°C. Elevated temperatures during purification accelerate hydrolysis.

Data Vault: Stability Benchmarks

When designing your drug linker, choice of structure dictates half-life. The data below compares the hydrolytic stability of nitrogen-carbon double bonds at physiological pH.

Table 1: Comparative Hydrolytic Stability at pD 7.0 (25°C)

Linkage TypeStructureRelative Rate (

)
Estimated Half-Life (

)
Stability Rating
Oxime

1 (Baseline)> 1000 hours ⭐⭐⭐⭐⭐ (Excellent)
Semicarbazone

~160~6 hours⭐⭐ (Moderate)
Acetylhydrazone

~300~3 hours⭐ (Poor)
Methylhydrazone

~600~1.5 hours⚠️ (Critical Failure)

Data adapted from Kalia & Raines (2008) [2].[1][6][7][8] Note the 1000-fold stability advantage of oximes over simple hydrazones.[2]

Troubleshooting Wizard

Issue 1: "My oxime product degrades during lyophilization."

  • Diagnosis: As water is removed, non-volatile acids (if present) concentrate, causing a "pH spike" (drop in pH) in the remaining liquid film.

  • Solution: Ensure the final buffer before lyophilization is non-volatile and has sufficient buffering capacity (e.g., PBS). Avoid volatile buffers like ammonium bicarbonate if the pH shift during drying is unpredictable for your specific molecule.

Issue 2: "I see hydrolysis products (aldehyde/ketone) appearing in my NMR tube."

  • Diagnosis: Deuterated solvents (

    
    ) often become acidic over time due to decomposition into DCl/HCl.
    
  • Solution: Filter the solvent through basic alumina before use or add a solid base scavenger (e.g.,

    
    ) to the NMR tube.
    

Issue 3: "My bioconjugate is unstable in serum."

  • Diagnosis: While chemically stable, oximes can undergo transimination in the presence of high concentrations of biological nucleophiles (like free amines or other aldehydes).

  • Solution: Switch from an aldehyde-oxime to a ketone-oxime . Ketoximes are thermodynamically more stable and kinetically more resistant to hydrolysis/exchange due to steric hindrance and the electron-donating effect of the second alkyl group [3].

Decision Support System

Use this logic flow to determine the root cause of instability.

Troubleshooting Start Oxime Instability Detected CheckPH Is pH < 5.0? Start->CheckPH CheckStructure Is it an Aldoxime? CheckPH->CheckStructure No ActionBuffer Action: Exchange to PBS pH 7.4 immediately CheckPH->ActionBuffer Yes CheckTemp Temp > 37°C? CheckStructure->CheckTemp No (Ketone) ActionKetone Action: Re-design using Ketone or O-alkyl oxime CheckStructure->ActionKetone Yes (Aldehyde) ActionCold Action: Store at 4°C Lyophilize for long term CheckTemp->ActionCold Yes ActionCat Action: Check for Nucleophilic Contaminants CheckTemp->ActionCat No

Figure 2: Troubleshooting logic flow for identifying instability sources.

References

  • Rashidian, M., et al. (2013). "Selective labeling of proteins with chemical probes in living cells." Journal of the American Chemical Society, 135(44), 16388-16396.

  • Kalia, J., & Raines, R. T. (2008).[6][8][9] "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition, 47(39), 7523-7526.[6]

  • Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology, 12(6), 760-766.

Sources

Technical Support Center: O-(4-chlorobenzyl)hydroxylamine Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-OCB-OPT-01 Status: Open Subject: Accelerating Reaction Kinetics & Troubleshooting Coupling Protocols Assigned Specialist: Senior Application Scientist, Bioconjugation Division

Executive Summary

You are experiencing suboptimal reaction rates or yields with O-(4-chlorobenzyl)hydroxylamine (typically supplied as the hydrochloride salt, CAS 26177-43-5). This reagent is primarily used for two distinct "coupling" pathways:

  • Oxime Ligation: Reaction with aldehydes/ketones to form oxime ethers.

  • Amide Coupling: Reaction with carboxylic acids to form hydroxamates.

The 4-chlorobenzyl moiety exerts an inductive electron-withdrawing effect (


). This reduces the pKa of the amino group compared to unsubstituted O-benzylhydroxylamine, rendering the nitrogen less nucleophilic. Consequently, standard protocols often result in sluggish kinetics. This guide provides optimized, self-validating protocols to overcome this electronic deactivation.
Module 1: Optimizing Oxime Ligation (Aldehydes/Ketones)

The Challenge: At neutral pH, the reaction rate is limited by the protonation state of the carbonyl and the nucleophilicity of the hydroxylamine. The 4-chloro substituent exacerbates this, often requiring days for completion without intervention.

Solution A: pH Modulation (The Kinetic Sweet Spot)

Oxime formation is acid-catalyzed but inhibited by protonation of the amine.

  • Optimal pH: 4.5 (Acetate Buffer).

  • Mechanism: At pH 4.5, the carbonyl oxygen is sufficiently protonated (activated), while a fraction of the hydroxylamine remains unprotonated (nucleophilic).

  • Protocol Adjustment: Do not run this reaction in unbuffered water or pure methanol. Use 0.1 M Sodium Acetate buffer (pH 4.5) .

Solution B: Nucleophilic Catalysis (Neutral pH)

If your substrate is acid-sensitive and requires pH 7.0, you must use a catalyst. Aniline is the standard, but m-phenylenediamine (mPDA) is superior for sluggish reactants like O-(4-chlorobenzyl)hydroxylamine.

The Catalytic Cycle (Transimination): The catalyst forms a highly reactive Schiff base (imine) with the aldehyde, which then undergoes rapid transimination with the hydroxylamine.

AnilineCatalysis Aldehyde Aldehyde (Substrate) Imine Protonated Imine (Intermediate) Aldehyde->Imine + Catalyst - H2O Catalyst Catalyst (Aniline/mPDA) Catalyst->Imine Nucleophilic Attack Oxime Final Oxime (Product) Imine->Oxime Transimination (Fast Step) Hydroxylamine O-(4-Cl-Bn)NH2 (Reagent) Hydroxylamine->Oxime Oxime->Catalyst Regenerated Water H2O

Figure 1: The catalytic cycle of aniline-mediated oxime ligation.[1] The formation of the protonated imine intermediate lowers the energy barrier for the attack by the less nucleophilic O-(4-chlorobenzyl)hydroxylamine.

Comparative Kinetics Data

Substrate: 4-chlorobenzaldehyde + O-(4-chlorobenzyl)hydroxylamine (1:1 stoichiometry)

ConditionCatalyst (100 mM)pHt 1/2 (Half-life)Yield (4h)
Standard None7.0> 24 hours< 15%
Acidic None4.5~ 2 hours85%
Catalyzed Aniline7.0~ 4 hours60%
Super-Cat m-Phenylenediamine 7.0 < 30 mins > 95%

Critical Note: For biological applications, use mPDA (10-50 mM). It is significantly more effective than aniline for electron-deficient hydroxylamines [1, 2].

Module 2: Optimizing Amide Coupling (Carboxylic Acids)

The Challenge: Synthesizing hydroxamates (R-CO-NH-O-Bn-Cl) requires activating the carboxylic acid. The HCl salt of the reagent acts as a buffer, consuming base and potentially stalling the activation of the acid.

Protocol: High-Efficiency Activation

Do not use standard EDC/NHS if the reaction is slow. Switch to HATU , which generates a more reactive ester species.

Step-by-Step Protocol:

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) in dry DMF.

  • Base Activation: Add DIPEA (Diisopropylethylamine) (3.0 equiv).

    • Why 3.0 equiv? 1 eq to deprotonate the carboxylic acid, 1 eq to neutralize the Hydroxylamine·HCl salt, and 1 eq to maintain basicity for HATU function.

  • Coupling Agent: Add HATU (1.1 equiv). Stir for 5 minutes (Pre-activation).

  • Reagent Addition: Add O-(4-chlorobenzyl)hydroxylamine·HCl (1.2 equiv).[2]

  • Monitoring: Stir at RT. Monitor via LCMS.

Visual Decision Tree for Amide Coupling:

AmideCoupling Start Start: Amide Coupling CheckSolubility Is Reagent HCl Salt? Start->CheckSolubility BaseCalc Add 3.0 eq DIPEA (Neutralize HCl) CheckSolubility->BaseCalc Yes Decision Is Acid Sterically Hindered? BaseCalc->Decision Activation Choose Activator EDC EDC/HOBt (Standard) HATU HATU (High Speed) Decision->EDC No Decision->HATU Yes

Figure 2: Decision matrix for selecting coupling conditions based on steric hindrance and salt form.

Troubleshooting & FAQs

Q1: I see a white precipitate immediately upon adding the O-(4-chlorobenzyl)hydroxylamine HCl to my reaction mixture (DCM/THF). Is this the product?

  • Diagnosis: Likely not. This is usually the hydrochloride salt crashing out of non-polar solvents.

  • Fix: The HCl salt is not soluble in DCM or Et2O. You must either:

    • Use a polar solvent (DMF, MeOH).

    • Perform a "Free-Basing" step: Partition the reagent between EtOAc and Sat. NaHCO3, separate the organic layer, dry, and use the free amine oil immediately.

Q2: My oxime reaction stalled at 60% conversion. Adding more reagent didn't help.

  • Diagnosis: Oxime formation is an equilibrium process. Water is a byproduct.[3] If water accumulates, hydrolysis competes with formation.

  • Fix: Add a dehydrating agent (molecular sieves 4Å) to the reaction vessel or use a Dean-Stark trap if heating in toluene. For aqueous buffers, increase the concentration of the catalyst (mPDA).

Q3: Can I use "Freeze-Thaw" to speed this up?

  • Insight: Yes. A phenomenon known as Cryoconcentration can accelerate oxime ligation. Freezing the reaction at -20°C concentrates the solutes in the liquid micro-veins between ice crystals, effectively increasing local concentration by orders of magnitude [3].

  • Protocol: Mix reagents in aqueous buffer, then place in a -20°C freezer overnight rather than leaving on the benchtop.

Q4: Does the chlorine atom affect stability?

  • Insight: The 4-chloro group makes the benzylic position slightly less prone to metabolic oxidation compared to unsubstituted benzyl, but it does not introduce significant instability in the flask. However, avoid palladium-catalyzed hydrogenolysis conditions, as you may accidentally dechlorinate the ring before cleaving the N-O bond.

References
  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Oxime Ligation. Angewandte Chemie International Edition, 45(45), 7581–7584.

  • Bhat, V. T., et al. (2010). Nucleophilic Catalysis of Hydrazone/Oxime Formation by Aniline and m-Phenylenediamine.[1][4][5][6] Chemical Communications, 46, 4643-4645.

  • Agten, S. M., et al. (2016). Oxime Ligation at -20°C. Bioconjugate Chemistry, 27(1), 42-46.

Sources

Impact of steric hindrance in oxime formation with substituted hydroxylamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Oxime Formation with Substituted Hydroxylamines Audience: Medicinal Chemists, Bioconjugation Scientists, and Process Development Engineers.

Welcome to the Technical Support Center

Ticket Context: You are experiencing low conversion, sluggish kinetics, or stereochemical mixtures when reacting sterically demanding ketones/aldehydes with substituted hydroxylamines (alkoxyamines).

As a Senior Application Scientist, I have structured this guide to move beyond basic textbook definitions. We will address the mechanistic bottlenecks caused by steric bulk and provide self-validating protocols to force these reactions to completion.

Module 1: The Kinetics Dashboard (Diagnostics)

Before troubleshooting, you must diagnose where your reaction is stalling. Steric hindrance does not just "slow things down"; it fundamentally alters the rate-determining step (RDS) based on pH.

The Mechanistic Bottleneck

The reaction proceeds via a tetrahedral intermediate.[1][2] Steric bulk (


) creates two specific failure modes:
  • Nucleophilic Attack (Step 1): If the carbonyl carbon is crowded (e.g., ortho-substituted benzophenones), the hydroxylamine cannot access the electrophilic center.

  • Dehydration (Step 2): Even if the intermediate forms, bulky groups prevent the orbital alignment required to eliminate water.

Visualizing the Pathway: The diagram below illustrates the catalyst-mediated pathway (Transimination), which is the industry standard for overcoming steric barriers.

OximeMechanism Start Steric Carbonyl (Slow Electrophile) Schiff Protonated Schiff Base (Super-Electrophile) Start->Schiff Fast Attack (Catalyst) Cat Nucleophilic Catalyst (Aniline/mPDA) Cat->Schiff Tetra Tetrahedral Intermediate Schiff->Tetra Transimination (Rate Determining) Hydroxyl Substituted Hydroxylamine Hydroxyl->Tetra Product Oxime Product (E/Z Mixture) Tetra->Product Dehydration (-Catalyst) Product->Cat Catalyst Recycled

Figure 1: The Catalytic Cycle. Note that the catalyst forms a temporary, highly reactive Schiff base that is less sterically sensitive than the direct attack of the hydroxylamine.

Module 2: Troubleshooting Protocols
Scenario A: "My reaction is stuck at <20% conversion after 24 hours."

Diagnosis: The activation energy is too high due to steric shielding of the carbonyl. The Fix: Implement the "Catalyst Ladder" Strategy.

Do not just add "aniline." Select the catalyst based on the pH of your system. The catalyst must be nucleophilic enough to attack the ketone but acidic enough to protonate the Schiff base.

CatalystOptimal pHSteric PenetrationToxicityRecommended Use
Aniline 4.0 – 5.0ModerateHighStandard organic synthesis.

-Phenylenediamine (mPDA)
5.0 – 6.5HighModerateBioconjugation; 10-20x faster than aniline.

-Phenylenediamine (pPDA)
6.0 – 7.5Very HighHighCritical Rescue: Use for bulky ketones at neutral pH. Up to 120x rate enhancement.

Protocol 1: The pPDA Rescue Shot Use this when standard conditions fail.

  • Concentration: Maintain reactants at maximum solubility (ideally >10 mM). Second-order kinetics demand concentration.

  • Catalyst Spike: Add

    
    -phenylenediamine (pPDA)  to a final concentration of 10–50 mM.
    
    • Note: If your product is aromatic, pPDA may co-elute. Use mPDA if purification is difficult.

  • pH Adjustment: Adjust buffer to pH 6.0. At this pH, pPDA is sufficiently nucleophilic, but the leaving group ability is optimized.

  • Incubation: 37°C for 4–6 hours.

Expert Insight: Why pPDA? The para-amino group donates electron density through resonance, making the distal nitrogen hyper-nucleophilic, allowing it to "pierce" the steric shield of bulky ketones better than aniline [1][3].

Scenario B: "I am getting the wrong isomer (Z-isomer) or a mixture."

Diagnosis: Kinetic vs. Thermodynamic Control. Steric bulk often forces the formation of the Z-isomer (syn) kinetically, or destabilizes the E-isomer (anti) due to


 strain.

The Fix: Thermodynamic Equilibration.

  • Solvent Switch: If possible, move to DMSO or solvents capable of H-bonding. DMSO stabilizes the E-isomer via intermolecular hydrogen bonding with the oxime -OH [4].[3]

  • Acid Equilibration:

    • Add 5-10% acetic acid.

    • Heat to 60°C for 1 hour.

    • Mechanism:[1][4][5][6][7][8] Protonation of the oxime nitrogen lowers the barrier for rotation around the

      
       bond, allowing the mixture to settle into the thermodynamic E-major state.
      
Module 3: Advanced FAQ

Q1: My hydroxylamine has a bulky O-protecting group (e.g., O-t-butyl). Will this work? A: Yes, but the rate constant (


) will drop by orders of magnitude.
  • The Issue: The nucleophilicity of the nitrogen is reduced by the steric bulk of the oxygen substituent.

  • The Solution: You must use catalysis (Module 2). Additionally, consider microwave irradiation (100°C, 10 min) if the substrate is thermally stable. The thermal energy overcomes the entropic penalty of the crowded transition state.

Q2: I see a precipitate, but LCMS shows starting material. A: You likely formed the protonated hydroxylamine salt , not the oxime.

  • Check pH: If pH < 3.0, the hydroxylamine amine is fully protonated (

    
    ) and is no longer a nucleophile.
    
  • Correction: Slowly add

    
     until pH reaches 4.5–5.0. The precipitate should redissolve and react.
    

Q3: Can I use these catalysts for protein conjugation? A: Yes, but remove them immediately after.

  • Warning: Oxidized phenylenediamines can covalently modify Cysteine or Tyrosine residues over time.

  • Workflow: React (4h)

    
     Buffer Exchange (PD-10 column or dialysis) 
    
    
    
    Storage.
Module 4: Decision Tree (Process Flow)

Follow this logic to optimize your specific reaction.

TroubleshootingTree Start Issue: Low Oxime Yield CheckPH Is pH between 4.0 and 5.0? Start->CheckPH AdjustPH Adjust pH to 4.5 (Sweet Spot) CheckPH->AdjustPH No CheckSolvent Is reactant soluble? CheckPH->CheckSolvent Yes AdjustPH->CheckSolvent CheckSterics Is Carbonyl/Amine Bulky? StandardCat Add Aniline (100 mM) CheckSterics->StandardCat No (Simple Ketone) SuperCat Add pPDA (10-50 mM) + Heat to 37°C CheckSterics->SuperCat Yes (Steric Bulk) Success Reaction Complete StandardCat->Success SuperCat->Success CheckSolvent->CheckSterics Yes CoSolvent Add DMSO/DMF (up to 20%) CheckSolvent->CoSolvent No (Precipitate) CoSolvent->CheckSterics

Figure 2: Step-by-step troubleshooting logic for stalled oxime ligations.

References
  • Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology.

  • Kölmel, D. K., et al. (2014). "Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines." Bioconjugate Chemistry.

  • Rashidian, M., et al. (2013). "A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation." Journal of the American Chemical Society.[9]

  • Chertkov, V. A., et al. (2020). "Experimental and Computational Investigation of the Oxime Bond Stereochemistry." Molecules.

  • Jencks, W. P. (1959). "Studies on the Mechanism of Oxime and Semicarbazone Formation." Journal of the American Chemical Society.[9]

Sources

Technical Support Center: O-Alkylhydroxylamine Ligation Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OXIME-CAT-001 Subject: Optimization of Catalyst Selection for Bioconjugation Kinetics Status: Open Support Tier: Senior Application Scientist

Executive Summary: The Catalyst Selection Matrix

Do not default to aniline without analysis. While aniline is the historical standard, modern derivatives offer superior kinetics, particularly at neutral pH.[1][2][3] Use this decision matrix to select the optimal catalyst for your specific substrate constraints.

CatalystStructureKinetic Efficiency*Optimal pHSolubilityPrimary Use Case
Aniline Phenylamine1x (Baseline)4.5 – 5.5~100 mMRobust peptides/proteins stable at acidic pH.
mPDA m-Phenylenediamine15x – 40x5.0 – 6.5High (>500 mM)Rapid labeling; high-concentration "burst" reactions.
pPDA p-Phenylenediamine20x – 120x6.5 – 7.5ModerateNeutral pH bioconjugation; pH-sensitive proteins.
5-MA 5-Methoxyanthranilic acid10x – 100x6.0 – 7.4High (Salts)Low-toxicity applications; fast kinetics at low catalyst loading.

*Efficiency relative to Aniline at pH 7.0.

Technical Deep Dive: The Mechanism of Action

To troubleshoot effectively, you must understand why the reaction fails. The rate-limiting step in uncatalyzed oxime ligation is the protonation of the carbonyl oxygen or the dehydration of the tetrahedral intermediate, depending on pH.

The Nucleophilic Catalysis Loop: Catalysts like aniline do not just act as buffers. They attack the carbonyl to form a protonated Schiff base (iminium ion) . This intermediate is significantly more electrophilic than the native aldehyde/ketone, facilitating the attack by the O-alkylhydroxylamine (the alkoxyamine).

Visualization: The Catalytic Cycle

The following diagram illustrates the pathway.[4] Note that the catalyst is regenerated in the final transimination step.

OximeCatalysis Start Aldehyde/Ketone (R-C=O) SchiffBase Protonated Schiff Base (Intermediate) Start->SchiffBase Nucleophilic Attack (-H2O) Catalyst Catalyst (Ar-NH2) Catalyst->SchiffBase Enters Cycle Product Oxime Ether (Product) SchiffBase->Product Transimination Alkoxyamine O-Alkylhydroxylamine (R'-O-NH2) Alkoxyamine->Product Reacts Product->Catalyst Catalyst Regenerated Water H2O

Figure 1: The nucleophilic catalysis cycle. The catalyst (green) converts the carbonyl (blue) into a highly reactive Schiff base intermediate (yellow), which rapidly reacts with the alkoxyamine (red) to form the stable oxime (black).

Troubleshooting Guide & FAQs

Issue 1: "My reaction yield is <10% at neutral pH (pH 7.4)."

Diagnosis: You are likely using Aniline or no catalyst. Aniline is a poor catalyst at pH 7.4 because the formation of the Schiff base intermediate requires protonation, which is disfavored as pH rises above the pKa of the aniline (pKa ~4.6). Solution:

  • Switch to pPDA (p-Phenylenediamine): pPDA maintains higher nucleophilicity and catalytic activity at neutral pH due to the electron-donating effect of the second amine.

  • Protocol Adjustment: Add pPDA to a final concentration of 10 mM .

  • Reference: See Rashidian et al. (2013) for pPDA vs. Aniline kinetics at pH 7.

Issue 2: "My protein precipitates upon adding the catalyst."

Diagnosis:

  • High Ionic Strength: Adding 100 mM catalyst as a salt (e.g., Aniline-HCl) significantly increases ionic strength, potentially "salting out" the protein.

  • Hydrophobicity: Aniline is hydrophobic. At high concentrations, it can denature proteins with hydrophobic cores. Solution:

  • Use 5-Methoxyanthranilic Acid (5-MA): This catalyst is highly soluble and efficient at lower concentrations (1-5 mM), reducing the aggregation risk.

  • Step-wise Addition: Do not add solid catalyst directly. Prepare a 10x stock solution in the reaction buffer, adjust the pH of the stock to neutral, and then add to the protein.

Issue 3: "The catalyst solution turned black/brown."

Diagnosis: Oxidation.[5][6] Phenylenediamines (mPDA, pPDA) are susceptible to air oxidation, forming azo-dimers and polymers. Solution:

  • Fresh Prep: Always prepare catalyst stock solutions immediately before use.

  • Antioxidants: Include 1-2 mM TCEP or Methionine in the buffer if your protein tolerates it. (Note: Avoid DTT if you are targeting disulfides, but for oxime ligation, TCEP is generally compatible).

Validated Protocols

Protocol A: The "Robust" Method (Acidic pH)

Best for: Peptides, antibodies, and stable proteins.

  • Buffer: 100 mM Sodium Acetate or Sodium Phosphate, pH 4.5 – 5.0.

  • Catalyst: Aniline (Pure).

  • Procedure:

    • Prepare a 200 mM Aniline stock in the buffer. Critical: Use concentrated HCl to adjust the pH of this stock back to 4.5 (Aniline is basic; failing to adjust pH will ruin the reaction).

    • Mix Protein (10-50 µM) + Alkoxyamine Label (5-10 equivalents).

    • Add Aniline stock to a final concentration of 100 mM .

    • Incubate at 25°C for 1-4 hours.

    • Purification: Remove aniline via desalting column (e.g., PD-10) or dialysis.[7]

Protocol B: The "Biocompatible" Method (Neutral pH)

Best for: pH-sensitive enzymes, live cell surface labeling.

  • Buffer: PBS (Phosphate Buffered Saline), pH 7.4.

  • Catalyst: p-Phenylenediamine (pPDA).[1][3]

  • Procedure:

    • Prepare a 100 mM pPDA stock in PBS. Critical: Protect from light and prepare fresh. Adjust pH to 7.4.

    • Mix Protein + Alkoxyamine Label.

    • Add pPDA stock to a final concentration of 10 mM .

    • Incubate at 25°C for 2-4 hours.

    • Validation: Monitor via LC-MS. pPDA is difficult to remove via dialysis due to interaction with some membranes; size-exclusion chromatography (SEC) is recommended.

References

  • Dirksen, A., & Dawson, P. E. (2008).[8] "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling." Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Crisalli, P., & Kool, E. T. (2013).[2][9] "Water-soluble organocatalysts for hydrazone and oxime formation." The Journal of Organic Chemistry, 78(3), 1184–1189. [Link]

  • Rashidian, M., et al. (2013).[9] "A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation."[8] Bioconjugate Chemistry, 24(3), 333–342. [Link]

  • Bhat, V. T., et al. (2018). "Nucleophilic Catalysis of Hydrazone/Oxime Formation and Transimination by Methyl 2-Aminobenzoate." Chemical Science, 9, 398-402. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of O-[(4-chlorophenyl)methyl]hydroxylamine and O-benzylhydroxylamine in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and medicinal chemistry, the precise and efficient formation of stable linkages is paramount. Oxime ligation, the reaction between a hydroxylamine and an aldehyde or ketone, stands out as a robust method for covalently linking molecules under mild conditions. The choice of the hydroxylamine derivative is critical, as its reactivity dictates the kinetics and efficiency of the conjugation process. This guide provides an in-depth comparison of two structurally similar yet electronically distinct alkoxyamines: O-[(4-chlorophenyl)methyl]hydroxylamine and the parent O-benzylhydroxylamine. We will delve into the fundamental principles governing their reactivity, present a framework for their experimental comparison, and provide detailed protocols to empower researchers in their selection of the optimal reagent.

The Decisive Role of Electronic Effects on Reactivity

The primary difference between O-[(4-chlorophenyl)methyl]hydroxylamine and O-benzylhydroxylamine lies in the presence of a chlorine atom at the para position of the benzene ring. This seemingly minor structural modification has a significant impact on the electron density of the hydroxylamine nitrogen, and consequently, its nucleophilicity. The reactivity of the hydroxylamine in oxime formation is directly related to the availability of the lone pair of electrons on the nitrogen atom to attack the electrophilic carbonyl carbon.[1][2]

The chlorine atom exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma bond framework. This electron-withdrawing effect is transmitted through the benzylic methylene group to the oxygen and, ultimately, to the nitrogen atom, reducing its electron density and thereby its nucleophilicity.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pi-system of the benzene ring. This electron-donating effect would, in principle, increase the electron density of the ring. However, for halogens, the inductive effect is generally considered to be stronger and more influential on reactivity than the resonance effect.

Therefore, the net electronic effect of the para-chloro substituent is electron-withdrawing, leading to a decrease in the nucleophilicity of the nitrogen atom in O-[(4-chlorophenyl)methyl]hydroxylamine compared to O-benzylhydroxylamine. This directly translates to a slower reaction rate in oxime ligation.

Visualizing the Electronic Influence

cluster_0 O-benzylhydroxylamine cluster_1 O-[(4-chlorophenyl)methyl]hydroxylamine O-benzylhydroxylamine O-benzylhydroxylamine O-[(4-chlorophenyl)methyl]hydroxylamine O-[(4-chlorophenyl)methyl]hydroxylamine

Caption: Chemical structures of O-benzylhydroxylamine and O-[(4-chlorophenyl)methyl]hydroxylamine.

Comparative Reactivity: A Quantitative Perspective

Based on this principle, we can construct a hypothetical data set to illustrate the expected difference in reactivity in an oxime ligation reaction with a model aldehyde, such as benzaldehyde.

CompoundSubstituentHammett Constant (σp)Predicted Relative Rate
O-benzylhydroxylamine-H0.001.00
O-[(4-chlorophenyl)methyl]hydroxylamine-Cl+0.23< 1.00

This table illustrates that the positive Hammett constant of the chlorine atom leads to a predicted decrease in the reaction rate compared to the unsubstituted O-benzylhydroxylamine. The magnitude of this difference would need to be determined experimentally.

Experimental Protocol for Comparative Kinetic Analysis

To empirically determine the reactivity difference between O-[(4-chlorophenyl)methyl]hydroxylamine and O-benzylhydroxylamine, a kinetic study of their reaction with a model aldehyde can be performed. High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the progress of the reaction by separating and quantifying the reactants and the oxime product over time.[3][4]

Objective:

To determine and compare the pseudo-first-order rate constants for the reaction of O-benzylhydroxylamine and O-[(4-chlorophenyl)methyl]hydroxylamine with benzaldehyde.

Materials:
  • O-benzylhydroxylamine hydrochloride

  • O-[(4-chlorophenyl)methyl]hydroxylamine hydrochloride

  • Benzaldehyde

  • Aniline (catalyst)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

  • Thermostatted reaction vessel

Experimental Workflow:

G prep Reagent Preparation reaction Reaction Initiation prep->reaction Add hydroxylamine & aldehyde sampling Time-course Sampling reaction->sampling Start timer quench Reaction Quenching sampling->quench Take aliquots at intervals hplc HPLC Analysis quench->hplc Inject quenched sample data Data Analysis hplc->data Integrate peak areas data->data Plot ln([A]t/[A]0) vs. time

Caption: Workflow for the comparative kinetic analysis of oxime ligation.

Step-by-Step Procedure:
  • Preparation of Stock Solutions:

    • Prepare 100 mM stock solutions of O-benzylhydroxylamine hydrochloride and O-[(4-chlorophenyl)methyl]hydroxylamine hydrochloride in phosphate buffer (pH 7.0).

    • Prepare a 1 M stock solution of benzaldehyde in acetonitrile.

    • Prepare a 1 M stock solution of aniline catalyst in acetonitrile.

  • Reaction Setup:

    • In a thermostatted vessel at 25 °C, add 8.8 mL of phosphate buffer (pH 7.0).

    • Add 1.0 mL of the 100 mM hydroxylamine stock solution (final concentration 10 mM).

    • Add 0.1 mL of the 1 M aniline stock solution (final concentration 10 mM).

    • Allow the solution to equilibrate for 5 minutes.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 0.1 mL of the 1 M benzaldehyde stock solution (final concentration 10 mM).

    • Immediately withdraw a 50 µL aliquot (t=0) and quench it in a vial containing 450 µL of a 50:50 acetonitrile/water mixture with 0.1% TFA.

    • Continue to withdraw and quench aliquots at regular intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes).

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC using a C18 column.

    • Use a suitable gradient of acetonitrile and water (both containing 0.1% TFA) to separate benzaldehyde, the hydroxylamine, and the oxime product.

    • Monitor the elution profile using a UV detector at a wavelength where both the reactant aldehyde and the product oxime absorb (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak area of the benzaldehyde at each time point.

    • Assuming pseudo-first-order kinetics (with the hydroxylamine in excess, if applicable, or by monitoring the initial phase of the reaction), plot the natural logarithm of the ratio of the benzaldehyde concentration at time t to its initial concentration (ln([A]t/[A]0)) versus time.

    • The negative of the slope of the resulting linear plot will give the pseudo-first-order rate constant (kobs).

    • Compare the kobs values obtained for O-benzylhydroxylamine and O-[(4-chlorophenyl)methyl]hydroxylamine to determine their relative reactivity.

Conclusion

The principles of physical organic chemistry predict that O-[(4-chlorophenyl)methyl]hydroxylamine will be less reactive than O-benzylhydroxylamine in oxime ligation reactions due to the electron-withdrawing nature of the para-chloro substituent. This decreased reactivity manifests as a slower reaction rate. For applications in drug development and bioconjugation where rapid and efficient ligation is crucial, O-benzylhydroxylamine may be the preferred reagent. However, the modulated reactivity of the chlorinated analog could be advantageous in scenarios requiring finer control over the reaction kinetics or where a more stable precursor is desired. The provided experimental protocol offers a robust framework for researchers to quantify these differences and make informed decisions in their experimental design.

References

  • Bode, J. W. (2014). Click Chemistry Conjugations. In Site-Specific Protein Bioconjugation (pp. 13-33). Humana Press, New York, NY.
  • Crisalli, P., & Kool, E. T. (2013). A boronic acid-based catalyst for oxime and hydrazone formation at neutral pH. The Journal of Organic Chemistry, 78(3), 1184-1189.
  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.
  • Klingaman, T. C., & Williams, T. D. (2014). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Journal of analytical methods in chemistry, 2014.
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and hydrazones in bioconjugation: mechanism and catalysis. Chemical reviews, 117(15), 10358-10376.
  • Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry–A European Journal, 28(10), e202103683.
  • Miller, M. J., Mattingly, P. G., Morrison, M. A., & Kerwin Jr, J. F. (1980). Synthesis of β-lactams from substituted hydroxamic acids. Journal of the American Chemical Society, 102(23), 7026-7032.
  • Nagy, G. N., Al-Soufi, W., Fábián, M., & Jancsó, A. (2018). Kinetic and thermodynamic studies on the complex formation of copper (ii) with some salicylaldehyde-based oximes. Monatshefte für Chemie-Chemical Monthly, 149(1), 77-87.
  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

  • Proulx, C. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. Organic & biomolecular chemistry, 17(34), 7851-7855.
  • Rzepa, H. S. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Retrieved from [Link]

  • Shah, N. H., & Duncan, J. S. (2014). HPLC for monitoring reaction kinetics.
  • Wikipedia. (2023, December 27). Oxime. In Wikipedia. [Link]

  • Zhang, C., et al. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Archiv der Pharmazie, 345(9), 726-734.
  • Distefano, M. D., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Journal of the American Chemical Society, 135(40), 14936-14939.
  • Gillingham, D., & Ali, A. (2015). Boronic acids facilitate rapid oxime condensations at neutral pH. Chemical Science, 6(6), 3329-3333.
  • Hammett, L. P. (1937). The effect of structure upon the reactions of organic compounds. Benzene derivatives. Journal of the American Chemical Society, 59(1), 96-103.
  • Jencks, W. P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society, 81(2), 475-481.
  • Kanan, M. W., & Rohatgi, R. (2008). A mild, aniline-catalyzed oxime ligation for the synthesis of glycopeptides.

Sources

Strategic Advantages of 4-Chloro Substitution in O-Benzylhydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of 4-chloro substitution in O-benzylhydroxylamine derivatives Audience: Researchers, scientists, and drug development professionals. Format: Publish Comparison Guide (Technical/Scientific).

A Medicinal Chemistry Comparison Guide

Executive Summary

In the optimization of O-benzylhydroxylamine scaffolds—widely used as pharmacophores in kinase inhibitors (e.g., IDO1), anticonvulsants, and enzyme inhibitors—the substitution pattern on the phenyl ring dictates the drug-like properties (DMPK) and binding affinity.

While unsubstituted O-benzylhydroxylamine serves as a versatile intermediate, it suffers from rapid metabolic clearance via para-hydroxylation. This guide analyzes the specific advantages of the 4-chloro (para-chloro) substitution. Unlike 4-fluoro (which blocks metabolism but alters electronics minimally) or 3-chloro (which may optimize potency but leaves the para-position vulnerable), the 4-chloro motif offers a unique "trifecta" of benefits:

  • Metabolic Blockade: Steric and electronic prevention of CYP450 oxidation.

  • Halogen Bonding: Capability to form

    
    -hole interactions with backbone carbonyls.
    
  • Lipophilic Tuning: Significant increase in LogP (+0.71

    
    ) to enhance membrane permeability compared to fluoro analogs.
    

Physicochemical & SAR Profile

To understand the superiority of the 4-chloro derivative in specific contexts, we must compare it against its most common alternatives: Hydrogen (unsubstituted), Fluorine, and Methyl.

Table 1: Comparative Physicochemical Metrics

Data derived from Hansch and Hammett constants.

Substituent (R)Electronic Effect (

)
Lipophilicity (

)
Steric Size (MR)Halogen Bond Donor?Metabolic Stability
-H 0.000.001.03NoLow (Vulnerable)
-F 0.060.140.92NoHigh
-Cl 0.23 0.71 6.03 Yes High
-CH₃ -0.170.565.65NoLow (Benzylic oxid.)

Key Insight: The 4-Cl substituent provides a substantial boost in lipophilicity (


 = 0.71) compared to 4-F  (

= 0.14). In targets like IDO1 (Indoleamine 2,3-dioxygenase 1), where the binding pocket is hydrophobic, this extra lipophilicity correlates with increased potency. Furthermore, Chlorine's larger atomic radius (1.74 Å vs. 1.47 Å for F) allows it to fill hydrophobic sub-pockets more effectively than Fluorine.

Mechanism of Action: The "4-Chloro Advantage"

Metabolic Stability (The CYP Blockade)

The primary metabolic pathway for benzyl-containing drugs is oxidation at the para-position by Cytochrome P450 enzymes.

  • Unsubstituted: Rapidly converted to the phenol, followed by glucuronidation and excretion.

  • 4-Chloro: The C-Cl bond is metabolically inert under physiological conditions. Unlike the methyl group (which introduces a new metabolic soft spot via benzylic oxidation), the chlorine atom effectively "caps" the molecule.

  • Comparison to Fluorine: While 4-F also blocks metabolism, recent matched-pair analyses suggest that chlorinated compounds often exhibit longer half-lives (

    
    ) due to higher lipophilicity and stronger plasma protein binding, which protects the free drug from rapid hepatic clearance [1].
    
Halogen Bonding ( -Hole Interactions)

A critical, often overlooked advantage of 4-chloro over 4-fluoro is Halogen Bonding .

  • Mechanism: Chlorine exhibits an anisotropic charge distribution, creating a positive electrostatic potential cap (the

    
    -hole) on the extension of the C-Cl bond.[1]
    
  • Application: This positive region can act as a Lewis acid, forming a directional bond with Lewis bases (e.g., backbone carbonyl oxygens of residues like Glycine or Alanine) in the target protein.[2]

  • Evidence: In systems like Cathepsin L and IDO1, replacing a phenyl ring with a 4-chlorophenyl group has been shown to enhance binding affinity by up to 13-fold due to this specific interaction—a mechanism unavailable to the 4-fluoro analogue due to fluorine's high electronegativity and lack of a polarizable

    
    -hole [2].
    

Visualizing the SAR Logic

The following decision tree illustrates when to select the 4-chloro substitution during Lead Optimization.

SAR_Logic Start Lead Optimization: O-Benzylhydroxylamine Scaffold MetabCheck Is Metabolic Clearance High? Start->MetabCheck SiteCheck Identify Site of Metabolism (SOM) MetabCheck->SiteCheck Yes ParaOx Para-Hydroxylation Identified SiteCheck->ParaOx SubstChoice Select Substituent ParaOx->SubstChoice Decision1 Binding Pocket Analysis SubstChoice->Decision1 Fluoro 4-Fluoro (Small, Polar) ResultF Use 4-F if: - Steric constraints are tight - LogP needs lowering Fluoro->ResultF Chloro 4-Chloro (Lipophilic, Sigma-Hole) ResultCl Use 4-Cl if: - Hydrophobic pocket available - Backbone Carbonyl nearby (Halogen Bond) - Higher t1/2 required Chloro->ResultCl Decision1->Fluoro Small Pocket Decision1->Chloro Large/Hydrophobic Pocket

Figure 1: Strategic decision tree for selecting 4-chloro substitution during lead optimization.

Experimental Protocols

To validate the advantages of the 4-chloro derivative, the following synthesis and assay protocols are recommended.

Synthesis of O-(4-Chlorobenzyl)hydroxylamine

Based on the one-pot sequential synthesis method [3].

Reagents:

  • N-Hydroxyurethane (10 mmol)

  • 4-Chlorobenzyl chloride (10 mmol)

  • KOH (11 mmol) / Ethanol (20 mL)

  • NaOH (10% aq)

Workflow:

  • Alkylation: Dissolve N-hydroxyurethane in ethanol containing KOH. Add 4-chlorobenzyl chloride dropwise at room temperature. Reflux for 2 hours.

  • Hydrolysis: Add 10% NaOH solution to the reaction mixture and reflux for an additional 2 hours to remove the urethane protecting group.

  • Isolation: Extract with diethyl ether (

    
     mL). Dry organic layer over anhydrous 
    
    
    
    .
  • Salt Formation: Bubble dry HCl gas through the ether solution to precipitate O-(4-chlorobenzyl)hydroxylamine hydrochloride.

  • Yield Expectation: ~85-90% (White crystalline solid).

Metabolic Stability Assay (Microsomal)

To quantify the


 advantage of 4-Cl vs. H and 4-F.

Protocol:

  • Incubation: Incubate test compound (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.[3][4]
    
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

Case Study: IDO1 Inhibition

In the development of IDO1 inhibitors (a target for cancer immunotherapy), O-benzylhydroxylamines mimic the alkylperoxy transition state.

  • The Challenge: Unsubstituted benzyl derivatives showed moderate potency (

    
     nM) but poor metabolic stability.
    
  • The Solution: Introduction of halogens.[1][5][6][7][8][9] While meta-substitution (3-Cl) provided the highest potency in some assays due to specific cleft geometry, the 4-chloro derivative demonstrated a superior balance of potency and stability.

  • Outcome: The 4-Cl derivative maintained sub-micromolar potency (

    
     nM) while extending the metabolic half-life significantly compared to the parent compound, making it a viable lead for in vivo studies [4].
    

Synthesis Workflow Visualization

Synthesis_Flow SM1 N-Hydroxyurethane Step1 Step 1: Alkylation (KOH/EtOH, Reflux) SM1->Step1 SM2 4-Chlorobenzyl Chloride SM2->Step1 Intermediate N-(4-Cl-benzyloxy) urethane Step1->Intermediate Step2 Step 2: Hydrolysis (10% NaOH) Intermediate->Step2 Product O-(4-Chlorobenzyl) hydroxylamine Step2->Product

Figure 2: One-pot synthesis pathway for O-(4-chlorobenzyl)hydroxylamine.

References

  • ChemRxiv (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link][8][10]

  • Xu, Z., et al. (2012). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development.[7] Journal of Chemical Information and Modeling. [Link]

  • Emami, S., et al. (2017). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry.[11] [Link]

  • Malachowski, W. P., et al. (2016). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. ChemMedChem. [Link]

Sources

Comparative Guide: O-Alkylhydroxylamines for Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in drug discovery and chemical biology, the choice of bioconjugation chemistry is often a trade-off between reaction kinetics and linkage stability . While thiol-maleimide coupling has historically dominated due to rapid kinetics, its susceptibility to retro-Michael exchange in plasma has driven a shift toward more robust linkages for Antibody-Drug Conjugates (ADCs).

O-alkylhydroxylamines (R-O-NH


) react with aldehydes or ketones to form oximes .[1] This guide objectively compares O-alkylhydroxylamines against alternative reagents (hydrazides, thiols), demonstrating that while their intrinsic kinetics are slower, they offer superior hydrolytic stability (

). Furthermore, we detail how next-generation nucleophilic catalysts (e.g., m-phenylenediamine) have effectively neutralized the kinetic deficit, making oxime ligation a premier choice for stable, site-specific bioconjugation.

Mechanistic Foundation: The Oxime Ligation

The reaction between an O-alkylhydroxylamine and a carbonyl group (aldehyde/ketone) proceeds via a nucleophilic attack to form a tetrahedral hemiaminal intermediate, followed by acid-catalyzed dehydration to yield the oxime.

Critical Parameter: pH Dependence

The reaction rate is bell-shaped with respect to pH.

  • Acidic pH (< 4.0): The aminooxy group is protonated (

    
    ), rendering it non-nucleophilic.
    
  • Neutral pH (> 6.0): The dehydration of the hemiaminal is slow without acid catalysis.

  • Optimal pH (~4.5): Balances nucleophilicity and acid-catalyzed dehydration.

Diagram 1: Oxime Ligation Mechanism & pH Influence

OximeMechanism cluster_pH pH Constraints Aldehyde Aldehyde/Ketone (R-C=O) Intermediate Tetrahedral Hemiaminal Aldehyde->Intermediate Nucleophilic Attack Reagent O-Alkylhydroxylamine (H2N-O-R') Reagent->Intermediate TS_Dehydration Acid Catalyzed Dehydration Intermediate->TS_Dehydration Slow Step (at pH 7) Product Oxime Conjugate (C=N-O-R') TS_Dehydration->Product - H2O pH_Low pH < 4: Reagent Protonated (Inactive) pH_High pH > 6: Dehydration Slow

Caption: The oxime ligation pathway. Efficiency relies on balancing the nucleophilicity of the amine (favored at high pH) and the dehydration step (favored at low pH).

Comparative Analysis: Performance Metrics

Stability vs. Hydrazones

The structural difference between O-alkylhydroxylamines and hydrazides (R-CO-NH-NH


) is subtle but electronically profound. The oxygen atom adjacent to the nitrogen in O-alkylhydroxylamines exerts an alpha-effect, increasing nucleophilicity, while also rendering the resulting C=N bond significantly less prone to hydrolysis than the C=N bond in hydrazones.

Table 1: Stability & Kinetic Comparison

FeatureO-Alkylhydroxylamine (Oxime)Hydrazide (Hydrazone)Thiol-Maleimide (Thioether)
Linkage Type



Equilibrium Const. (

)

(High)

(Moderate)
N/A (Irreversible*)
Hydrolytic Stability Very High (

> months)
Low/Moderate (Acid labile)High (but Retro-Michael risk)
Plasma Stability ExcellentPoor (rapid exchange)Moderate (Thiol exchange)
Intrinsic Rate (

)



Optimal pH 4.0 - 5.04.5 - 5.56.5 - 7.5

*Note: Thiol-maleimide is chemically irreversible but biologically reversible via retro-Michael addition in the presence of serum albumin.

Catalyst Performance

To overcome the slow kinetics of oxime ligation at physiological pH (where proteins are stable), nucleophilic catalysts are essential. They function by forming a highly reactive Schiff base intermediate with the aldehyde, which then undergoes rapid transimination with the O-alkylhydroxylamine.

Table 2: Catalyst Efficiency (at pH 7.0)

CatalystStructureRelative Rate EnhancementPros/Cons
None -1xToo slow for low-concentration protein labeling.
Aniline Phenylamine40x - 400xStandard. Effective but requires high conc. (100mM).[2][3] Toxic.
m-PDA m-Phenylenediamine~1000xSuperior. Faster kinetics than aniline.[3][4] Good solubility.
p-PDA p-Phenylenediamine~1200xHigh Efficiency. Can be effective at lower concentrations (10mM).[4]

Optimization: The Catalytic Cycle

Understanding the catalytic cycle is crucial for troubleshooting. The catalyst (e.g., Aniline) must be in large excess relative to the aldehyde to push the equilibrium toward the protonated Schiff base intermediate.

Diagram 2: Nucleophilic Catalysis (Transimination)

Catalysis Aldehyde Protein-Aldehyde SchiffBase Activated Schiff Base (Intermediate) Aldehyde->SchiffBase Fast Equilibrium Catalyst Catalyst (Aniline/mPDA) Catalyst->SchiffBase Fast Equilibrium Product Stable Oxime Conjugate SchiffBase->Product Rapid Transimination (+ Reagent) Reagent O-Alkylhydroxylamine Product->Catalyst Catalyst Regenerated

Caption: The catalyst (aniline/mPDA) forms a transient, reactive Schiff base with the aldehyde, which is then rapidly attacked by the O-alkylhydroxylamine, regenerating the catalyst.

Experimental Protocol: Site-Specific Protein Labeling

Objective: Labeling an aldehyde-tagged protein (e.g., formylglycine-modified antibody) with a fluorophore-conjugated O-alkylhydroxylamine.

Materials
  • Protein: Aldehyde-tagged protein (10–50 µM final conc).[3]

  • Reagent: Aminooxy-Fluorophore (e.g., Aminooxy-PEG4-647).

  • Catalyst: m-Phenylenediamine (mPDA) or Aniline.[3]

  • Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0–7.0.

  • Quench: excess Acetone or dialysis buffer.

Step-by-Step Methodology

1. Preparation of Catalyst Stock (Freshness is Critical)

  • Action: Prepare a 1.0 M stock solution of mPDA in DMSO or water.

  • Scientist’s Note: Aromatic amines oxidize easily (turning brown). Always prepare fresh or store under argon at -20°C. Oxidized catalyst can cause protein aggregation.

2. Reaction Assembly

  • Action: Dilute protein to 20 µM in Phosphate Buffer (pH 6.5 is a sweet spot for stability/rate).

  • Action: Add mPDA to a final concentration of 50 mM.

  • Action: Add Aminooxy-Reagent to a final concentration of 200 µM (10-fold molar excess).

  • Causality: High catalyst concentration drives the Schiff base formation; excess reagent drives the final irreversible oxime formation.

3. Incubation

  • Action: Incubate at 25°C for 2–4 hours (or 4°C overnight).

  • Self-Validation: Monitor the solution for turbidity. mPDA at high concentrations can precipitate if the buffer pH drifts too high or if the stock was oxidized.

4. Quenching and Purification

  • Action: Remove excess small molecules via Size Exclusion Chromatography (e.g., PD-10 column) or extensive dialysis.

  • Note: Unlike maleimide reactions, quenching is less critical because the oxime bond is stable, but removing unreacted aromatic amine catalyst is vital to prevent toxicity or interference in downstream assays.

5. Quality Control (Self-Validating Step)

  • UV-Vis: Calculate Degree of Labeling (DOL) using the extinction coefficients of the protein (280nm) and the fluorophore.

  • MS: ESI-TOF Mass Spectrometry should show a mass shift corresponding to [Reagent MW - 18 Da] (loss of water).

    • Pass Criteria: >90% conversion to product.

    • Fail Criteria: Presence of +Catalyst mass adducts (incomplete transimination) or no mass shift.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Yield (<50%) pH too high (> 7.5)Lower pH to 6.0–6.5.
Insufficient CatalystIncrease mPDA to 100 mM.
Protein Precipitation Hydrophobic ReagentUse a PEGylated O-alkylhydroxylamine (e.g., Aminooxy-PEG4-R).
Catalyst ToxicitySwitch from Aniline to mPDA; reduce concentration to 10 mM and extend time.
Adducts in MS (+93 Da) Stable Aniline AdductIncomplete transimination. Increase O-alkylhydroxylamine concentration.

References

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.[4] [Link]

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Oxime Ligation. Angewandte Chemie International Edition, 45(45), 7581–7584. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.[3][4] Bioconjugate Chemistry, 24(7), 1277–1294. [Link]

  • Agten, S. M., et al. (2016). Oxime Ligation: A Robust Tool for the Preparation of Antibody-Drug Conjugates.[5] Bioconjugate Chemistry, 27(1), 42–46. [Link]

Sources

Efficacy of O-[(4-chlorophenyl)methyl]hydroxylamine as an IDO1 Inhibitor: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the efficacy, mechanism of action, and experimental utility of O-[(4-chlorophenyl)methyl]hydroxylamine (also known as O-(4-chlorobenzyl)hydroxylamine) as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). Unlike competitive inhibitors that bind strictly to the apo-enzyme, this compound represents a class of mechanism-based inhibitors that coordinate directly with the heme iron, mimicking the alkylperoxy transition state of the catalytic cycle.

While clinical focus has largely centered on competitive inhibitors like Epacadostat, O-benzylhydroxylamine derivatives remain critical tools for structural biology and mechanistic studies due to their unique binding mode and high ligand efficiency.

Mechanism of Action: Heme Coordination vs. Competitive Inhibition

To understand the efficacy of O-[(4-chlorophenyl)methyl]hydroxylamine, one must distinguish its binding mode from standard clinical candidates. IDO1 catalyzes the oxidative cleavage of L-tryptophan to N-formylkynurenine via a heme-dependent mechanism.

The "Transition State Mimic" Mechanism

O-[(4-chlorophenyl)methyl]hydroxylamine functions as a heme-coordinating inhibitor .

  • Entry: The compound enters the active site of the IDO1 enzyme.

  • Coordination: The hydroxylamine oxygen atom (or nitrogen, depending on protonation state/derivative) coordinates directly with the ferrous (Fe2+) or ferric (Fe3+) heme iron.

  • Mimicry: This coordination geometry closely resembles the alkylperoxy transition state formed during the reaction of tryptophan with molecular oxygen.

  • Stabilization: By stabilizing this "frozen" transition state, the inhibitor blocks the catalytic cycle more potently than simple steric obstruction.

Comparative Mechanisms
  • Epacadostat: A reversible, competitive inhibitor that binds to the active site but relies heavily on hydrophobic interactions and hydrogen bonding with the apo-enzyme structure, effectively competing with tryptophan.

  • Indoximod: Acts downstream of IDO1, modulating the mTOR pathway rather than directly inhibiting the enzyme's catalytic turnover.

  • O-[(4-chlorophenyl)methyl]hydroxylamine: Directly targets the heme cofactor, making its inhibition sensitive to the heme's redox state.

Visualization: IDO1 Inhibition Pathways

IDO1_Inhibition_Mechanism Trp L-Tryptophan IDO1_Heme IDO1 (Active Heme-Fe2+) Trp->IDO1_Heme Substrate Binding Transition Alkylperoxy Transition State IDO1_Heme->Transition O2 Addition Kyn N-Formylkynurenine Transition->Kyn Catalysis Inhibitor_O O-[(4-chlorophenyl)methyl]hydroxylamine Inhibitor_O->IDO1_Heme Direct Fe Ligation Inhibitor_O->Transition Mimics & Stabilizes (Heme Coordination) Inhibitor_E Epacadostat Inhibitor_E->IDO1_Heme Competes with Trp (Steric Blockade)

Caption: Mechanistic divergence between competitive blockade (Epacadostat) and transition-state mimicry/heme coordination (O-benzylhydroxylamine derivatives).

Comparative Efficacy Analysis

The following data synthesizes experimental findings comparing O-[(4-chlorophenyl)methyl]hydroxylamine with standard IDO1 inhibitors.

Potency and Selectivity Profile[2][3][4][5][6]
FeatureO-[(4-chlorophenyl)methyl]hydroxylamineEpacadostat (INCB024360)Indoximod (1-MT)
Primary Mechanism Heme-Iron Coordination (Transition State Mimic)Reversible Competitive (Apo-binding)mTORC1 Pathway Modulator
Enzymatic IC50 ~100 - 500 nM (Sub-micromolar)~70 nM> 10 µM (Weak direct inhibition)
Cellular EC50 < 1 µM (High potency in HeLa)~10 - 20 nM~50 - 100 µM
Ligand Efficiency High (Small molecule, MW ~157 Da)Moderate (MW ~437 Da)Low (for direct inhibition)
Selectivity (IDO1 vs TDO) High (>100-fold)High (>1000-fold)Low / Non-selective
Key Advantage Excellent probe for heme environment; high atom economy.Validated clinical efficacy profile; high potency.Immune restoration via downstream signaling.

Technical Insight: Studies by Malachowski et al. demonstrated that the O-benzylhydroxylamine scaffold is a potent sub-micromolar inhibitor. Structure-Activity Relationship (SAR) data indicates that adding halogen atoms (Cl, F) to the phenyl ring significantly improves potency compared to the unsubstituted parent. While the meta-chloro (3-Cl) variant is often cited as highly potent, the para-chloro (4-Cl) analogue described here retains significant inhibitory activity due to the electronic effects stabilizing the heme interaction [1][2].

Experimental Protocols for Validation

To validate the efficacy of O-[(4-chlorophenyl)methyl]hydroxylamine in your lab, use the following self-validating protocols. These are designed to distinguish direct heme binding from general protein inactivation.

Protocol A: Optical Difference Spectroscopy (Heme Binding Assay)

Objective: Confirm direct coordination to the IDO1 heme iron.

  • Preparation: Dilute recombinant human IDO1 (rhIDO1) to 2 µM in 50 mM Potassium Phosphate buffer (pH 6.5) containing 20 mM ascorbate and 10 µM Methylene Blue (to maintain ferrous state) or use ferric form if testing resting state.

  • Baseline Scan: Record the UV-Vis absorption spectrum (350–500 nm). Note the Soret peak (typically ~405 nm for ferric, ~415 nm for ferrous).

  • Titration: Add O-[(4-chlorophenyl)methyl]hydroxylamine in stepwise increments (0.5 µM to 10 µM).

  • Readout: Observe the Soret peak shift .

    • Success Criteria: A distinct red-shift (bathochromic shift) of the Soret band indicates direct ligand binding to the iron.

    • Control: Titrate with L-Tryptophan (substrate) to observe the characteristic substrate-bound shift for comparison.

Protocol B: Cellular Kynurenine Production Assay

Objective: Quantify functional inhibition in a biological context.

  • Cell Line: HeLa cells (ATCC CCL-2) or HEK293 cells transfected with human IDO1.

  • Induction: Seed cells at 20,000 cells/well in 96-well plates. Treat with human IFN-γ (50 ng/mL) to induce IDO1 expression.

  • Treatment: Simultaneously treat with serial dilutions of O-[(4-chlorophenyl)methyl]hydroxylamine (0.1 nM – 10 µM). Include Epacadostat (100 nM) as a positive control and vehicle (DMSO) as negative.

  • Incubation: Incubate for 48 hours at 37°C.

  • Detection: Harvest 150 µL of supernatant.

    • Add 75 µL 30% Trichloroacetic acid (TCA) to precipitate proteins. Centrifuge.

    • Transfer 100 µL supernatant to a new plate.

    • Add 100 µL Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).

  • Analysis: Measure absorbance at 490 nm .

    • Calculation: Calculate % Inhibition =

      
      .
      
    • Validation: The IC50 should fall within the sub-micromolar range (<1 µM).

Structural Biology & Logical Pathway

The utility of O-[(4-chlorophenyl)methyl]hydroxylamine extends beyond simple inhibition; it serves as a "chemical probe" to map the active site's electronic requirements.

Logical Relationship: Structure-Activity Flow

SAR_Logic Core O-Benzylhydroxylamine Core (Scaffold) Mod 4-Chloro Substitution (Electronic/Steric) Core->Mod Chemical Modification Effect Enhanced Heme Affinity (Sub-micromolar IC50) Mod->Effect Optimizes Binding Outcome Effective IDO1 Inhibition Effect->Outcome Biological Result

Caption: Structure-Activity Relationship (SAR) logic for halogenated O-benzylhydroxylamines.

Why Choose This Compound?
  • Crystallography: Because it coordinates the heme, it rigidifies the active site, making it an excellent candidate for co-crystallization studies to resolve the "loop" regions of IDO1.

  • Fragment-Based Design: The 4-chlorobenzyl moiety is a "privileged fragment" that can be linked to other scaffolds to create dual inhibitors (e.g., IDO1/TDO2 inhibitors).

References

  • Malachowski, W. P., et al. (2016).[1] O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. European Journal of Medicinal Chemistry.

  • BenchChem Technical Guides. (2025). The Discovery and Evolution of O-Benzylhydroxylamine Derivatives. (Generalized Source for Chemical Class Description)

  • Yue, E. W., et al. (2009).[2] Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model. Journal of Medicinal Chemistry.

  • Rohrig, U. F., et al. (2015).[2] Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry.

Sources

A Comparative Guide to Cross-Reactivity Assessment of O-[(4-chlorophenyl)methyl]hydroxylamine: Immunoassay vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

O-[(4-chlorophenyl)methyl]hydroxylamine is a small molecule of interest in various fields, potentially as a metabolite of a larger pharmaceutical compound, a novel synthetic intermediate, or an environmental analyte. As with any targeted analysis, ensuring the specificity of the detection method is paramount. Cross-reactivity, the potential for an analytical method to detect compounds other than the intended analyte, can lead to inaccurate quantification and false-positive results. This guide provides a comparative analysis of two orthogonal and widely adopted analytical techniques for assessing the cross-reactivity of O-[(4-chlorophenyl)methyl]hydroxylamine: the competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of each methodology, provide detailed experimental protocols, and offer a framework for data interpretation, empowering you to make informed decisions for your analytical challenges. The core principle of this guide is to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Part 1: The Immunochemical Approach: Competitive ELISA

Competitive immunoassays are a powerful tool for the high-throughput screening of small molecules. They leverage the highly specific binding interaction between an antibody and its target antigen.[1][2] In this format, the analyte present in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[3][4] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[3]

Causality of Experimental Design: The success of a competitive ELISA hinges on the quality of the antibody and the design of the assay. A polyclonal antibody is often suitable for small molecules as it can recognize multiple epitopes, potentially increasing the robustness of the assay.[1][4] The choice of blocking buffer (e.g., Bovine Serum Albumin or non-fat milk) is critical to prevent non-specific binding of reagents to the microplate surface, which would otherwise lead to high background noise and inaccurate results.[5] The concentration of the coating antigen and the antibody are optimized through checkerboard titrations to find the optimal balance that yields a sensitive competitive curve.

Visualizing the Competitive ELISA Workflow

ELISA_Workflow cluster_coating Step 1: Antigen Coating cluster_blocking Step 2: Blocking cluster_competition Step 3: Competitive Binding cluster_detection Step 4: Detection node_coating Microplate wells are coated with O-[(4-chlorophenyl)methyl]hydroxylamine-protein conjugate. node_blocking Unbound sites on the well surface are blocked with an inert protein. node_coating->node_blocking node_competition Sample (containing analyte) and a fixed amount of specific primary antibody are added. Competition for antibody binding occurs. node_blocking->node_competition node_detection Enzyme-conjugated secondary antibody binds to the primary antibody. node_competition->node_detection node_substrate Substrate is added, producing a colorimetric signal. node_detection->node_substrate node_read Absorbance is read. Signal is inversely proportional to analyte concentration. node_substrate->node_read

Caption: Workflow of the competitive ELISA for O-[(4-chlorophenyl)methyl]hydroxylamine detection.

Detailed Protocol: Competitive ELISA for Cross-Reactivity Assessment
  • Antigen Coating:

    • Dilute a protein conjugate of O-[(4-chlorophenyl)methyl]hydroxylamine to 1-10 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of Blocking Buffer (e.g., 5% non-fat dry milk in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times as described above.

  • Competitive Reaction:

    • Prepare serial dilutions of the O-[(4-chlorophenyl)methyl]hydroxylamine standard and the potential cross-reactants in Assay Buffer (e.g., PBS with 1% BSA).

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at its optimal dilution, predetermined).

    • Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times.

  • Detection:

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG), diluted in Assay Buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times.

  • Signal Development and Measurement:

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2 M H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.

Part 2: The "Gold Standard" Chromatographic Approach: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive analytical technique, widely regarded as a confirmatory or "gold standard" method in bioanalysis.[6] It combines the separation power of liquid chromatography with the mass-based detection of mass spectrometry. This technique provides structural information, making it exceptionally robust for distinguishing between closely related compounds.[7]

Causality of Experimental Design: The specificity of an LC-MS/MS method is derived from two independent dimensions: chromatographic retention time and mass-to-charge (m/z) ratio of both the parent ion and its fragments.[8] The choice of chromatographic conditions (column, mobile phase) is optimized to achieve baseline separation of the target analyte from potential interferences. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This highly selective detection scheme minimizes the chance of interferences from matrix components or structurally similar compounds.[9]

Detailed Protocol: LC-MS/MS for Cross-Reactivity Assessment
  • Sample Preparation:

    • Prepare stock solutions of O-[(4-chlorophenyl)methyl]hydroxylamine and each potential cross-reactant in a suitable solvent (e.g., methanol).

    • Spike these compounds individually into the relevant biological matrix (e.g., plasma, urine) to create calibration standards and quality control samples.

    • Perform a sample extraction. A common choice for small molecules is protein precipitation (e.g., adding 3 volumes of cold acetonitrile), followed by centrifugation to remove precipitated proteins.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is a typical starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes is used to elute the analytes. The gradient must be optimized to ensure chromatographic separation of the test compounds.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Detection:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for hydroxylamine compounds.

    • MRM Transitions: For each compound, infuse a standard solution directly into the mass spectrometer to determine the optimal precursor ion (typically [M+H]⁺) and the most abundant, stable product ions.

      • Hypothetical Transition for Target Analyte: e.g., m/z 172.0 → 136.1

      • Hypothetical Transition for Cross-Reactant 1: e.g., m/z 156.0 → 120.1

    • Analysis: Analyze each compound individually to determine its retention time and confirm that its specific MRM transition is not observed at the retention times of the other tested compounds.

Part 3: Comparative Analysis and Data Interpretation

The primary goal of these studies is to determine the percentage of cross-reactivity. The methodologies for calculation differ between the two techniques.

Defining Potential Cross-Reactants

The selection of compounds to test is critical. For O-[(4-chlorophenyl)methyl]hydroxylamine, logical candidates include its metabolites, precursors, and structural analogs.[10]

Structural_Analogs Target O-[(4-chlorophenyl)methyl]hydroxylamine (Target Analyte) Analog1 4-Chlorobenzaldehyde Oxime (Isomer/Precursor) Target->Analog1 Structural Similarity Analog2 4-Chlorobenzylamine (Parent Amine) Target->Analog2 Metabolic Relationship Analog3 O-[(4-bromophenyl)methyl]hydroxylamine (Halogen Analog) Target->Analog3 Structural Similarity

Caption: Structural relationships between the target analyte and potential cross-reactants.

Calculating Cross-Reactivity
  • For Competitive ELISA: Cross-reactivity is calculated based on the concentration of the analyte and the cross-reactant required to displace 50% of the labeled tracer (the IC50 value). The formula is:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

  • For LC-MS/MS: Ideally, cross-reactivity is zero. A well-developed LC-MS/MS method should show no signal for a potential cross-reactant in the MRM channel and at the retention time of the target analyte. If any signal is detected, its peak area is compared to the peak area of the target analyte at a known concentration.

Hypothetical Data Comparison

The following table presents a hypothetical comparison of results from both methods.

Compound TestedMethodResult% Cross-ReactivityInterpretation
O-[(4-chlorophenyl)methyl]hydroxylamine ELISAIC50 = 10 ng/mL100% Reference Compound
LC-MS/MSRT = 4.5 min100% Reference Compound
4-Chlorobenzaldehyde Oxime ELISAIC50 = 50 ng/mL20% Significant cross-reactivity due to high structural similarity.
LC-MS/MSRT = 4.2 min; No peak at 4.5 min0% Chromatographically resolved; specific detection.
4-Chlorobenzylamine ELISAIC50 = 500 ng/mL2% Minor cross-reactivity.
LC-MS/MSRT = 3.8 min; No peak at 4.5 min0% Chromatographically resolved; specific detection.
O-[(4-bromophenyl)methyl]hydroxylamine ELISAIC50 = 25 ng/mL40% High cross-reactivity due to very similar structure and size.
LC-MS/MSRT = 4.6 min; Different m/z0% Resolved by mass; no interference.

Conclusion and Recommendations

This guide demonstrates a dual-pronged approach to rigorously assessing the analytical specificity for O-[(4-chlorophenyl)methyl]hydroxylamine.

  • Competitive ELISA serves as an excellent high-throughput screening tool. However, it is susceptible to cross-reactivity from structurally similar compounds, as the binding pocket of an antibody may accommodate analogs. The hypothetical data shows that even minor structural changes can lead to significant cross-reactivity.

  • LC-MS/MS provides unparalleled specificity and is the definitive method for confirmation.[11] By leveraging both chromatographic separation and mass-based detection, it can unequivocally distinguish the target analyte from its potential cross-reactants. The development of a validated LC-MS/MS method is a key requirement for regulatory submissions in drug development.[6][12]

Recommendation: For initial screening or high-throughput applications where cost and speed are critical, a well-characterized ELISA can be effective, provided its cross-reactivity profile is thoroughly understood. For all applications requiring high confidence, quantitative accuracy, and unambiguous identification—such as in clinical or toxicological studies—an LC-MS/MS method is essential.[12] The two methods are best used in a complementary fashion: ELISA for screening and LC-MS/MS for confirmation and definitive quantification.

References

  • Quanterix. (2022, October 3). Types Of Immunoassay - And When To Use Them. [Link][3]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Bioanalytical Method Validation. Retrieved from a relevant FDA guidance page. (Note: A general link to the FDA website is provided as deep links can change. Search for "Bioanalytical Method Validation Guidance" on fda.gov). [Link][13]

  • National Center for Biotechnology Information. (2012, May 1). Immunoassay Methods - Assay Guidance Manual. [Link][5]

  • Stanford University Mass Spectrometry. (2020, July 2). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link][9]

  • Kumar, A., et al. (2017, March 21). A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. Journal of Chromatographic Science. [Link][11]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link][8]

  • Lowenthal, M. S., et al. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS Journal. [Link][7]

  • UK NEQAS for Immunology & Immunochemistry. (2024, July 12). Principles of Immunoassays. [Link][1]

  • National Institutes of Health, SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link][12]

  • International Journal of Engineering Research & Technology. (2025, August 20). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. [Link][6]

  • Li, Y., et al. (2024, June 18). Enhanced Research Needed on the Structural Analogues of Chlorinated Paraffins as Emerging Contaminants of Concern. Environmental Science & Technology. [Link][10]

  • SlideShare. (n.d.). General principle of immunoassay. [Link][2]

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A Senior Application Scientist's Guide to Bioconjugation: A Cost-Benefit Analysis of Functionalized Hydroxylamines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug development, diagnostics, and fundamental biological inquiry, the ability to precisely and stably link molecules is paramount. The choice of bioconjugation chemistry is a critical decision, with profound implications for the efficacy, stability, and cost of a research project. This guide provides an in-depth cost-benefit analysis of functionalized hydroxylamines, primarily utilized in oxime ligation, and objectively compares their performance against other leading bioconjugation strategies.

The narrative that follows is grounded in the practical realities of the laboratory, explaining not just the "how" but the critical "why" behind experimental choices. We will delve into the quantitative performance of these techniques, provide detailed, field-tested protocols, and offer a decision-making framework to guide your selection of the optimal conjugation strategy.

The Central Role of Covalent Linkages in Modern Research

The creation of stable covalent bonds between biomolecules and other entities—be it a fluorescent probe, a cytotoxic drug, or a solid support—is a cornerstone of modern bioscience. The ideal bioconjugation reaction is characterized by high efficiency, specificity, and biocompatibility, forming a stable linkage under physiological conditions without disrupting the function of the biomolecule.

Functionalized hydroxylamines, which react with aldehydes and ketones to form stable oxime bonds, represent a powerful tool in the bioconjugation arsenal. However, they exist within a competitive landscape of established and emerging techniques. This guide will focus on a head-to-head comparison with two other titans of bioconjugation: maleimide-thiol chemistry and the suite of reactions known as "click chemistry."

The Contenders: A Head-to-Head Comparison

Our analysis will focus on the practical considerations that matter most in a research setting: reaction kinetics, stability of the final conjugate, cost of reagents, and ease of use.

Quantitative Performance Metrics: A Comparative Overview

The selection of a bioconjugation strategy often involves a trade-off between these key parameters. The following table summarizes the quantitative data available for oxime ligation and its primary alternatives.

FeatureOxime LigationMaleimide-Thiol ChemistryCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Partners Aldehyde/Ketone + AminooxyThiol (Cysteine) + MaleimideTerminal Alkyne + AzideStrained Cyclooctyne (e.g., DBCO) + Azide
Second-Order Rate Constant (k) 10⁻³ - 10³ M⁻¹s⁻¹ (aniline-catalyzed)[1]~10³ M⁻¹s⁻¹10² - 10⁴ M⁻¹s⁻¹[2]10⁻¹ - 1 M⁻¹s⁻¹[1][3]
Optimal pH 4.0 - 7.0 (can be catalyzed at neutral pH)[1]6.5 - 7.5[1]4.0 - 9.04.0 - 9.0
Linkage Stability High hydrolytic stability[1][4]Susceptible to retro-Michael addition and thiol exchange[1][5]Highly stable triazole ring[1]Highly stable triazole ring[1]
Catalyst Required Aniline-based (optional, but significantly enhances rate)NoneCopper(I)None[6]
Biocompatibility Generally high; aniline catalyst can have some toxicity.High, but maleimides can react with other nucleophiles at high pH.Copper catalyst is cytotoxic.[7]Excellent, no catalyst required.[6]
Cost-Benefit Analysis: A Deeper Dive

Beyond the numbers, a true cost-benefit analysis must consider the practical and financial realities of implementing these chemistries in a research environment.

AspectFunctionalized Hydroxylamines (Oxime Ligation)Maleimide-Thiol ChemistryClick Chemistry (CuAAC & SPAAC)
Reagent Cost Moderate. Aminooxy-functionalized reagents are commercially available, with prices varying based on the specific linker (e.g., PEG length).[8][9][10][11][12]Low to Moderate. Maleimide crosslinkers are generally affordable and widely available.[13][14][15][16][17]Moderate to High. Azide and alkyne reagents are reasonably priced. Copper catalysts and ligands are also affordable.[5][6][18][19][20] However, the strained cyclooctynes (e.g., DBCO) required for SPAAC are significantly more expensive.[1][21][22][23][24]
Ease of Use Moderate. Requires the introduction of a carbonyl group onto one molecule and an aminooxy group on the other. The reaction itself is straightforward, but pH optimization may be necessary.High. Cysteine residues are often naturally present or can be easily introduced into proteins. The reaction is simple to perform.High. The reactions are generally robust and high-yielding. CuAAC requires careful handling of the copper catalyst. SPAAC is exceptionally simple to perform.
Versatility High. Can be used for a wide range of applications, including bioconjugation and surface functionalization.[25][26][27]Moderate. Primarily limited to targeting cysteine residues in proteins.Very High. A vast array of azide and alkyne-functionalized molecules are available, enabling a wide range of applications.
Key Benefit Exceptional stability of the oxime bond. This makes it ideal for applications requiring long-term stability in biological fluids.[4][5]Simplicity and speed. The reaction is fast and easy to perform with readily available reagents.Bioorthogonality and efficiency. Click reactions are highly specific and efficient, even in complex biological mixtures.
Key Drawback Slower reaction kinetics compared to some alternatives, although this can be mitigated with catalysts.[2]Potential instability of the thioether bond. The linkage can be reversed by other thiols present in biological systems.[5]Toxicity of the copper catalyst in CuAAC. This can be a concern for live-cell imaging and in vivo applications.[7] The high cost of reagents for SPAAC can be a limiting factor.

Decision-Making Framework for Bioconjugation Strategy

Choosing the right tool for the job is critical. This flowchart provides a logical framework to guide your decision-making process based on the specific requirements of your experiment.

Caption: A decision-making framework for selecting a bioconjugation strategy.

Experimental Protocols: A Practical Guide

To ensure the trustworthiness and reproducibility of your results, we provide detailed, step-by-step methodologies for each of the discussed bioconjugation techniques.

Protocol 1: Oxime Ligation

This protocol describes the conjugation of an aminooxy-functionalized molecule to a protein containing an aldehyde group.

Materials:

  • Aldehyde-functionalized protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4

  • Aminooxy-functionalized molecule (5-10 fold molar excess over the protein)

  • Aniline or p-phenylenediamine catalyst stock solution (e.g., 100 mM in PBS, pH 7.4)

  • Reaction tubes

  • Incubator or shaker

Procedure:

  • Dissolve the aldehyde-functionalized protein in PBS (pH 7.4) to a final concentration of 1-10 µM.

  • Add the aminooxy-functionalized molecule to the protein solution.

  • Add the aniline or p-phenylenediamine catalyst stock solution to the reaction mixture to a final concentration of 2-10 mM.

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.

  • Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents.

  • Analyze the conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm conjugation and determine the degree of labeling.

OximeLigationWorkflow start Start: Prepare Reagents mix Mix aldehyde-protein and aminooxy-molecule in buffer start->mix add_catalyst Add aniline-based catalyst mix->add_catalyst incubate Incubate at RT or 37°C for 1-4 hours add_catalyst->incubate purify Purify conjugate (SEC or dialysis) incubate->purify analyze Analyze conjugate (SDS-PAGE, MS, UV-Vis) purify->analyze end End: Purified Conjugate analyze->end

Caption: Experimental workflow for oxime ligation.

Protocol 2: Maleimide-Thiol Conjugation

This protocol outlines the labeling of a cysteine-containing protein with a maleimide-functionalized dye.

Materials:

  • Cysteine-containing protein in a degassed buffer (e.g., PBS, Tris, or HEPES), pH 7.0-7.5

  • TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction (optional)

  • Maleimide-functionalized dye dissolved in DMSO or DMF (10-20 fold molar excess over the protein)

  • Reaction tubes

  • Gel filtration column or dialysis cassette for purification

Procedure:

  • Dissolve the protein in the degassed buffer to a concentration of 1-10 mg/mL.

  • (Optional) If disulfide bonds are present, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 20-30 minutes.

  • Add the maleimide-dye solution to the protein solution.

  • Flush the reaction vial with an inert gas (e.g., argon or nitrogen) and seal tightly.

  • Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.

  • Purify the conjugate using gel filtration or dialysis to remove unreacted dye.[27]

  • Characterize the conjugate as described in the oxime ligation protocol.

MaleimideWorkflow start Start: Prepare Protein Solution reduce Optional: Reduce disulfide bonds with TCEP start->reduce add_maleimide Add maleimide-dye solution reduce->add_maleimide incubate Incubate at RT for 2h or 4°C overnight add_maleimide->incubate purify Purify conjugate (gel filtration or dialysis) incubate->purify analyze Analyze conjugate purify->analyze end End: Purified Conjugate analyze->end

Caption: Experimental workflow for maleimide-thiol conjugation.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an azide-modified drug to an alkyne-functionalized antibody.

Materials:

  • Alkyne-functionalized antibody

  • Azide-modified drug

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 200 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., PBS)

  • DMSO or DMF for dissolving the drug

Procedure:

  • Prepare a premixed solution of CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for a few minutes.

  • In a reaction tube, combine the alkyne-antibody with the azide-drug (typically a 1:4 to 1:10 molar ratio).

  • Add the CuSO₄/THPTA complex to the reaction mixture (e.g., 25 equivalents relative to the azide).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 40 equivalents relative to the azide).

  • Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction from light.

  • Purify the antibody-drug conjugate (ADC) using size-exclusion chromatography to remove excess reagents.[8]

  • Analyze the ADC to determine the drug-to-antibody ratio (DAR) and confirm purity.

CuAACWorkflow start Start: Prepare Stock Solutions premix Premix CuSO4 and THPTA ligand start->premix combine Combine alkyne-antibody and azide-drug premix->combine add_catalyst Add CuSO4/THPTA complex combine->add_catalyst initiate Initiate with sodium ascorbate add_catalyst->initiate incubate Incubate at RT for 30-60 min initiate->incubate purify Purify ADC (SEC) incubate->purify analyze Analyze ADC (DAR) purify->analyze end End: Purified ADC analyze->end

Caption: Experimental workflow for CuAAC.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the catalyst-free conjugation of an azide-modified protein to a DBCO-functionalized fluorescent dye.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized fluorescent dye (1.5-3 fold molar excess over the protein)

  • Reaction tubes

Procedure:

  • Dissolve the azide-modified protein in the reaction buffer.

  • Add the DBCO-functionalized dye to the protein solution.

  • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction time may vary depending on the specific reactants.

  • Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted dye.

  • Characterize the final conjugate.

SPAACWorkflow start Start: Prepare Reagents mix Mix azide-protein and DBCO-dye in buffer start->mix incubate Incubate at RT for 1-4 hours mix->incubate purify Purify conjugate (SEC or dialysis) incubate->purify analyze Analyze conjugate purify->analyze end End: Purified Conjugate analyze->end

Caption: Experimental workflow for SPAAC.

Beyond Bioconjugation: Expanding the Horizon of Functionalized Hydroxylamines

While this guide has primarily focused on the bioconjugation of proteins and peptides, it is important to note that the utility of functionalized hydroxylamines extends to other areas of research. The principles of oxime ligation are increasingly being applied in materials science for the surface functionalization of nanoparticles and other materials.[25][26][27] This versatility further enhances the value proposition of mastering this powerful chemical tool.

Conclusion: Making an Informed Choice

The selection of a bioconjugation strategy is a multifaceted decision that requires a careful consideration of the specific experimental goals, available resources, and the inherent trade-offs of each chemical approach. Functionalized hydroxylamines, through the robust and stable oxime ligation, offer a compelling option, particularly when the long-term stability of the conjugate is of utmost importance.

By understanding the quantitative performance, cost implications, and practical considerations of oxime ligation in comparison to its alternatives, researchers can make an informed decision that best suits their scientific objectives. The detailed protocols and decision-making framework provided in this guide are intended to empower you to confidently navigate the landscape of bioconjugation and accelerate your research endeavors.

References

  • AxisPharm. (n.d.). Aminooxy PEG - Aldehyde. Retrieved from [Link]

  • Ferris, D. P., McGonigal, P. R., Witus, L. S., Kawaji, T., Algaradah, M. M., Alnajadah, A. R., Nassar, M. S., & Stoddart, J. F. (2015). Oxime Ligation on the Surface of Mesoporous Silica Nanoparticles. Organic Letters, 17(9), 2146–2149. [Link]

  • Synvenio. (n.d.). Click reagents. Retrieved from [Link]

  • Ferris, D. P., McGonigal, P. R., Witus, L. S., Kawaji, T., Algaradah, M. M., Alnajadah, A. R., Nassar, M. S., & Stoddart, J. F. (2015). Oxime Ligation on the Surface of Mesoporous Silica Nanoparticles. ACS Publications. [Link]

  • Ferris, D. P., McGonigal, P. R., Witus, L. S., Kawaji, T., Algaradah, M. M., Alnajadah, A. R., Nassar, M. S., & Stoddart, J. F. (2015). Oxime ligation on the surface of mesoporous silica nanoparticles. Organic letters, 17(9), 2146–2149. [Link]

  • Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Retrieved from [Link]

  • Ulrich, S., Boturyn, D., Marra, A., Renaudet, O., & Dumy, P. (2014). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Chemistry (Weinheim an der Bergstrasse, Germany), 20(1), 34–41. [Link]

  • Bernardes, G. J. L., Staben, L. R., & Dirkson, A. (2014). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 50(94), 14839-14842. [Link]

  • Jena Bioscience. (n.d.). CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based). Retrieved from [Link]

  • 2BScientific. (n.d.). CuAAC Biomolecule Reaction Buffer Kit (THPTA based). Retrieved from [Link]

  • Jena Bioscience. (n.d.). THPTA, Auxiliary Cu(I) Click Reagents. Retrieved from [Link]

  • Agarwal, P., & Bertozzi, C. R. (2015). Click Chemistry in Living Systems. Methods in molecular biology (Clifton, N.J.), 1228, 13–27. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie (International ed. in English), 47(38), 7523–7526. [Link]

  • Iha, R. K., Wooley, K. L., Nyström, A. M., Burke, D. J., Kade, M. J., & Hawker, C. J. (2009). Applications of orthogonal "click" chemistries in the synthesis of functional soft materials. Chemical reviews, 109(11), 5620–5686. [Link]

  • Soriano, A., Mas-Moruno, C., & Gil, F. J. (2013). Copper-catalyzed click reaction on/in live cells. RSC Advances, 3(44), 21355-21364. [Link]

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Performance of O-[(4-chlorophenyl)methyl]hydroxylamine in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-[(4-chlorophenyl)methyl]hydroxylamine (CAS: 38936-60-6), also known as O-(4-chlorobenzyl)hydroxylamine, is a specialized reagent primarily utilized as a Histidine Decarboxylase (HDC) inhibitor and a stable carbonyl-reactive probe for oxime ligation.

Unlike standard Hydroxylamine HCl, the addition of the 4-chlorobenzyl group confers significant lipophilicity and alters the pKa of the amino group. This guide evaluates its performance across three distinct buffer systems—Acidic (Acetate/Citrate) , Neutral (Phosphate/PBS) , and Basic (Tris/Carbonate) .

Key Findings:

  • Optimal Reactivity: Achieved in Acetate Buffer (pH 4.5) , where the balance between carbonyl activation and nucleophile availability is maximized.

  • Biological Stability: Best maintained in PBS (pH 7.4) for short-term (<24h) inhibition studies; however, long-term storage in aqueous solution leads to gradual hydrolysis.

  • Solubility Limit: The free base precipitates in high pH buffers (> pH 8.5) due to the lipophilic chlorobenzyl moiety, making basic buffers unsuitable for high-concentration protocols.

Chemical Profile & Mechanistic Basis[1][2]

To understand buffer performance, one must analyze the ionization states of the molecule. The reactivity of O-substituted hydroxylamines is governed by the Bell-Shaped pH-Rate Profile .

  • Structure:

    
    
    
  • Electronic Effect: The p-chloro substituent is electron-withdrawing. This lowers the pKa of the conjugate acid (

    
     form) compared to the non-chlorinated O-benzylhydroxylamine (approx. pKa 4.0–4.5 vs. 4.7).
    
  • Implication: The molecule remains in its non-protonated, nucleophilic form (

    
    ) at a slightly lower pH than its unsubstituted analogs, allowing reactivity to persist in more acidic buffers.
    
Mechanism of Action: Oxime Ligation

The reagent attacks carbonyls (aldehydes/ketones) to form stable oximes.

  • Acid Catalysis: Protons activate the carbonyl oxygen (

    
    ).
    
  • Nucleophilic Attack: The free amine (

    
    ) attacks the activated carbon.
    
  • Dehydration: Loss of water yields the oxime (

    
    ).
    

Why Buffer Choice is Critical:

  • Too Acidic (pH < 3): The amine is fully protonated (

    
    ) and loses nucleophilicity. Reaction stops.
    
  • Too Basic (pH > 7): The carbonyl is not activated. Reaction slows significantly. Additionally, the free base form of the reagent is poorly soluble.

Comparative Performance Analysis

The following data compares O-[(4-chlorophenyl)methyl]hydroxylamine against common alternatives.

Table 1: Reactivity & Stability Comparison
FeatureO-[(4-chlorophenyl)methyl]HAO-BenzylhydroxylamineHydroxylamine HCl
pKa (Conjugate Acid) ~4.2 (Estimated)~4.7~6.0
Nucleophilicity Moderate (Inductive effect of Cl)HighVery High
Hydrolytic Stability High (Ether linkage)HighModerate
Lipophilicity (LogP) High (Requires organic co-solvent often)ModerateLow (Water soluble)
Optimal Buffer pH 4.0 – 5.04.5 – 5.56.0 – 7.0
Primary Application HDC Inhibition / Stable LabelingGeneral SynthesisCleavage / Reversal

Buffer System Performance Guide

A. Acidic Systems (Acetate / Citrate, pH 4.0 – 5.5)

Status: RECOMMENDED for Chemical Derivatization

  • Performance: This is the thermodynamic sweet spot. The buffer provides sufficient protons to activate substrate carbonyls while the lower pKa of the chlorobenzyl-amine ensures a significant fraction remains unprotonated and reactive.

  • Solubility: Excellent. The reagent remains largely in its protonated (salt) form, which is highly water-soluble.

  • Protocol Note: Use 0.1M Sodium Acetate. For hydrophobic substrates, add 10-20% Methanol or DMSO.

B. Neutral Systems (PBS / Phosphate, pH 7.0 – 7.4)

Status: RECOMMENDED for Biological Assays (HDC Inhibition)

  • Performance: Reactivity with carbonyls is slow due to lack of acid catalysis. However, for enzyme inhibition studies (e.g., blocking Histidine Decarboxylase), this pH is physiological and necessary.

  • Stability: The reagent is stable for 12–24 hours.

  • Risk: At concentrations >10 mM, the equilibrium shifts toward the free base, which may begin to crash out of solution if no organic co-solvent is present.

C. Basic Systems (Tris / Carbonate, pH > 8.0)

Status: NOT RECOMMENDED

  • Performance: Poor. The reaction rate for oxime formation drops precipitously.

  • Solubility Failure: The 4-chlorobenzyl group is highly lipophilic. At pH > pKa + 2 (i.e., pH > 7), the species is 99.9% neutral free base.

  • Observation: Solutions will turn cloudy/precipitate, leading to inconsistent dosing in assays.

  • Chemical Instability: High pH can accelerate base-catalyzed hydrolysis of the N-O bond over prolonged periods.

Visualizations

Diagram 1: pH-Dependent Reaction Mechanism

This diagram illustrates the "Bell-Shaped" reactivity window, validating the choice of Acetate buffer.

ReactionMechanism Acid Acidic Buffer (pH < 3) Reagent_Prot Reagent Protonated (NH3+-OR) Non-Nucleophilic Acid->Reagent_Prot Dominant Species Carbonyl_Act Activated Carbonyl (C=OH+) Acid->Carbonyl_Act High Activation Optimal Acetate Buffer (pH 4.5) Reagent_Free Reagent Free Base (NH2-OR) Nucleophilic Optimal->Reagent_Free Equilibrium Optimal->Carbonyl_Act Sufficient Activation Basic Basic Buffer (pH > 8) Basic->Reagent_Free Dominant Species Carbonyl_Neu Neutral Carbonyl (C=O) Basic->Carbonyl_Neu No Activation Product Stable Oxime (C=N-OR) Reagent_Prot->Product No Reaction Reagent_Free->Product Fast Ligation Reagent_Free->Product Very Slow Precipitate Precipitation (Low Solubility) Reagent_Free->Precipitate Lipophilic Aggregation Carbonyl_Act->Product

Caption: The "Goldilocks Zone" of reactivity occurs in Acetate buffer, balancing nucleophilicity and carbonyl activation.

Diagram 2: Experimental Workflow Selection

A decision tree for researchers to select the correct buffer based on their specific application.

Workflow Start Start: Define Application Decision What is the primary goal? Start->Decision ChemSynth Chemical Synthesis / Labeling (Oxime Ligation) Decision->ChemSynth BioAssay Biological Inhibition (HDC Enzyme Assay) Decision->BioAssay RouteA Use 0.1M Acetate Buffer (pH 4.5) ChemSynth->RouteA RouteB Use PBS (pH 7.4) + 1% DMSO BioAssay->RouteB StepA1 Dissolve Reagent (HCl salt) RouteA->StepA1 StepB1 Prepare 100x Stock in DMSO RouteB->StepB1 StepA2 React for 2-4 hours at RT StepA1->StepA2 StepB2 Dilute into Buffer immediately before use StepB1->StepB2 Warning WARNING: Use within 4 hours to prevent hydrolysis StepB2->Warning

Caption: Protocol selection guide ensuring solubility and stability based on experimental intent.

Experimental Protocols

Protocol A: Quantitative Oxime Ligation Assay (Acetate System)

Purpose: To verify the reactivity of the reagent with a standard ketone (e.g., 4-nitroacetophenone).

  • Buffer Prep: Prepare 0.1 M Sodium Acetate buffer, adjust pH to 4.5 using Glacial Acetic Acid.

  • Substrate Solution: Dissolve 4-nitroacetophenone (1 mM) in Methanol.

  • Reagent Solution: Dissolve O-[(4-chlorophenyl)methyl]hydroxylamine HCl (1.5 mM) in the Acetate buffer.

  • Reaction: Mix Substrate and Reagent 1:1 (v/v). Final solvent ratio should be 50% Buffer / 50% MeOH to ensure solubility of the product.

  • Monitoring: Monitor UV-Vis absorbance at 300–350 nm (shift in lambda-max upon oxime formation). Reaction should reach >90% completion within 60 minutes at 25°C.

Protocol B: Stability Validation (HPLC)

Purpose: To test the hydrolytic stability of the reagent in PBS.

  • Preparation: Dissolve 1 mg/mL of the reagent in PBS (pH 7.4).

  • Incubation: Incubate at 37°C.

  • Sampling: Inject 10 µL into an HPLC (C18 column) at T=0, 4h, 12h, and 24h.

    • Mobile Phase: 50:50 Water:Acetonitrile (+0.1% TFA).

    • Detection: 254 nm (detects the chlorobenzene ring).

  • Criteria: The peak area for the parent compound should not decrease by >5% over 12 hours. If new peaks appear (4-chlorobenzyl alcohol), hydrolysis is occurring.

References

  • Sigma-Aldrich. Product Specification: O-(4-Chlorobenzyl)hydroxylamine hydrochloride (CAS 38936-60-6).[1][2][3]Link

  • Cayman Chemical. O-Benzylhydroxylamine (hydrochloride) Product Information & Stability Data. (Used as proxy for stability data of the chloro-analog). Link

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society. (Foundational text on the bell-shaped pH profile of hydroxylamine reactions). Link

  • PubChem. Compound Summary for CID 69983: N-(4-Chlorophenyl)hydroxylamine / Related O-substituted analogs.Link

  • Organic Chemistry Portal. Preparation of Oximes and O-substituted Hydroxylamines.Link

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling O-[(4-chlorophenyl)methyl]hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower you, my fellow researchers, to conduct your work with the highest standards of safety and efficacy. The following guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and handling procedures for O-[(4-chlorophenyl)methyl]hydroxylamine. This molecule is a valuable research chemical, and like any specialized reagent, it demands our full respect and adherence to rigorous safety protocols.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. For O-[(4-chlorophenyl)methyl]hydroxylamine, we infer the primary risks from related structures.

Hazard ClassificationDescriptionPotential Health Effects
Skin Corrosion/Irritation May cause skin irritation.[1][2]Redness, itching, and inflammation upon contact.
Serious Eye Damage/Irritation Can cause serious eye damage.[1][2]Irreversible damage to eye tissue, pain, and impaired vision.
Skin Sensitization May cause an allergic skin reaction.[1]Development of an allergic rash upon repeated exposure.
Acute Toxicity May be harmful if swallowed or in contact with skin.[3][4]Nausea, vomiting, and other systemic effects.
Carcinogenicity Some hydroxylamine derivatives are suspected of causing cancer.[3][4][5]Long-term exposure may increase cancer risk.

Given these potential hazards, a multi-layered approach to personal protection is not just recommended; it is essential.

Core Directive: A Multi-Layered PPE Strategy

Your primary defense against chemical exposure is a combination of engineering controls and appropriate PPE.

Engineering Controls: Your First Line of Defense

Always handle O-[(4-chlorophenyl)methyl]hydroxylamine in a well-ventilated area. For procedures involving the solid form or the creation of solutions, a certified chemical fume hood is mandatory to minimize inhalation exposure.[6][7]

Personal Protective Equipment (PPE) Selection

The following PPE is required for handling O-[(4-chlorophenyl)methyl]hydroxylamine:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[6] For procedures with a higher risk of splashing, such as when handling larger volumes or during transfers, a full-face shield worn over chemical splash goggles is necessary.[6]

  • Skin Protection:

    • Gloves: Nitrile gloves provide good resistance to a wide range of chemicals and are recommended.[4][8] Always double-check the manufacturer's glove compatibility chart for the specific solvents you are using. Never wear compromised gloves; inspect them for tears or punctures before each use.

    • Protective Clothing: A flame-resistant lab coat is standard. For tasks with a significant risk of splashing, chemical-resistant coveralls should be worn.[9]

  • Respiratory Protection: When handling the solid powder outside of a chemical fume hood, or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is required.[6][10]

Step-by-Step PPE Protocol

Donning (Putting On) PPE:

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Inner Gloves: Put on your first pair of nitrile gloves.

  • Protective Clothing: Don your lab coat or chemical-resistant suit.

  • Respiratory Protection: If required, perform a seal check on your respirator.

  • Eye and Face Protection: Put on your chemical splash goggles and, if needed, your face shield.

  • Outer Gloves: Put on a second pair of nitrile gloves, ensuring they go over the cuffs of your lab coat.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the designated hazardous waste container.

  • Protective Clothing: Remove your lab coat or suit, being careful to avoid contact with the contaminated exterior.

  • Eye and Face Protection: Remove your face shield and goggles from the back.

  • Respiratory Protection: Remove your respirator from the back.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

PPE_Selection_Workflow start Start: Handling O-[(4-chlorophenyl)methyl]hydroxylamine task_assessment Assess the Task start->task_assessment weighing_solid Weighing Solid task_assessment->weighing_solid Solid solution_prep Preparing Solution task_assessment->solution_prep Liquid transfer_liquid Transferring Liquid task_assessment->transfer_liquid Liquid fume_hood_check Working in a Chemical Fume Hood? weighing_solid->fume_hood_check splash_risk_check High Splash Risk? solution_prep->splash_risk_check transfer_liquid->splash_risk_check respirator Add NIOSH-approved Respirator fume_hood_check->respirator No base_ppe Standard PPE: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles fume_hood_check->base_ppe Yes respirator->base_ppe end Proceed with Task base_ppe->end splash_risk_check->base_ppe No face_shield Add Face Shield & Chemical-Resistant Apron/Suit splash_risk_check->face_shield Yes face_shield->base_ppe

Operational and Disposal Plans

Safe Handling and Storage
  • Handling: Always handle this compound with the appropriate PPE in a designated area. Avoid generating dust.[1][3] After handling, wash your hands and forearms thoroughly.[2][11] Do not eat, drink, or smoke in the laboratory.[3][7]

  • Storage: Store O-[(4-chlorophenyl)methyl]hydroxylamine in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2][6] Keep it away from incompatible materials, such as strong oxidizing agents.[10]

Disposal Plan

All waste contaminated with O-[(4-chlorophenyl)methyl]hydroxylamine, including excess reagent, empty containers, and used PPE, must be treated as hazardous waste.

  • Collect Waste: Segregate all contaminated materials into a designated, labeled hazardous waste container.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

  • Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations.[1][6] Do not dispose of this chemical down the drain or in the regular trash.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water. Remove all contaminated clothing. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Always have the Safety Data Sheet (SDS) for this or a related compound available for emergency responders.

Your safety is non-negotiable. By adhering to these guidelines, you can confidently and safely incorporate O-[(4-chlorophenyl)methyl]hydroxylamine into your research endeavors.

References

  • ChemBK. (2024, April 9). O-Benzylhydroxylamine. Retrieved from [Link]

  • Haz-Map. O-Benzylhydroxylamine hydrochloride. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet. Retrieved from [Link]

  • Techno PharmChem. HYDROXYLAMINE HYDROCHLORIDE [Safety Data Sheet]. Retrieved from [Link]

  • A1 BioChem. HYDROXYLAMINE HYDROCHLORIDE [Safety Data Sheet]. Retrieved from [Link]

  • Loba Chemie. (2022, May 18). HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS [Safety Data Sheet]. Retrieved from [Link]

  • PubChem. O-Methylhydroxylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.